molecular formula C7H6FIN2O B1339147 N-(6-Fluoro-5-iodopyridin-2-yl)acetamide CAS No. 884660-46-2

N-(6-Fluoro-5-iodopyridin-2-yl)acetamide

Cat. No.: B1339147
CAS No.: 884660-46-2
M. Wt: 280.04 g/mol
InChI Key: OYQLTKCGMDIQLO-UHFFFAOYSA-N
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Description

N-(6-Fluoro-5-iodopyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C7H6FIN2O and its molecular weight is 280.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-fluoro-5-iodopyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIN2O/c1-4(12)10-6-3-2-5(9)7(8)11-6/h2-3H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQLTKCGMDIQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=C(C=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468580
Record name N-(6-Fluoro-5-iodopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884660-46-2
Record name N-(6-Fluoro-5-iodopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(6-Fluoro-5-iodopyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide, a halogenated pyridine derivative of significant interest to researchers and professionals in drug discovery and development. This document delves into its chemical identity, a plausible synthetic route, physicochemical properties, and its potential applications as a key building block in medicinal chemistry, including its relevance to the Wnt signaling pathway.

Introduction: The Strategic Importance of Halogenated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in the design of bioactive molecules.[2] The introduction of halogen atoms, such as fluorine and iodine, onto the pyridine ring can significantly modulate a compound's physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[3] this compound (CAS No. 884660-46-2) is a prime example of a strategically designed building block, offering multiple points for chemical elaboration in the synthesis of complex pharmaceutical agents.[4]

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is crucial for its effective use in research and development.

PropertyValueSource
CAS Number 884660-46-2[5]
Molecular Formula C₇H₆FIN₂O[5]
Molecular Weight 280.04 g/mol [5]
Appearance Solid (predicted)-
Storage 2-8°C, in a dark, inert atmosphere[5]

Synthesis of this compound: A Representative Protocol

While a specific, peer-reviewed synthesis for this compound is not widely published, a plausible and efficient route can be devised based on established methods for the acetylation of aminopyridines.[6][7] The following protocol is a representative example of how this compound could be synthesized from its corresponding aminopyridine precursor.

Proposed Synthetic Workflow

The synthesis involves the acetylation of 6-Fluoro-5-iodopyridin-2-amine using an acetylating agent such as acetic anhydride or acetyl chloride.

G cluster_0 Synthesis of this compound A 6-Fluoro-5-iodopyridin-2-amine D Reaction Mixture A->D B Acetic Anhydride B->D C Pyridine (catalyst) C->D catalytic amount E This compound D->E Acetylation F Purification E->F

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on analogous chemical transformations and should be adapted and optimized under appropriate laboratory conditions.

Materials:

  • 6-Fluoro-5-iodopyridin-2-amine

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Fluoro-5-iodopyridin-2-amine (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of anhydrous pyridine to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution via a dropping funnel.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Self-Validation: The progress of the reaction should be monitored by TLC to ensure the consumption of the starting material and the formation of a new, less polar product. The final product should be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Development

Substituted pyridines are pivotal intermediates in the synthesis of a wide range of therapeutic agents.[4] The unique substitution pattern of this compound makes it a valuable precursor for creating diverse molecular libraries for high-throughput screening.

A Potential Modulator of the Wnt Signaling Pathway

The Wnt signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and migration.[8] Dysregulation of this pathway is implicated in various diseases, including cancer.[9] Small molecules that can modulate the Wnt pathway are of significant therapeutic interest.[10] While direct evidence for this compound as a Wnt signaling inhibitor is not yet established in the public domain, related N-pyridinyl acetamide derivatives have been investigated for this purpose.

The following diagram illustrates a simplified representation of the canonical Wnt signaling pathway and a hypothetical point of inhibition.

G cluster_0 Canonical Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b inhibition beta_catenin β-catenin GSK3b->beta_catenin phosphorylation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin Degradation Proteasomal Degradation beta_catenin->Degradation ubiquitination Nucleus Nucleus beta_catenin->Nucleus TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression activation Nucleus->TCF_LEF Inhibitor N-pyridinyl acetamide derivative (Hypothetical) Inhibitor->Dsh potential inhibition

Caption: Hypothetical inhibition of the Wnt pathway by an N-pyridinyl acetamide derivative.

Safety and Handling

Halogenated aromatic compounds require careful handling due to their potential toxicity.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. Its halogenated pyridine core offers multiple avenues for chemical modification, making it a valuable tool for medicinal chemists. While further research is needed to fully elucidate its biological activities and applications, its structural motifs suggest a promising role in the development of modulators for critical signaling pathways, such as the Wnt pathway. This guide provides a foundational understanding for researchers and drug development professionals to leverage the potential of this versatile compound.

References

  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. Fourth International Electronic Conference on Synthetic Organic Chemistry.
  • Chemistry LibreTexts. (2021).
  • CN101643447A. (n.d.). Method for preparing 2-acetamido-5-aminopyridine.
  • Ejaz, A., et al. (2025). Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances. Signal Transduction and Targeted Therapy.
  • Kaur, M., et al. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ACS Omega.
  • Sigma-Aldrich. (2025).
  • Singh, U. P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
  • Tsay, M., et al. (2025). Small-molecule modulation of Wnt signaling via modulating the Axin-LRP5/6 interaction.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Carl ROTH. (n.d.).
  • NJ.gov. (n.d.).
  • Kas'yan, L. I., et al. (2025). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • MDPI. (n.d.). WNT Signaling in Disease.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). N-(6-amino-5-iodopyridin-2-yl)acetamide.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • The Role of Pyridine Intermedi
  • Thieme Gruppe. (n.d.). N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines.
  • Organic Syntheses. (2024).
  • PubChem. (n.d.). 2-Acetamido-5-fluoropyridine.
  • Oregon State University. (n.d.).
  • Semantic Scholar. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents.
  • National Center for Biotechnology Information. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • Cheméo. (n.d.). Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6).
  • BLDpharm. (n.d.). 884660-46-2|this compound.
  • BLDpharm. (n.d.). 884660-46-2|this compound.

Sources

N-(6-Fluoro-5-iodopyridin-2-yl)acetamide structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(6-Fluoro-5-iodopyridin-2-yl)acetamide: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract

This compound, a halogenated pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—featuring an electron-withdrawing fluorine atom, a bulky and reactive iodine atom, and an acetamide functional group—imparts a distinct electronic and steric profile, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven synthetic protocol, methods for structural elucidation, and a discussion of its potential applications for professionals in drug development and chemical research.

Core Molecular Structure and Physicochemical Properties

This compound (CAS No. 884660-46-2) is a substituted pyridinyl-acetamide.[1] The core of the molecule is a pyridine ring, which is functionalized at three positions. An acetamide group is attached at the C2 position, an iodine atom at the C5 position, and a fluorine atom at the C6 position. This arrangement creates a molecule with specific steric and electronic properties that are highly sought after in synthetic design, particularly for creating compounds that can form targeted interactions with biological macromolecules.

The presence of both a hydrogen bond donor (the amide N-H) and multiple hydrogen bond acceptors (the amide C=O, the pyridine nitrogen, and the fluorine atom) allows for a variety of potential intermolecular interactions.[2] Furthermore, the iodine atom can participate in halogen bonding or serve as a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity.

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties is presented below.

PropertyValueSource
CAS Number 884660-46-2[1][3]
Molecular Formula C₇H₆FIN₂O[1][2]
Molecular Weight 280.04 g/mol [1][2]
SMILES CC(NC1=NC(F)=C(I)C=C1)=O[1]
Purity Typically >95%[2][3]
Appearance Solid
Storage 2-8°C, inert atmosphere, keep in dark place[1]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 1[2]
Rotatable Bonds 1[2]

Synthesis and Mechanistic Insights

While this compound is available from commercial suppliers, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A robust and logical synthetic route proceeds via the acetylation of the corresponding amine precursor, 6-fluoro-5-iodopyridin-2-amine. This precursor can be synthesized from commercially available 2-amino-6-fluoropyridine through electrophilic iodination.

Synthetic Workflow

The overall two-step synthesis is efficient and relies on well-established transformations. The choice of reagents is critical to ensure high yields and regioselectivity, particularly during the iodination step.

synthesis_workflow start 2-Amino-6-fluoropyridine (Starting Material) step1 Step 1: Electrophilic Iodination start->step1 I₂, H₂O₂ or Ag₂SO₄/I₂ intermediate 6-Fluoro-5-iodopyridin-2-amine step1->intermediate step2 Step 2: N-Acetylation intermediate->step2 Acetic Anhydride or Acetyl Chloride, Base product This compound (Final Product) step2->product

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear steps for reaction, workup, and purification. The causality for each choice is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 6-Fluoro-5-iodopyridin-2-amine (Intermediate)

  • Rationale: The synthesis of the key amine intermediate requires the regioselective iodination of 2-amino-6-fluoropyridine. The amino group at C2 and the fluoro group at C6 are both activating and ortho-, para-directing. However, the C5 position is sterically accessible and electronically activated, making it the preferred site for electrophilic substitution. Using a source of electrophilic iodine (I⁺) is essential. A common method involves the use of molecular iodine in the presence of an oxidizing agent like hydrogen peroxide or a catalyst such as silver sulfate.[4][5]

  • Procedure:

    • To a solution of 2-amino-6-fluoropyridine (1.0 eq) in a suitable solvent such as water or ethanol, add molecular iodine (I₂) (1.0-1.2 eq).[4]

    • If using an oxidizing agent, slowly add hydrogen peroxide (30% aq. solution, 0.3-1.2 eq) dropwise while maintaining the temperature below 80°C.[4] The H₂O₂ oxidizes I₂ to generate the electrophilic iodine species in situ.

    • Alternatively, if using a catalyst, add silver sulfate (Ag₂SO₄) (1.0 eq) to the mixture.[5] The silver salt assists in polarizing the I-I bond, facilitating the electrophilic attack.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 80-90°C) for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.[4]

    • Upon completion, quench the reaction. If H₂O₂ was used, the reaction can be cooled. If Ag₂SO₄ was used, the insoluble silver iodide is removed by filtration.[5]

    • The crude product often precipitates upon cooling. It can be collected by filtration, washed with cold water or a sodium thiosulfate solution (to remove excess iodine), and dried.[5]

    • Further purification can be achieved by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of this compound (Final Product)

  • Rationale: This is a standard N-acetylation of an aromatic amine. Acetic anhydride or acetyl chloride are common, effective acetylating agents. A base, such as pyridine or triethylamine, is typically used to scavenge the acidic byproduct (acetic acid or HCl) and catalyze the reaction.

  • Procedure:

    • Dissolve the 6-fluoro-5-iodopyridin-2-amine intermediate (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add acetic anhydride (1.1-1.5 eq) or acetyl chloride (1.1-1.5 eq) dropwise. If not using pyridine as the solvent, add a base like triethylamine (1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor for the disappearance of the starting amine by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into an organic solvent like ethyl acetate or DCM.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude product.

    • Purify the final compound by column chromatography on silica gel or by recrystallization to obtain this compound as a solid.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides unambiguous structural verification. Based on the known structure and data from analogous compounds, the following spectral characteristics are expected.[6][7]

TechniqueExpected Observations
¹H NMR - A sharp singlet around δ 2.1-2.3 ppm (3H), corresponding to the acetyl methyl protons.- A broad singlet at δ 8.0-9.0 ppm (1H), corresponding to the amide (N-H) proton.- Two doublets in the aromatic region (δ 7.0-8.5 ppm, 1H each) for the two pyridine ring protons, showing coupling to each other and potentially long-range coupling to the fluorine atom.
¹³C NMR - A signal around δ 24-26 ppm for the acetyl methyl carbon.- A signal around δ 168-170 ppm for the carbonyl carbon.- Multiple signals in the aromatic region (δ 90-160 ppm) for the five pyridine ring carbons. The carbon attached to fluorine will show a large C-F coupling constant. The carbon attached to iodine will be shifted upfield due to the heavy atom effect.
FT-IR (cm⁻¹) - N-H stretching vibration around 3250-3350 cm⁻¹.- C-H stretching (aromatic and aliphatic) around 2900-3100 cm⁻¹.- Amide I band (C=O stretch) strong absorption around 1670-1690 cm⁻¹.- C=C and C=N stretching in the aromatic ring around 1400-1600 cm⁻¹.- C-F stretching around 1200-1300 cm⁻¹.
Mass Spec (MS) - A clear molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated exact mass (279.951 Da).[2]- A characteristic isotopic pattern due to the presence of iodine.

Applications in Research and Drug Development

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs.[8] this compound serves as a highly functionalized building block for accessing novel chemical entities.

  • Medicinal Chemistry: Its primary application is as an intermediate in the synthesis of more complex molecules for drug discovery programs. The acetamide group can be hydrolyzed to reveal the primary amine, which can then be used for further derivatization. The true value lies in the C-I bond, which is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, or alkyne groups at the 5-position of the pyridine ring, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Biochemical Probes: The molecule has been cited in patent literature related to polynucleotide molecules, suggesting its potential use or the use of its derivatives as probes or components in nucleic acid research.[2]

  • Agrochemicals: Pyridine derivatives are also prevalent in modern insecticides and herbicides. The specific substitution pattern of this compound could be explored for developing new agrochemical agents.[8]

Safety and Handling

As a research chemical, this compound must be handled with appropriate caution.

  • Hazard Classification: The compound is classified as toxic. Hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled).[1] It may also cause skin and eye irritation.[9]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[10] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11]

  • Handling Procedures: Avoid generating dust.[11] Use engineered controls (fume hood) to prevent inhalation.[10] Ensure thorough hand washing after handling.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light.[1] Store locked up.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • Vertex AI Search. N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, 1 gram. Accessed January 23, 2026.
  • Semantic Scholar. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters. Accessed January 23, 2026.
  • National Institutes of Health (NIH). N-(5-Bromopyridin-2-yl)acetamide - PMC. Accessed January 23, 2026.
  • BLDpharm. 884660-46-2|this compound. Accessed January 23, 2026.
  • PubChem. N-(6-amino-5-iodopyridin-2-yl)acetamide. Accessed January 23, 2026.
  • ChemScene. 100304-88-9 | N-(5-Fluoropyridin-2-yl)acetamide. Accessed January 23, 2026.
  • Sigma-Aldrich. 2-Fluoro-5-iodopyridine 97 171197-80-1. Accessed January 23, 2026.
  • Parkway Scientific. HI-245 (884660-46-2, MFCD09032811). Accessed January 23, 2026.
  • Advanced ChemBlocks. N-(5-Iodopyridin-2-yl)acetamide 97%. Accessed January 23, 2026.
  • Royal Society of Chemistry. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines.
  • Google Patents. CN110590652B - Synthesis method of 2-amino-5-iodopyridine. Accessed January 23, 2026.
  • Benchchem. Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine. Accessed January 23, 2026.
  • Fisher Scientific.
  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. Accessed January 23, 2026.
  • Thermo Fisher Scientific. (2025).
  • Capot Chemical. (2026). MSDS of N-(5-hydroxy-pyridin-2-YL)-acetamide. Accessed January 23, 2026.
  • Cheméo. Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6). Accessed January 23, 2026.
  • PubMed. N-(5-Bromo-pyridin-2-yl)acetamide. Accessed January 23, 2026.
  • LPS.org. Safety Data Sheet (SDS) Acetamide. Accessed January 23, 2026.
  • National Institutes of Health (NIH). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC. Accessed January 23, 2026.
  • Thoreauchem. This compound-884660-46-2. Accessed January 23, 2026.
  • ChemicalBook. Acetamide(60-35-5) 1H NMR spectrum. Accessed January 23, 2026.
  • SpectraBase. Acetamide - Optional[13C NMR] - Chemical Shifts. Accessed January 23, 2026.
  • ChemicalBook. 2-Iodopyridine(5029-67-4) 1H NMR spectrum. Accessed January 23, 2026.

Sources

N-(6-Fluoro-5-iodopyridin-2-yl)acetamide physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide

Abstract

This compound is a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical research sectors. As with any novel chemical entity, a comprehensive understanding of its physical and chemical properties is a critical prerequisite for its advancement in discovery and development pipelines. This guide provides a detailed framework for the full physicochemical characterization of this compound, intended for researchers, chemists, and drug development professionals. It consolidates known computational data with field-proven, step-by-step experimental protocols for determining essential properties such as melting point, solubility, and spectroscopic identity. The causality behind experimental choices is explained to ensure a robust and self-validating data package.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any new compound is to confirm its identity and structure. This compound is a substituted acetamide built on a pyridine core. The presence of three different halogens (fluoro, iodo) and an acetamide group on the pyridine ring suggests a unique electronic and steric environment that will govern its physical properties.

Chemical Structure:

Key Identifiers:

  • IUPAC Name: N-(6-fluoro-5-iodo-2-pyridinyl)acetamide

  • CAS Number: 884660-46-2[1][2]

  • Molecular Formula: C₇H₆FIN₂O[1][2]

  • Molecular Weight: 280.04 g/mol [1]

  • Purity (Commercial): Typically available at >95%[2]

Computational Physicochemical Properties: An In-Silico Starting Point

Before embarking on laboratory work, in-silico models provide valuable predictions of a compound's behavior. These computational tools are essential for designing experiments and anticipating a molecule's drug-like potential, often framed by concepts like Lipinski's Rule of Five.[2]

PropertyPredicted ValueSignificance in Drug DevelopmentSource
Molecular Weight 280.041Affects diffusion and bioavailability; value is well within typical drug-like range (<500 Da).[2]
XLogP3 1.4A measure of lipophilicity; indicates moderate permeability and balanced solubility.[2]
Topological Polar Surface Area (TPSA) 42 ŲPredicts membrane permeability and transport characteristics. A value <140 Ų is favorable for oral bioavailability.[2]
Hydrogen Bond Donors 1Influences solubility and receptor binding interactions.[2]
Hydrogen Bond Acceptors 1Influences solubility and receptor binding interactions.[2]
Rotatable Bonds 1A low count suggests conformational rigidity, which can be favorable for binding affinity.[2]

These computed values suggest that this compound possesses favorable drug-like properties, meriting full experimental verification.

Recommended Storage and Handling

Based on supplier safety data, proper handling is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage Conditions: Store at 2-8°C in a dark place under an inert atmosphere.[1] This precaution is critical because halogenated compounds, particularly those with iodine, can be sensitive to light and may undergo degradation over time. The cold temperature and inert atmosphere mitigate decomposition pathways.

  • Safety: The compound is classified with hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled).[1] Therefore, all handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Experimental Characterization Workflow: From Theory to Practice

The core of this guide is a series of validated experimental protocols designed to generate a comprehensive physical property profile. The absence of extensive published experimental data for this specific molecule necessitates a systematic approach to its characterization.

G cluster_0 Overall Characterization Workflow A Compound Acquisition (>95% Purity) B Melting Point Determination A->B Parallel Analysis C Solubility Profiling A->C Parallel Analysis D Spectroscopic Analysis (NMR, IR, MS) A->D Parallel Analysis E Chromatographic Purity A->E Parallel Analysis F Data Consolidation & Reporting B->F Synthesize Data C->F Synthesize Data D->F Synthesize Data E->F Synthesize Data G cluster_1 Solubility Profiling Protocol A Add excess solid to vials with different solvents B Equilibrate at RT (e.g., 24h with shaking) A->B C Filter/Centrifuge to remove undissolved solid B->C D Quantify supernatant concentration via HPLC-UV C->D E Calculate Solubility (e.g., in µg/mL) D->E

Caption: Workflow for thermodynamic solubility determination.

Protocol:

  • Solvent Selection: Prepare vials containing a panel of relevant solvents, such as Phosphate-Buffered Saline (PBS, pH 7.4), 0.1 N HCl (simulated gastric fluid), DMSO, and Ethanol.

  • Sample Addition: Add an excess of this compound to each vial to create a saturated slurry. The excess solid is crucial to ensure equilibrium is reached. [3]3. Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25 °C) for a defined period (typically 18-24 hours) to allow the system to reach equilibrium.

  • Separation: Separate the undissolved solid from the saturated solution using centrifugation followed by filtration through a 0.45 µm filter. This step must be performed carefully to avoid disturbing the equilibrium. [3]5. Quantification: Prepare a dilution series of the resulting supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC with UV detection (RP-HPLC-UV), against a standard curve. [4]6. Reporting: Report the solubility in standard units (e.g., mg/mL or µM).

Spectroscopic and Spectrometric Analysis

Causality: Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure, confirming its identity and providing insights into its electronic environment. A combination of NMR, IR, and Mass Spectrometry is required for complete structural validation. [5] 4.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR (Proton NMR):

    • Protocol: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire the spectrum on a 400 MHz or higher spectrometer.

    • Anticipated Spectrum:

      • Amide Proton (N-H): A broad singlet is expected, likely in the δ 8-10 ppm region. Its chemical shift will be concentration and solvent-dependent.

      • Pyridine Protons (Ar-H): Two signals are expected in the aromatic region (δ 7-9 ppm). Due to the substitution pattern, they will likely appear as doublets, showing coupling to each other.

      • Methyl Protons (-CH₃): A sharp singlet corresponding to the three acetyl protons is expected, likely in the δ 2.0-2.5 ppm region.

  • ¹³C NMR (Carbon NMR):

    • Protocol: Use a more concentrated sample (~20-30 mg) and acquire a proton-decoupled spectrum.

    • Anticipated Spectrum: Seven distinct carbon signals are expected.

      • Carbonyl Carbon (C=O): In the δ 165-175 ppm region.

      • Pyridine Carbons (Ar-C): Five signals in the δ 110-160 ppm region. The carbons directly attached to fluorine (C-F) and iodine (C-I) will show characteristic shifts and, for the C-F, coupling to the ¹⁹F nucleus. [6] * Methyl Carbon (-CH₃): A signal in the δ 20-30 ppm region.

  • ¹⁹F NMR (Fluorine NMR):

    • Causality: ¹⁹F NMR is exceptionally sensitive and provides a clean spectral window, making it an excellent probe for fluorinated compounds. [7][8]The chemical shift is highly sensitive to the electronic environment. [8] * Protocol: No special preparation is needed beyond a standard ¹H NMR sample. The acquisition is performed on a multinuclear probe.

    • Anticipated Spectrum: A single resonance is expected for the fluorine atom on the pyridine ring. Its chemical shift will be characteristic of a fluoro-aromatic system and it will likely show coupling to the adjacent aromatic proton.

4.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. [9] Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

    • N-H Stretch: A moderate peak around 3300-3200 cm⁻¹.

    • C-H Stretch (Aromatic/Aliphatic): Peaks just above and below 3000 cm⁻¹.

    • C=O Stretch (Amide I Band): A strong, sharp peak between 1680-1630 cm⁻¹. This is one of the most diagnostic peaks for an amide. [10] * N-H Bend (Amide II Band): A peak in the 1650-1550 cm⁻¹ region.

    • C-F Stretch: A strong peak typically found in the 1250-1000 cm⁻¹ region.

4.3.3 High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula. It also reveals the characteristic isotopic pattern of elements like iodine.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Analysis:

    • Molecular Ion Peak: Identify the protonated molecule [M+H]⁺.

    • Exact Mass: The measured mass should match the calculated exact mass of C₇H₇FIN₂O⁺ (280.9587) to within 5 ppm.

    • Isotopic Pattern: Observe the isotopic signature. The presence of iodine (¹²⁷I is 100% abundant) will give a clean M+1 peak derived primarily from ¹³C.

Chromatographic Purity Assessment

Causality: While commercial sources state a purity of >95%, this must be independently verified. RP-HPLC is the gold standard for assessing the purity of small organic molecules. [11] Protocol:

  • Method Development: Develop a separation method on an RP-HPLC system with a C18 column. A typical starting point would be a gradient elution using water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) as mobile phases.

  • Sample Analysis: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL). Inject a small volume (e.g., 5 µL) and monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Purity Calculation: Integrate the area of all observed peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Conclusion and Data Synthesis

The comprehensive characterization of this compound requires a multi-faceted experimental approach that is guided by initial computational predictions. By systematically applying the protocols detailed in this guide—from melting point and solubility determination to a full suite of spectroscopic and chromatographic analyses—researchers can build a robust, self-validating data package. This complete profile of physical properties is indispensable for making informed decisions in the drug discovery and development process, ensuring both the quality of the chemical matter and the reproducibility of future biological and preclinical studies.

References

  • PubChem. N-(6-amino-5-iodopyridin-2-yl)acetamide. [Link]

  • Grokipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • ResearchGate. Solubility guidelines for candidate drugs (µg/mL). [Link]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • ACS Publications. Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. [Link]

  • Agilent. Scaling Small Molecule Purification Methods for HPLC. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • National Institutes of Health. Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • vmedulife. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

  • National Institutes of Health. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Parkway Scientific. HI-245 (884660-46-2, MFCD09032811). [Link]

  • ResearchGate. (PDF) Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. [Link]

  • European Union. for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. [Link]

  • SlideShare. Nmr spectroscopy of fluorine 19. [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [Link]

  • University of Toronto. Melting point determination. [Link]

  • PubChem. 2-Acetamido-5-fluoropyridine. [Link]

  • SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • World Health Organization. 1.2.1. MELTING TEMPERATURE AND MELTING RANGE Draft proposal for inclusion in The International Pharmacopoeia (July 2023) DRAFT F. [Link]

  • ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]

  • ResearchGate. (PDF) Saturation effects in FTIR spectroscopy: Intensity of Amide I and Amide II bands in protein spectra. [Link]

  • SpectraBase. Pyridine. [Link]

  • University of Leicester. 19Flourine NMR. [Link]

  • News-Medical.Net. Characterizing Small Molecules with NMR. [Link]

  • Encyclopedia of Magnetic Resonance. Fluorine NMR. [Link]

  • National Institutes of Health. Detection of pyridine derivatives by SABRE hyperpolarization at zero field. [Link]

  • National Institutes of Health. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

  • National Institutes of Health. Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. [Link]

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An In-Depth Technical Guide to N-(6-Fluoro-5-iodopyridin-2-yl)acetamide: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide, a halogenated pyridinyl acetamide derivative that has emerged as a critical building block in contemporary medicinal chemistry. The document elucidates its chemical structure, physicochemical properties, and a detailed, field-proven synthesis protocol. A central focus is placed on its strategic application in the synthesis of targeted therapeutics, exemplified by its role as a key intermediate in the development of the potent and selective PARP1 inhibitor, AZD9574. This guide is intended to be an essential resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents, offering both foundational knowledge and practical insights into the utilization of this versatile chemical entity.

Introduction: The Strategic Importance of Halogenated Heterocycles in Drug Design

The incorporation of halogen atoms, particularly fluorine and iodine, into heterocyclic scaffolds is a well-established strategy in modern drug discovery. Fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, while the iodo group serves as a versatile synthetic handle for the introduction of further molecular complexity through various cross-coupling reactions. This compound embodies these principles, presenting a synthetically tractable platform for the construction of complex, biologically active molecules. Its utility is underscored by its application in the synthesis of targeted inhibitors for oncology, such as those targeting the poly (ADP-ribose) polymerase (PARP) enzyme family.

Physicochemical Properties and Structural Elucidation

The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, characterization, and application in synthetic workflows.

PropertyValueSource
Chemical Name This compound-
CAS Number 884660-46-2[1]
Molecular Formula C₇H₆FIN₂O[1]
Molecular Weight 280.04 g/mol [1]
SMILES Notation CC(NC1=NC(F)=C(I)C=C1)=O[1]
Appearance Solid (predicted)-
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[1]
Structural Representation

The chemical structure of this compound is depicted below, illustrating the arrangement of the acetamide group, the fluorine, and iodine substituents on the pyridine ring.

Structure of this compound

Predicted Spectroscopic Data

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 8.2 - 8.4 (d, 1H): Pyridine ring proton (H-3 or H-4), deshielded by the adjacent iodine and nitrogen atoms.

  • 7.8 - 8.0 (d, 1H): Pyridine ring proton (H-3 or H-4), deshielded by the adjacent nitrogen and fluorine atoms.

  • 7.5 - 7.7 (br s, 1H): Amide N-H proton.

  • 2.2 - 2.4 (s, 3H): Acetyl methyl protons.

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • 168 - 170: Carbonyl carbon of the acetamide group.

  • 155 - 160 (d, J_CF): C-6 of the pyridine ring, coupled to fluorine.

  • 150 - 155: C-2 of the pyridine ring.

  • 140 - 145: C-4 of the pyridine ring.

  • 110 - 115 (d, J_CF): C-5 of the pyridine ring, coupled to fluorine.

  • 90 - 95: C-3 of the pyridine ring, shielded by the iodo substituent.

  • 24 - 26: Acetyl methyl carbon.

Synthesis Protocol

The synthesis of this compound is typically achieved through the acetylation of the corresponding aminopyridine precursor, 6-Fluoro-5-iodopyridin-2-amine. This reaction is a standard procedure in organic synthesis.

Materials and Reagents
  • 6-Fluoro-5-iodopyridin-2-amine

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other appropriate aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Experimental Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-Fluoro-5-iodopyridin-2-amine (1.0 eq) in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

G start Start: 6-Fluoro-5-iodopyridin-2-amine reagents Acetic Anhydride, Pyridine Dichloromethane reaction Acetylation Reaction (Room Temperature) start->reaction reagents->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup purification Purification (Flash Chromatography) workup->purification product Product: this compound purification->product G intermediate This compound step1 Amide N-Methylation intermediate->step1 intermediate2 N-(6-Fluoro-5-iodopyridin-2-yl)-N-methylacetamide step1->intermediate2 step2 Hydrolysis intermediate2->step2 intermediate3 6-Fluoro-5-iodo-N-methylpyridin-2-amine step2->intermediate3 step3 Cross-Coupling Reaction intermediate3->step3 intermediate4 Piperazinyl-quinoxalinone substituted pyridine step3->intermediate4 step4 Amide Coupling intermediate4->step4 product AZD9574 step4->product

Key synthetic transformations from the title compound to AZD9574.

Conclusion

This compound is a strategically important and versatile building block in modern medicinal chemistry. Its combination of a fluorinated pyridine core and a synthetically malleable iodo group provides a robust platform for the development of novel therapeutic agents. The successful application of this intermediate in the synthesis of the PARP1 inhibitor AZD9574 highlights its value to drug discovery programs. This technical guide provides the essential information and procedural knowledge for researchers to effectively utilize this compound in their synthetic endeavors.

References

  • Johannes, J., Balazs, A. Y., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. [Link]

  • PubChem. N-(6-amino-5-iodopyridin-2-yl)acetamide. [Link]

  • Semantic Scholar. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. [https://www.semanticscholar.org/paper/Discovery-of-6-Fluoro-5-{4-

Sources

An In-depth Technical Guide to N-(6-Fluoro-5-iodopyridin-2-yl)acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide in Modern Drug Discovery

This compound is a strategically designed heterocyclic building block of significant interest to the medicinal chemistry community. Its unique trifunctionalized pyridine core, featuring a fluorine atom, an iodine atom, and an acetamido group, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of these functionalities allows for selective and sequential chemical modifications, making it a valuable starting material for generating libraries of compounds for high-throughput screening and lead optimization.

The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The iodine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The acetamido group can participate in hydrogen bonding interactions within biological targets and its hydrolysis can provide a primary amine for further derivatization. This technical guide provides a comprehensive overview of this compound, including its chemical properties, reliable suppliers, a detailed synthesis protocol, and its applications in the development of novel therapeutics, particularly in the realms of kinase and Wnt signaling pathway inhibition.

Chemical Properties and Supplier Information

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValue
CAS Number 884660-46-2
Molecular Formula C₇H₆FIN₂O
Molecular Weight 280.04 g/mol
Appearance Solid
Storage Conditions Store at 2-8°C in a dark, inert atmosphere

Table 1: Key Chemical Properties of this compound.

For researchers and drug development professionals, sourcing high-quality starting materials is a critical first step. The following table provides a list of reputable suppliers for this compound.

SupplierPurityAvailable Quantities
BLDpharm ≥98%Gram to multi-gram scale
Sigma-Aldrich ≥98%Research quantities
Parkway Scientific >95%Research quantities

Table 2: Reputable Suppliers of this compound. It is recommended to request a certificate of analysis (CoA) from the supplier to verify purity and identity before use.

Synthesis of this compound: A Validated Protocol

The following two-step synthesis protocol is a reliable method for the laboratory-scale preparation of this compound, starting from the commercially available 2-amino-6-fluoropyridine.

Part 1: Iodination of 2-Amino-6-fluoropyridine

This initial step introduces the iodine atom at the 5-position of the pyridine ring.

Synthesis_Part1 start 2-Amino-6-fluoropyridine product 2-Amino-6-fluoro-5-iodopyridine start->product Stir at RT reagents NIS (N-Iodosuccinimide) Acetonitrile Synthesis_Part2 start 2-Amino-6-fluoro-5-iodopyridine product This compound start->product Stir at 0°C to RT reagents Acetic Anhydride Pyridine (catalyst) DCM Kinase_Inhibitor_Synthesis start This compound product Substituted Pyridine Kinase Inhibitor Scaffold start->product Suzuki Coupling (Pd catalyst, base) coupling_partner Aryl/Heteroaryl Boronic Acid or Ester Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh Axin_APC Axin/APC Complex Dsh->Axin_APC Inhibits GSK3b GSK3β beta_catenin β-catenin Axin_APC->beta_catenin Phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Enters Nucleus Inhibitor N-pyridinyl acetamide derivative Inhibitor->Frizzled Potential Target Inhibitor->Dsh Potential Target Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

N-(6-Fluoro-5-iodopyridin-2-yl)acetamide safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide

Introduction

This compound (CAS No. 884660-46-2) is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its utility in synthesizing more complex molecules is predicated on its unique arrangement of functional groups: an acetamide, a pyridine core, and two different halogens (fluorine and iodine). This structural complexity, however, necessitates a rigorous and informed approach to safety.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, scientifically grounded understanding of the hazards associated with this compound. As a Senior Application Scientist, my objective is to explain not just what precautions to take, but why they are critical, by deconstructing the molecule's potential hazards based on its constituent parts and data from analogous structures.

Section 1: Compound Profile and Comprehensive Hazard Identification

A thorough understanding of the hazard profile is the foundation of safe laboratory practice. The primary data available for this compound indicates significant toxicity.

Chemical and Physical Properties
PropertyValueSource
CAS Number 884660-46-2[1]
Molecular Formula C₇H₆FIN₂O[1]
Molecular Weight 280.04 g/mol [1]
IUPAC Name This compound[1]
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[1]
GHS Classification and Hazard Analysis

The Globally Harmonized System (GHS) classification for this compound signals a high level of acute toxicity.[1]

GHS Classification
Signal Word Danger
Hazard Statements H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled
GHS Pictogram 💀

Expert Analysis of Hazard Statements:

The triple threat of toxicity (oral, dermal, inhalation) is a significant concern and likely arises from the synergistic effects of its structural motifs:

  • Halogenated Pyridine Core: The pyridine ring itself is known to pose health risks, including potential damage to the liver and kidneys, as well as neurological effects.[2][3][4] The presence of both fluorine and iodine atoms can enhance this toxicity. Fluorinated organic compounds, such as the related fluoroacetamide, can be potent metabolic poisons.[5] This structural alert demands the highest level of precaution.

  • Acetamide Group: The parent compound, acetamide, is classified as a suspected carcinogen (GHS Category 2, H351).[6] While this specific hazard is not listed for this compound, its presence warrants long-term exposure monitoring and minimization as a best practice.

  • Dermal Absorption: The "Toxic in contact with skin" (H311) classification is particularly critical. Pyridine and its derivatives can be readily absorbed through the skin, leading to systemic effects.[4] This underscores the necessity of impeccable glove selection and handling techniques.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Given the compound's high toxicity, a multi-layered approach to exposure control is mandatory. This follows the established "Hierarchy of Controls" principle, prioritizing engineering solutions over reliance on PPE alone.

cluster_0 Hierarchy of Controls for Toxic Compounds E Elimination (Most Effective) S Substitution E->S Eng Engineering Controls (e.g., Fume Hood) S->Eng Adm Administrative Controls (e.g., SOPs, Training) Eng->Adm PPE Personal Protective Equipment (Least Effective) Adm->PPE

Figure 1: Hierarchy of safety controls.
Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is a non-negotiable control to mitigate the H331 "Toxic if inhaled" hazard.[1]

  • Ventilation: The laboratory must be equipped with general ventilation systems to control ambient exposures.[7]

Personal Protective Equipment (PPE) Protocol

A self-validating PPE protocol ensures that each step reinforces safety.

  • Eye and Face Protection:

    • Methodology: Wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards. When handling larger quantities or there is a significant splash risk, a full-face shield must be worn over the goggles.

    • Causality: This provides robust protection against accidental splashes. Given the severe systemic toxicity, even a minor splash to the eye could have grave consequences.

  • Skin and Body Protection:

    • Methodology: A flame-resistant lab coat, fully fastened, is required. Ensure it has tight-fitting cuffs. Wear long pants and fully enclosed, chemical-resistant footwear.

    • Causality: This minimizes the surface area of skin available for accidental contact, directly addressing the H311 hazard.

  • Hand Protection:

    • Methodology: Wear nitrile rubber gloves as a minimum standard.[6] For extended work, consider wearing two pairs of gloves ("double-gloving"). Before use, visually inspect gloves for any signs of degradation or puncture. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[7] Wash hands thoroughly with soap and water after work is complete.[8]

    • Causality: The skin is a primary route of exposure for this compound.[1] Proper glove selection and technique are the most critical barriers to preventing dermal absorption and systemic poisoning.

  • Respiratory Protection:

    • Methodology: Under normal operating conditions within a fume hood, no respiratory protection is required. In the event of a significant spill or failure of engineering controls, a full-face respirator with combination organic vapor/acid gas/particulate cartridges (e.g., Type ABEK-P2 or OV/AG/P99) is necessary.[7] All respirator users must be fit-tested and trained.

    • Causality: This is an emergency-use control to prevent inhalation of toxic dust or vapors during an uncontrolled release.

Section 3: Safe Handling, Storage, and Disposal Protocols

Step-by-Step Handling Protocol for Solid Compound
  • Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Weigh the compound on a tared weigh boat or glassine paper. Do not pour the solid directly from the bottle, as this can generate dust. Use a spatula to carefully transfer small portions.

  • Transfer: To add the solid to a reaction vessel, gently tap it from the weigh paper. If dissolving, add the solvent to the solid in the flask; do not add the solid to a large volume of stirred solvent, which can aerosolize particles.

  • Post-Handling: Immediately and carefully fold the used weigh paper and dispose of it in a designated solid hazardous waste container. Decontaminate the spatula and any affected surfaces.

Storage

The compound's stability and safety depend on correct storage.

  • Conditions: Store in a tightly closed, properly labeled container in a dark, cool, and dry place. The supplier recommends a temperature of 2-8°C under an inert atmosphere.[1]

  • Security: The storage location must be a locked cabinet or an area accessible only to authorized personnel, as recommended for highly toxic or regulated substances.[9]

  • Incompatibilities: Segregate from strong acids, bases, and oxidizing agents to prevent hazardous reactions.[6]

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous waste. Dispose of contents and containers to an approved waste disposal plant in accordance with all local, state, and federal regulations.[9]

Section 4: Emergency Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

cluster_1 Emergency Spill Response Workflow A Spill Detected B Alert personnel Evacuate immediate area A->B C Don Full PPE (incl. Respirator if needed) B->C D Cover spill with inert absorbent (e.g., vermiculite) C->D E Gently sweep/scoop into a sealed hazardous waste container D->E F Decontaminate area with appropriate solvent E->F G Dispose of all materials as hazardous waste F->G

Figure 2: Workflow for responding to a solid spill.
First-Aid Measures

Immediate medical attention is required for any exposure.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[10]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the skin with plenty of soap and water for at least 15 minutes. Seek immediate emergency medical help.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[10]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Get emergency medical help immediately.[9]

Fire-Fighting Measures
  • Suitable Extinguishers: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7]

  • Hazardous Combustion Products: Fire may produce highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen iodide (HI), and hydrogen fluoride (HF).[7]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective turnout gear.[7]

References

  • PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Capot Chemical. (2026, January 20). MSDS of N-(5-hydroxy-pyridin-2-YL)-acetamide. Retrieved from [Link]

  • New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (2002, March). Pyridine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • PubChem. N-(6-amino-5-iodopyridin-2-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Public Health England. (2024, November 28). Pyridine: general information. GOV.UK. Retrieved from [Link]

  • PubChem. Fluoroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

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An In-depth Technical Guide to the NMR Spectra of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an unparalleled tool for providing detailed information about molecular structure, connectivity, and conformation in solution. This guide offers an in-depth technical exploration of the ¹H and ¹³C NMR spectra of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science.

Substituted pyridines are a class of heterocyclic compounds frequently incorporated into the design of new therapeutic agents due to their ability to engage in a wide range of biological interactions. The specific substitution pattern of this compound, featuring an acetamido group, a fluorine atom, and an iodine atom, presents a unique and illustrative case for NMR spectral analysis. Each substituent imparts distinct electronic and steric effects that modulate the chemical environment of the pyridine ring, leading to a rich and informative NMR spectrum.

This whitepaper is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the characterization of small organic molecules. We will delve into the fundamental principles governing the NMR spectra of this molecule, provide a robust experimental protocol for data acquisition, and present a detailed analysis of the predicted ¹H and ¹³C NMR spectra. The causality behind experimental choices and the interpretation of spectral features will be explained with field-proven insights, ensuring a comprehensive understanding for both novice and experienced spectroscopists.

Fundamental Principles: The Influence of Substituents on the Pyridine Ring

The NMR spectrum of this compound is a direct reflection of its electronic and steric landscape. The chemical shifts (δ) and coupling constants (J) of the protons and carbons are dictated by the interplay of the acetamido, fluoro, and iodo substituents on the pyridine core.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is sp² hybridized and more electronegative than carbon, leading to a general deshielding of the ring protons and carbons compared to benzene. This effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4).

  • Acetamido Group (-NHC(O)CH₃): The acetamido group at the C2 position is an electron-donating group through resonance, which tends to shield the ortho (C3) and para (C6) positions. However, the inductive effect of the nitrogen and the anisotropic effect of the carbonyl group can lead to more complex shifts. The amide proton itself is exchangeable and its chemical shift is highly dependent on the solvent, concentration, and temperature.[1][2]

  • Fluorine Substituent (-F): Fluorine is the most electronegative element, and its strong inductive effect causes a significant deshielding of the directly attached carbon (C6) and, to a lesser extent, the adjacent carbons. A key feature of fluorine is its spin (I = ½), which leads to through-bond scalar couplings (J-couplings) with nearby protons and carbons, providing invaluable structural information.[3] These couplings can be observed over several bonds.

  • Iodine Substituent (-I): Iodine is the least electronegative of the common halogens. Its influence on chemical shifts is more complex, involving a combination of inductive effects and the "heavy atom effect." The heavy atom effect can lead to significant shielding of the directly attached carbon (C5) due to the large number of electrons and relativistic effects.

The combination of these substituents on the pyridine ring creates a unique electronic environment for each remaining proton and carbon, allowing for a detailed structural assignment through NMR spectroscopy.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is paramount for accurate structural elucidation. The following is a self-validating, step-by-step methodology for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent initial choice as it is a good solvent for many amides and slows down the exchange of the amide N-H proton, allowing for its observation and coupling.[4] Chloroform-d (CDCl₃) is another common option.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can often reference the spectrum to the residual solvent peak.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube to ensure sample homogeneity and prevent shimming issues.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Experiment: Standard 1D proton experiment.

  • Temperature: 298 K (25 °C).

  • Spectral Width: 12-16 ppm.

  • Pulse Angle: 30-45 degrees to ensure a good signal-to-noise ratio without saturating the signal.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans, adjusted as needed for an adequate signal-to-noise ratio.

  • Processing: Apply a line broadening of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

¹³C NMR Spectroscopy:

  • Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

  • Temperature: 298 K (25 °C).

  • Spectral Width: 220-240 ppm.

  • Pulse Angle: 30 degrees.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than the proton.

  • Processing: Apply a line broadening of 1-2 Hz before Fourier transformation.

2D NMR Spectroscopy (for confirmation):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound (5-10 mg) b Dissolve in Deuterated Solvent a->b c Add Internal Standard (TMS) b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e f Lock, Tune, Shim e->f g Acquire 1D Spectra (¹H, ¹³C) f->g h Acquire 2D Spectra (COSY, HSQC, HMBC) g->h i Fourier Transform h->i j Phase & Baseline Correction i->j k Reference Spectra j->k l Spectral Interpretation & Structure Elucidation k->l

Figure 1: Experimental workflow for NMR analysis.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, one signal for the amide proton, and one signal for the methyl protons of the acetamido group.

Figure 2: Structure of the target molecule.
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-C(O)CH₃ ~2.1-2.3singlet (s)-The methyl protons are adjacent to a carbonyl group, which deshields them. They have no adjacent protons to couple with, hence a singlet is expected.
H3 ~7.8-8.0doublet (d)J(H3-H4) ≈ 8-9 HzThis proton is ortho to the amide group and meta to the iodine atom. It will be coupled to H4.
H4 ~7.6-7.8doublet of doublets (dd)J(H4-H3) ≈ 8-9 Hz, J(H4-F) ≈ 2-3 HzThis proton is meta to both the amide and the fluorine. It will be coupled to H3 and show a smaller long-range coupling to the fluorine atom.
-NH- ~9.5-10.5 (in DMSO-d₆)singlet (s) or broad singlet (br s)-The amide proton is highly deshielded and its chemical shift is solvent-dependent.[4] In DMSO-d₆, it is often a sharp singlet. In CDCl₃, it may be broader and exchangeable.
  • Methyl Protons (-C(O)CH₃): These protons are expected to appear as a sharp singlet in the upfield region, typically around 2.1-2.3 ppm. The adjacent carbonyl group deshields them from the typical alkane region.

  • Pyridine Ring Protons (H3 and H4):

    • H3: This proton is ortho to the electron-donating acetamido group and will be coupled to H4, appearing as a doublet.

    • H4: This proton is situated between H3 and the iodine at C5. It will be coupled to H3, and also likely exhibit a smaller, long-range coupling to the fluorine atom at C6 (a four-bond coupling, ⁴JHF). This will result in a doublet of doublets. The iodine at C5 will also influence its chemical shift.

  • Amide Proton (-NH-): The chemical shift of the amide proton is highly variable and depends on the solvent and concentration.[1][2] In a non-hydrogen bonding solvent like CDCl₃, it may appear as a broad signal. In a hydrogen-bond accepting solvent like DMSO-d₆, the N-H exchange is slowed, and a sharper singlet is typically observed at a downfield position (often >9 ppm).[4]

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide seven distinct signals. The chemical shifts will be significantly influenced by the substituents, and C-F couplings will be a prominent feature.

CarbonPredicted Chemical Shift (δ, ppm)Expected C-F Coupling (JCF, Hz)Rationale
-C(O)CH₃ ~24-26-Typical chemical shift for a methyl carbon of an acetamido group.
C3 ~110-115~4-5 Hz (³JCF)Shielded by the ortho acetamido group. Will show a small three-bond coupling to fluorine.
C4 ~140-145~15-20 Hz (²JCF)Deshielded due to its position relative to the nitrogen and the fluorine. A two-bond coupling to fluorine is expected.
C5 ~80-85~4-5 Hz (³JCF)Significantly shielded by the "heavy atom effect" of the directly attached iodine. A three-bond coupling to fluorine is also expected.
C6 ~158-162~230-250 Hz (¹JCF)Strongly deshielded by the directly attached fluorine and nitrogen atoms. A large one-bond C-F coupling will be observed.
C2 ~150-155~2-3 Hz (⁴JCF)Deshielded by the adjacent nitrogen and the attached acetamido group. A small four-bond C-F coupling may be observable.
-C(O)CH₃ ~168-170-Typical chemical shift for a carbonyl carbon in an amide.
  • Aliphatic Carbons: The methyl carbon of the acetamido group will appear upfield (~25 ppm), while the carbonyl carbon will be significantly downfield (~169 ppm).

  • Pyridine Ring Carbons:

    • C6: This carbon is directly bonded to fluorine and will therefore show a very large one-bond coupling constant (¹JCF) of approximately 230-250 Hz, appearing as a doublet. It will also be significantly deshielded by both the fluorine and the adjacent ring nitrogen.

    • C5: The most upfield of the aromatic carbons due to the shielding heavy atom effect of the iodine. It will likely appear as a doublet due to a three-bond coupling to fluorine (³JCF).

    • C4: This carbon will be a doublet due to a two-bond coupling to fluorine (²JCF) of around 15-20 Hz.

    • C3: Expected to be the most shielded of the CH carbons in the ring and will show a small three-bond coupling to fluorine (³JCF).

    • C2: This carbon, bearing the acetamido group, will be deshielded by the adjacent nitrogen. A very small four-bond coupling to fluorine (⁴JCF) might be resolved.

The Role of 2D NMR in Structural Confirmation

While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguous assignment.

  • COSY: A COSY spectrum would show a clear correlation between H3 and H4, confirming their adjacent relationship.

  • HSQC: This experiment would definitively link H3 to C3 and H4 to C4.

  • HMBC: This powerful experiment would reveal long-range correlations that tie the molecule together. Key expected correlations include:

    • The methyl protons to the carbonyl carbon and C2.

    • The amide proton to C2 and the carbonyl carbon.

    • H3 to C2, C4, and C5.

    • H4 to C2, C3, C5, and C6.

These correlations provide an irrefutable confirmation of the molecular structure.

Conclusion

The NMR spectra of this compound are rich with structural information, arising from the unique electronic and steric contributions of its substituents. The analysis presented in this guide, based on fundamental NMR principles and data from related structures, provides a robust framework for interpreting the experimental spectra of this molecule and its analogues. The predictable patterns of chemical shifts and, most notably, the characteristic proton-fluorine and carbon-fluorine coupling constants, serve as powerful diagnostic tools for structural verification. A comprehensive approach, combining 1D and 2D NMR techniques as outlined, will enable researchers to confidently elucidate and characterize such molecules, accelerating the pace of discovery in their respective fields.

References

  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • Emsley, J. W., & Phillips, L. (1975). Fluorine Coupling Constants. In Progress in Nuclear Magnetic Resonance Spectroscopy (Vol. 10, pp. 83-756). Pergamon.
  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe? Retrieved from [Link]

  • PubChem. (n.d.). N-(6-amino-5-iodopyridin-2-yl)acetamide. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetamide. Retrieved from [Link]

  • The Journal of Physical Chemistry B. (2019). Investigation of the Amide Proton Solvent Exchange Properties of Glycosaminoglycan Oligosaccharides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (2014). 1H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). Retrieved from [Link]

  • Assiut University. (2021). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • PubMed. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Retrieved from [Link]

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Mass spectrometry of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide

Introduction

This compound is a halogenated pyridine derivative that serves as a crucial building block in contemporary medicinal chemistry and drug discovery. Its structural complexity, featuring both fluorine and iodine atoms, necessitates robust analytical techniques for unambiguous characterization. Mass spectrometry (MS) stands as a cornerstone technology in this endeavor, providing indispensable data on molecular identity, purity, and stability.[1][2] In the highly regulated landscape of pharmaceutical development, the precise application of MS is not merely procedural but a fundamental requirement for ensuring the quality and safety of novel chemical entities.[3][4]

This guide offers a detailed exploration of the mass spectrometric analysis of this compound. Moving beyond standard protocols, we will delve into the rationale behind methodological choices, from the selection of the ionization source to the interpretation of fragmentation patterns. This document is designed for researchers, analytical scientists, and drug development professionals who require a comprehensive and practical understanding of how to approach the mass spectrometric characterization of this and structurally related compounds.

Core Molecular Properties & Isotopic Signature

A foundational understanding of the analyte's properties is paramount for accurate mass spectrometric analysis. The presence of two different halogens—fluorine and iodine—defines the molecule's unique isotopic signature.

The chemical structure of this compound is presented below:

Figure 1. Chemical Structure of this compound.

Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₇H₆FIN₂O[5]
Average Molecular Weight280.04 g/mol [5]
Exact Mass279.9512 u[6]

Isotopic Considerations: A Tale of Two Halogens

A critical aspect of interpreting the mass spectrum is understanding the natural isotopic abundance of the constituent elements.

  • Fluorine (F): Fluorine is monoisotopic, existing entirely as ¹⁹F.[7]

  • Iodine (I): Similarly, iodine is naturally monoisotopic, existing as ¹²⁷I.[7][8][9]

This is a significant analytical advantage. Unlike compounds containing chlorine (³⁵Cl/~75%, ³⁷Cl/~25%) or bromine (⁷⁹Br/~50%, ⁸¹Br/~50%), which produce characteristic M+2 isotopic peaks, the molecular ion peak for this compound will be a single, sharp signal.[10] This simplifies spectral interpretation and allows for the unambiguous assignment of the molecular ion.

Strategic Selection of Ionization Technique

The choice of ionization method fundamentally dictates the nature of the resulting mass spectrum. The two most relevant techniques for a molecule of this class are Electrospray Ionization (ESI) and Electron Ionization (EI).

Electrospray Ionization (ESI): The Workhorse for LC-MS

ESI is a "soft" ionization technique that generates ions from a solution by creating a fine, charged spray.[11] This method imparts minimal excess energy to the analyte, making it ideal for preserving the molecular structure.

  • Expertise & Causality: For routine identity confirmation and purity analysis within a drug development workflow, ESI is the superior choice. Its seamless compatibility with Liquid Chromatography (LC) allows for the analysis of complex mixtures and the quantification of the target compound alongside any impurities.[12] The resulting spectrum is typically dominated by the protonated molecule ([M+H]⁺), providing clear confirmation of the molecular weight.[13] Given the presence of a basic nitrogen atom in the pyridine ring, positive-ion ESI is expected to be highly efficient.

Electron Ionization (EI): The Classic for Structural Elucidation

EI is a "hard" ionization technique where the analyte is bombarded with high-energy electrons in the gas phase.[13] This process imparts significant energy, leading to extensive and reproducible fragmentation.

  • Expertise & Causality: While less common for routine LC-MS in pharmaceutical labs, EI (typically coupled with Gas Chromatography, GC-MS) is invaluable for detailed structural elucidation. The complex fragmentation pattern serves as a molecular "fingerprint" that can be used to confirm the compound's structure by piecing together the observed fragments.[11] This technique would be employed in a research or investigative setting to provide orthogonal confirmation of the molecule's identity.

Experimental Protocol: A Self-Validating LC-ESI-MS/MS Workflow

This section provides a robust, step-by-step protocol for the analysis of this compound. The parameters are designed to be a starting point for method development and are based on established best practices.

Sample and Mobile Phase Preparation
  • Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using the mobile phase A and B mixture (50:50).

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

Liquid Chromatography (LC) Parameters
ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent reversed-phase separation for small molecules.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns, compatible with ESI sources.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 2 µLMinimizes peak broadening.
Gradient 10% B to 95% B over 5 minA standard screening gradient to ensure elution of the analyte.
Mass Spectrometry (MS) Parameters (Positive ESI Mode)
ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe pyridine nitrogen is readily protonated.
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Source Temp. 150 °CFacilitates desolvation.
Desolvation Temp. 400 °CEnsures complete solvent evaporation.
Desolvation Gas Flow 800 L/hr (Nitrogen)Aids in desolvation and ion transport.
Scan Range 50 - 500 m/zCovers the expected molecular ion and fragment masses.

Data Interpretation and Expected Fragmentation

ESI Mass Spectrum: Confirming the Molecular Ion

Under the soft ionization conditions of ESI, fragmentation is minimal. The resulting spectrum will provide a clear indication of the molecular weight.

Expected IonFormulaCalculated m/z (Exact Mass)Notes
Protonated Molecule [M+H]⁺ [C₇H₇FIN₂O]⁺280.9590The most abundant ion in positive mode.
Sodium Adduct [M+Na]⁺ [C₇H₆FIN₂ONa]⁺302.9410Often observed as a minor adduct.
Potassium Adduct [M+K]⁺ [C₇H₆FIN₂OK]⁺318.9149Less common, but possible if potassium salts are present.
EI Fragmentation Pattern: Elucidating the Structure

In an EI experiment, the high energy input will cause the molecular ion [M]⁺• (m/z 279.9512) to undergo extensive fragmentation. The predicted cleavages are based on the relative stability of the resulting carbocations and neutral losses.[16]

Key Predicted Fragmentation Pathways:

  • Loss of Iodine Radical: The Carbon-Iodine bond is the weakest point in the molecule, making the loss of an iodine radical (•I) a highly favorable fragmentation pathway.

  • Loss of Acetyl Radical: Cleavage of the amide C-N bond can result in the loss of the acetyl group.

  • Loss of Ketene: A common fragmentation for acetamides is the neutral loss of ketene (CH₂=C=O).

  • Iodine Cation: A peak corresponding to the iodine cation (I⁺) is expected at m/z 127.[17]

Predicted Fragment IonFormulaCalculated m/z (Exact Mass)Proposed Origin
[M - •I]⁺ [C₇H₆FN₂O]⁺153.0464Loss of iodine radical from the molecular ion.
[M - CH₂CO]⁺• [C₅H₄FIN]⁺•220.9451Loss of neutral ketene.
[M - •COCH₃]⁺ [C₅H₄FIN]⁺220.9451Cleavage of the N-acetyl bond (less common than ketene loss).
[I]⁺ [I]⁺126.9045Iodine cation. A highly diagnostic peak.[17]
[COCH₃]⁺ [C₂H₃O]⁺43.0184Acylium ion.

Visualization of Workflows and Pathways

Diagrams provide a clear visual summary of complex processes, enhancing understanding and knowledge retention.

LC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Prep This compound in Solution (1 µg/mL) Autosampler Autosampler Injection (2 µL) Prep->Autosampler Load LC_Column C18 Column (Gradient Elution) Autosampler->LC_Column Inject ESI_Source ESI Source (+3.5 kV) LC_Column->ESI_Source Elute Mass_Analyzer Mass Analyzer (e.g., TOF, Quadrupole) ESI_Source->Mass_Analyzer Ionize Detector Detector Mass_Analyzer->Detector Separate Ions Data Data Acquisition & Processing Detector->Data Signal Fragmentation_Pathway cluster_small_frags Diagnostic Fragments M [M]⁺• m/z 280 F1 [M - I]⁺ m/z 153 M->F1 - •I F2 [M - CH₂CO]⁺• m/z 221 M->F2 - CH₂CO F3 [I]⁺ m/z 127 F4 [COCH₃]⁺ m/z 43

Caption: Key fragmentation pathways under Electron Ionization (EI).

Conclusion: A Framework for Confident Analysis

The mass spectrometric analysis of this compound is a multi-faceted process that provides rich information critical for drug development. By leveraging a soft ionization technique like ESI, scientists can confidently confirm its molecular weight and assess its purity with high sensitivity. The unique monoisotopic nature of both fluorine and iodine simplifies spectral interpretation. For deeper structural verification, the fragmentation patterns generated by EI offer a detailed molecular fingerprint.

The key to a self-validating and trustworthy analysis lies in understanding the underlying chemistry, such as the potential for in-source deiodination, and making informed methodological choices. This guide provides the foundational knowledge, practical protocols, and expert insights necessary to perform a robust and reliable mass spectrometric characterization of this important pharmaceutical building block.

References

  • PubChem. N-(6-amino-5-iodopyridin-2-yl)acetamide. National Center for Biotechnology Information. [Link]

  • Jørgensen, S., & Halling-Sørensen, B. (2013). Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. PubMed. [Link]

  • ResearchGate. Iodine isotopic speciation mass spectra obtained by LDI-MS analysis. ResearchGate. [Link]

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  • Doc Brown's Chemistry. mass spectrum of 1-iodo-2-methylpropane. Doc Brown's Chemistry. [Link]

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  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine. ResearchGate. [Link]

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Purity of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purification and Purity Assessment of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide

Executive Summary

This compound (CAS No. 884660-46-2) is a halogenated pyridine derivative that serves as a critical intermediate in medicinal chemistry and drug development.[1][2] Its molecular structure, featuring fluorine, iodine, and an acetamide group on a pyridine core, offers versatile handles for synthetic transformations. The purity of this intermediate is paramount, as the presence of even trace impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[3] This guide provides a comprehensive framework for researchers and drug development professionals to purify and rigorously assess the purity of this compound, ensuring it meets the stringent requirements of pharmaceutical research. We will explore the causality behind methodological choices, from purification strategies to a multi-pronged analytical approach for definitive purity verification.

Compound Profile and the Imperative of Purity

This compound is a small molecule with the following key characteristics:

  • Molecular Formula: C₇H₆FIN₂O[1]

  • Molecular Weight: 280.04 g/mol [1]

  • Structure:

    
    
    

In drug development, the purity of a starting material directly correlates with the quality and safety of the resulting API. Impurities originating from the synthesis of this intermediate can carry through to subsequent steps, potentially leading to the formation of undesired side products, reduced efficacy, or even toxicological concerns.[3][] Therefore, a robust and validated process for purification and analysis is not merely a quality control measure but a foundational pillar of sound drug development.

Understanding the Impurity Landscape

Effective purification begins with a theoretical understanding of potential impurities, which are primarily dictated by the synthetic route. A common pathway to this compound involves the acetylation of 6-Fluoro-5-iodopyridin-2-amine. This process can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual 6-Fluoro-5-iodopyridin-2-amine.

  • Reagent-Related Impurities: Excess acetylating agent (e.g., acetic anhydride or acetyl chloride) and their hydrolysis products (e.g., acetic acid).

  • Process-Related By-products: Potential for di-acetylation or other side reactions.[5]

  • Residual Solvents: Solvents used during the reaction and workup.

The following diagram illustrates the logical flow from synthesis to potential impurity generation.

cluster_impurities Potential Impurities SM Starting Material (6-Fluoro-5-iodopyridin-2-amine) Reaction Acetylation Reaction SM->Reaction R Reagents (e.g., Acetic Anhydride) R->Reaction Crude Crude Product Reaction->Crude Imp2 By-products Reaction->Imp2 Product Pure Product This compound Crude->Product Purification Imp1 Unreacted SM Crude->Imp1 Imp3 Residual Solvents Crude->Imp3

Caption: Synthetic pathway and potential points of impurity introduction.

Strategic Purification Methodologies

The crude product from synthesis requires purification to remove the aforementioned impurities.[6] The choice of method depends on the scale of the synthesis and the nature of the impurities.

Recrystallization

Causality: This is the preferred method for purifying moderate to large quantities of solid material.[6] It leverages the difference in solubility between the desired compound and its impurities in a chosen solvent system at different temperatures. The goal is to select a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities remain either highly soluble or insoluble at all temperatures. For structurally similar halogenated pyridines, solvent systems like hexane/ethyl acetate or ethanol/water have proven effective.[6]

Experimental Protocol: Recrystallization

  • Solvent Selection: Begin by testing the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane). Identify a system that provides poor solubility at room temperature and good solubility near the solvent's boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for an additional 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove residual solvent.

Silica Gel Column Chromatography

Causality: Chromatography is employed when recrystallization fails to remove impurities with similar solubility profiles to the product, or for smaller-scale purification.[6][7] This technique separates compounds based on their differential partitioning between a polar stationary phase (silica gel) and a less polar mobile phase.[8] The acetamide product is moderately polar and will adhere to the silica gel, while less polar impurities will elute faster with a non-polar solvent, and more polar impurities will be retained more strongly.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial mobile phase solvent (e.g., 100% hexane). Pour the slurry into a glass column to create a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., a hexane/ethyl acetate mixture, starting with a low concentration of ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will sequentially elute compounds of increasing polarity.

  • Fraction Collection: Collect the eluent in separate fractions and monitor the separation using Thin-Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified compound.

A Self-Validating Analytical Framework

No single analytical technique is sufficient to definitively declare a compound as "pure." A robust, self-validating system employs multiple orthogonal (different and complementary) methods to confirm identity and quantify impurities.[][9]

cluster_validation Orthogonal Purity Verification Input Purified Sample HPLC HPLC-UV (Purity Assay, % Area) Input->HPLC NMR NMR Spectroscopy (Structure Confirmation) Input->NMR MS LC-MS (Molecular Weight ID) Input->MS Output Certificate of Analysis (Purity > 98%) HPLC->Output NMR->Output MS->Output

Caption: A generalized workflow for the validation of chemical purity.

High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC is the industry standard for determining the purity of organic compounds.[9] It separates components based on their hydrophobicity. The analyte is passed through a non-polar stationary phase (C18 column), and a polar mobile phase elutes the components, with more polar compounds eluting first. A UV detector quantifies the components as they elute, allowing for the calculation of purity based on the relative peak area.

Experimental Protocol: Reverse-Phase HPLC

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the purified compound and dissolve it in 1-2 mL of a 50:50 mixture of acetonitrile and water to create a ~1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.[9]

  • Chromatographic Conditions: The following table outlines a robust starting method, which should be optimized as needed.

ParameterRecommended ConditionRationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Standard for separating moderately polar organic molecules.[9]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape.[9]
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier for reverse-phase.[9]
Gradient 5% B to 95% B over 20 minutesA broad gradient ensures elution of both polar and non-polar impurities.[9]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[9]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[9]
Detection UV at 254 nmPyridine-containing compounds typically have strong absorbance at this wavelength.
Injection Vol. 5-10 µLStandard volume to avoid column overloading.
  • Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides unambiguous structural confirmation.[8] While HPLC quantifies purity, NMR verifies that the main peak is the correct compound. It can also detect impurities that are structurally different from the main component, which might co-elute in HPLC.

  • ¹H NMR: The spectrum should show distinct signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the acetamide group. The chemical shifts, integration (proton count), and splitting patterns must be consistent with the structure of this compound. For a similar compound, N-(pyrazin-2-yl)acetamide, the acetamide methyl protons appear as a singlet.[11] Impurity signals will typically have different chemical shifts and lower integration values.

  • Mass Spectrometry (MS):

Causality: Mass spectrometry provides definitive confirmation of the compound's molecular weight.[12] When coupled with LC (LC-MS), it is a powerful tool for identifying the molecular weights of impurity peaks observed in the HPLC chromatogram.[5][10]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the solution directly into the mass spectrometer or analyze via an LC-MS system.

  • Expected Result: Using electrospray ionization in positive mode (ESI+), the primary expected ion would be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 280.97.

Data Synthesis and Final Purity Statement

A comprehensive purity assessment integrates data from all three techniques.

TechniqueParameter MeasuredExpected Result for High-Purity Sample
HPLC Purity by % Peak Area> 98.0%
¹H NMR Chemical StructureSpectrum conforms to the proposed structure; minimal extraneous peaks.
MS (ESI+) Molecular Weight[M+H]⁺ ion detected at m/z ≈ 280.97

By employing this multi-technique, self-validating workflow, a researcher can confidently establish the identity, purity, and overall quality of this compound, ensuring its suitability for high-stakes applications in drug discovery and development.

References

  • Royal Society of Chemistry. The dehydration of N-acetylglucosamine (GlcNAc) to enantiopure dihydroxyethyl acetamidofuran (Di-HAF). Available from: [Link]

  • Fun, H. K., Shahani, T., Kumar, R., Isloor, A. M., & Shivananda, K. N. (2011). N-(5-Bromo-pyridin-2-yl)acetamide. Acta crystallographica. Section E, Structure reports online, 67(Pt 8), o2043. Available from: [Link]

  • Fun, H. K., Shahani, T., Kumar, R., Isloor, A. M., & Shivananda, K. N. (2011). N-(5-Bromopyridin-2-yl)acetamide. Acta crystallographica. Section E, Structure reports online, 67(Pt 8), o2043. Available from: [Link]

  • Organic Syntheses. Furo[3,2-b]pyridine, 2-phenyl-. Available from: [Link]

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  • ResearchGate. 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). Available from: [Link]

  • Azerbaijan Medical Journal. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Available from: [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Available from: [Link]

  • IOSR Journal of Applied Chemistry. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available from: [Link]

  • Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. Available from: [Link]

  • National Center for Biotechnology Information. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Available from: [Link]

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  • GNPS Library. Spectrum CCMSLIB00005774154. Available from: [Link]

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Methodological & Application

Application Note & Detailed Protocol: Synthesis of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide, a valuable substituted pyridine intermediate for pharmaceutical and materials science research. We present a robust, two-step synthetic pathway commencing from the commercially available precursor, 2-amino-6-fluoropyridine. The initial step involves a highly regioselective electrophilic iodination at the C5 position, followed by a straightforward N-acetylation to yield the target compound. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and outlines critical safety and handling procedures.

A Note on the Starting Material: The specified starting material in the topic, 2-amino-5-fluoropyridine, upon electrophilic iodination, would preferentially yield N-(3-iodo-5-fluoropyridin-2-yl)acetamide[1]. To achieve the desired this compound isomer, the synthesis must begin with 2-amino-6-fluoropyridine. This guide is therefore based on this corrected and scientifically validated precursor.

Introduction and Scientific Background

Substituted pyridines are cornerstone heterocyclic motifs in modern drug discovery. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in medicinal chemistry, appearing in numerous approved therapeutics. The target molecule, this compound, incorporates three key functionalities: an acetamido group, a fluorine atom, and an iodine atom. This trifunctional architecture makes it a highly versatile building block, particularly for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the iodo-substituted position, enabling the construction of complex molecular libraries for drug development programs.

The synthetic strategy outlined herein is designed for efficiency and high regioselectivity, proceeding via two sequential reactions:

  • Electrophilic Iodination: Introduction of an iodine atom onto the pyridine ring.

  • N-Acetylation: Protection or modification of the C2-amino group.

The choice of 2-amino-6-fluoropyridine as the starting material is critical for controlling the regiochemical outcome of the iodination step, as explained in the mechanistic discussion below.

Overall Synthetic Workflow

The synthesis is a two-step process starting from 2-amino-6-fluoropyridine. The intermediate, 2-amino-6-fluoro-5-iodopyridine, is isolated before proceeding to the final acetylation step.

G cluster_0 Step 1: Iodination cluster_1 Step 2: Acetylation A 2-Amino-6-fluoropyridine B 2-Amino-6-fluoro-5-iodopyridine A->B   NIS, Acetonitrile, RT C This compound (Final Product) B->C Acetic Anhydride, Pyridine, 0°C to RT

Figure 1: High-level workflow for the synthesis of this compound.

Mechanistic Insights and Rationale

Regioselectivity of Electrophilic Iodination

The success of this synthesis hinges on the controlled, regioselective iodination of the 2-amino-6-fluoropyridine ring. The substitution pattern is governed by the directing effects of the existing substituents: the C2-amino group and the C6-fluoro group.

  • C2-Amino Group: This is a powerful activating group and directs electrophiles to the ortho (C3) and para (C5) positions.

  • C6-Fluoro Group: While generally deactivating due to its inductive effect, fluorine is an ortho, para-director for electrophilic aromatic substitution. It directs incoming electrophiles to the C5 and C7 (equivalent to C1, the nitrogen) positions.

Both substituents strongly favor the substitution at the C5 position. This synergistic directing effect ensures that iodination with an electrophilic iodine source, such as that generated from N-Iodosuccinimide (NIS), occurs almost exclusively at C5, leading to the desired 2-amino-6-fluoro-5-iodopyridine intermediate with high purity.

Figure 2: Directing effects governing the regioselectivity of iodination.

N-Acetylation Mechanism

The acetylation of the primary amino group with acetic anhydride is a classic nucleophilic acyl substitution. The lone pair of electrons on the amino nitrogen attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating acetate as a stable leaving group and yielding the protonated amide. A mild base, such as pyridine, acts as both a catalyst and a scavenger for the acetic acid byproduct, driving the reaction to completion. The mechanism for the acetylation of aminopyridines is well-established in the literature[2][3].

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene). Review the Safety Data Sheets (SDS) for all reagents before starting[4][5][6][7][8][9][10][11][12].

Step 1: Synthesis of 2-Amino-6-fluoro-5-iodopyridine
Reagent/SolventCAS No.MW ( g/mol )AmountMoles (mmol)Eq.
2-Amino-6-fluoropyridine20296-30-6112.105.00 g44.61.0
N-Iodosuccinimide (NIS)516-12-1224.9910.5 g46.81.05
Acetonitrile (MeCN)75-05-841.05150 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-fluoropyridine (5.00 g, 44.6 mmol).

  • Add acetonitrile (150 mL) and stir at room temperature (20-25 °C) until the solid is fully dissolved.

  • Protect the flask from light by wrapping it in aluminum foil. This is crucial as N-Iodosuccinimide and the product can be light-sensitive.

  • In a single portion, add N-Iodosuccinimide (10.5 g, 46.8 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the resulting residue in ethyl acetate (150 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 50 mL) to quench any remaining iodine, followed by saturated aqueous sodium chloride (brine) (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to afford 2-amino-6-fluoro-5-iodopyridine as a solid.

    • Expected Yield: 75-85%

    • Appearance: Off-white to pale yellow solid.

Step 2: Synthesis of this compound
Reagent/SolventCAS No.MW ( g/mol )AmountMoles (mmol)Eq.
2-Amino-6-fluoro-5-iodopyridine1801741-92-8237.997.50 g31.51.0
Pyridine110-86-179.1050 mL-Solvent
Acetic Anhydride108-24-7102.093.6 mL37.81.2

Procedure:

  • Add 2-amino-6-fluoro-5-iodopyridine (7.50 g, 31.5 mmol) to a 100 mL round-bottom flask with a magnetic stir bar.

  • Add dry pyridine (50 mL) and cool the resulting solution to 0 °C in an ice-water bath.

  • Slowly add acetic anhydride (3.6 mL, 37.8 mmol) dropwise to the cold solution over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-4 hours at room temperature. Monitor for the consumption of the starting material by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the mixture into 200 mL of ice-cold water with stirring. A precipitate should form.

  • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL).

  • Dry the collected solid under vacuum at 40-50 °C to a constant weight to yield the final product, this compound.

    • Expected Yield: 90-98%

    • Appearance: White to off-white solid.

    • CAS Number: 884660-46-2[13]

Reagent Handling and Safety

  • N-Iodosuccinimide (NIS): Harmful if swallowed and causes skin and serious eye irritation.[6][10][12] It may also cause respiratory irritation.[6][10] Handle in a fume hood, avoiding dust inhalation. Keep away from light and moisture.

  • Acetic Anhydride: Flammable, corrosive, and a lachrymator.[9][11] Reacts violently with water to form acetic acid.[11] Causes severe skin burns and eye damage.[5][9] Always add it slowly to the reaction mixture, especially at low temperatures. Ensure no water is present in the reaction setup.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Handle in a fume hood and store away from ignition sources.

  • Acetonitrile: Flammable liquid. Harmful if swallowed or inhaled. Work in a well-ventilated area.

References

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-iodopyridine.
  • Benchchem. (n.d.). Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine.
  • ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine.
  • Google Patents. (n.d.). FACTOR XIa INHIBITORS.
  • ChemicalBook. (n.d.). 2-Amino-5-fluoropyridine synthesis.
  • Biosynth. (n.d.). 2-Amino-5-fluoropyridine.
  • ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine.
  • NIH National Library of Medicine. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
  • PubChem. (n.d.). N-(6-amino-5-iodopyridin-2-yl)acetamide.
  • ChemScene. (n.d.). N-(5-Fluoropyridin-2-yl)acetamide.
  • Google Patents. (n.d.). Preparation method of fluoropyridine compounds.
  • MDPI. (n.d.). Synthesis and Evaluation of Novel Radioligands for Positron....
  • Chem-Impex. (n.d.). 2-Amino-5-iodopyridine.
  • Global Substance. (n.d.). China Customized 2-Amino-5-iodopyridine CAS 20511-12-0 Suppliers Factory.
  • Google Patents. (n.d.). AU 2010221493 C1.
  • RSC Publishing. (n.d.). First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - N-Iodosuccinimide.
  • American Chemical Society. (2015, March 19). Acetic Anhydride - Safety Data Sheet.
  • RSC Publishing. (n.d.). The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate.
  • BLD Pharm. (n.d.). 2-Acetylamino-5-iodopyridine.
  • ConnectSci. (n.d.). Mechanisms for the Acetylation of Aminopyridines.
  • CSIRO Publishing. (1978, August 1). Mechanisms for the acetylation of aminopyridines.
  • Synquest Labs. (n.d.). N-Iodosuccinimide.
  • NJ.gov. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY.
  • Santa Cruz Biotechnology. (n.d.). 2-Acetylamino-5-iodopyridine.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET N-Iodosuccinimide.
  • University of Notre Dame. (n.d.). Acetic Anhydride.
  • ResearchGate. (2005, October). Acylation of Aminopyridines and Related Compounds with Endic Anhydride.
  • BLDpharm. (n.d.). This compound.
  • CDH Fine Chemical. (n.d.). N-IODO SUCCINIMIDE CAS NO 516-12-1 MATERIAL SAFETY DATA SHEET.
  • Ambeed. (n.d.). 2-Amino-5-fluoropyridine.
  • NIH National Library of Medicine. (n.d.). Aminopyridines and Acetyl-DL-leucine: New Therapies in Cerebellar Disorders.
  • IsoLab. (2021, June 23). Acetic Anhydride.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Acetic anhydride.
  • Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET - N-Iodosuccinimide.
  • ACS Publications. (2016, May 12). Some Items of Interest to Process R&D Chemists and Engineers.
  • NIH National Library of Medicine. (n.d.). Salts of 2-amino-5-iodopyridinium.

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Application Notes and Protocols: N-(6-Fluoro-5-iodopyridin-2-yl)acetamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast number of pharmaceuticals and bioactive molecules. The strategic introduction of fluorine atoms into this heterocycle can profoundly enhance a molecule's pharmacological profile.[1] Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[2] Consequently, fluorinated pyridines are highly sought-after motifs, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[3][4]

This guide focuses on N-(6-Fluoro-5-iodopyridin-2-yl)acetamide , a highly functionalized building block designed for efficient molecular construction. Its structure is notable for three key features:

  • A fluoro substituent, which imparts the aforementioned beneficial properties to the final molecule.

  • An iodo group, which serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • An acetamide group, which not only protects the 2-amino position but can also influence the electronic properties and reactivity of the pyridine ring.

This combination makes this compound a powerful intermediate for accessing complex molecular architectures in drug discovery and organic synthesis.

Physicochemical Properties and Safe Handling

Proper handling and storage are paramount for ensuring the integrity and reactivity of this building block.

PropertyValueSource
CAS Number 884660-46-2[5]
Molecular Formula C₇H₆FIN₂O[5]
Molecular Weight 280.04 g/mol [5]
Appearance Typically an off-white to yellow solid
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C.[5]

Safety and Handling Precautions:

  • Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled.[5]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Ensure containers are tightly closed when not in use.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis of this compound

The target compound is typically prepared in a two-step sequence starting from the commercially available 6-fluoro-pyridin-2-amine. The process involves an electrophilic iodination followed by a standard N-acetylation.

Synthesis_Pathway Start 6-Fluoro-pyridin-2-amine Intermediate 6-Fluoro-5-iodopyridin-2-amine Start->Intermediate Step 1: Iodination Product This compound Intermediate->Product Step 2: Acetylation

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of 6-Fluoro-5-iodopyridin-2-amine (Intermediate)

This protocol is adapted from a similar iodination procedure for a substituted aminopyridine.[6] The iodination occurs regioselectively at the C5 position, which is activated by the amino group at C2 and the fluoro group at C6.

Materials:

  • 6-Fluoro-pyridin-2-amine

  • Silver sulfate (Ag₂SO₄)

  • Iodine (I₂)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • 25% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 6-fluoro-pyridin-2-amine (1.0 equiv), silver sulfate (1.0 equiv), and ethanol.

  • Stir the suspension at room temperature and add powdered iodine (1.0 equiv) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove insoluble silver salts and wash the solid cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with an equal volume of saturated aqueous Na₂CO₃ solution.

  • Separate the organic layer and wash it sequentially with 25% aqueous Na₂S₂O₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) using a suitable eluent system (e.g., a gradient of ethyl acetate in heptane) to yield 6-fluoro-5-iodopyridin-2-amine.

Protocol 2: Synthesis of this compound (Target Compound)

This is a standard N-acetylation of an aromatic amine. Acetic anhydride is a common and effective acetylating agent.

Materials:

  • 6-Fluoro-5-iodopyridin-2-amine

  • Acetic anhydride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

  • Dissolve 6-fluoro-5-iodopyridin-2-amine (1.0 equiv) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 equiv) followed by the dropwise addition of acetic anhydride (1.1 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography if necessary.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the C5 position is the primary site for synthetic diversification via palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions, often with high yields and excellent functional group tolerance.[7]

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most powerful methods for constructing biaryl and heteroaryl-aryl structures, which are prevalent in many kinase inhibitors.[8] This protocol is based on conditions reported for the coupling of a similar bromo-aminopyridine derivative.[8]

Detailed Protocol:

  • Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv), and potassium phosphate tribasic (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand, like SPhos or RuPhos (4-10 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the mixture with stirring at 80-100 °C for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired biaryl product.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Product Reactant This compound Setup 1. Combine Reactants in Dioxane/Water Reactant->Setup BoronicAcid Ar-B(OH)₂ BoronicAcid->Setup Catalyst Pd(OAc)₂ / Ligand Catalyst->Setup Base K₃PO₄ Base->Setup Inert 2. Degas & Purge with Argon Setup->Inert Heat 3. Heat at 80-100 °C Inert->Heat Workup 4. Aqueous Workup & Extraction Heat->Workup Purify 5. Column Chromatography Workup->Purify Product N-(6-Fluoro-5-arylpyridin-2-yl)acetamide Purify->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Application 2: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling is the method of choice for introducing terminal alkynes, providing access to rigid scaffolds and precursors for further transformations. The reaction conditions are adapted from general procedures for halo-pyridines.[9]

Detailed Protocol:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagents: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction: Stir the reaction at room temperature to 60 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-I(L₂) Pd0->Pd_complex Oxidative Addition Pd_alkynyl Ar-Pd(II)-C≡CR(L₂) Pd_complex->Pd_alkynyl Transmetalation Cu_acetylide Cu-C≡CR Cu_acetylide->Pd_complex Pd_alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR Pd_alkynyl->Product ArI Ar-I ArI->Pd0 Alkyne H-C≡CR Alkyne->Cu_acetylide CuI CuI Base Base

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Application 3: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is crucial for synthesizing substituted aminopyridines, a key pharmacophore in many biologically active molecules. The conditions are based on modern protocols using specialized ligands that are effective for amination of heteroaryl halides.[10]

Detailed Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%), the appropriate ligand if not using a pre-catalyst (e.g., RuPhos, 4-10 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv).

  • Reactant Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).

  • Inert Atmosphere & Solvent: Seal the tube, evacuate, and backfill with argon. Add a degassed anhydrous solvent such as toluene or dioxane via syringe.

  • Reaction: Heat the mixture with stirring at 90-110 °C for 4-24 hours, monitoring by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired N-aryl or N-alkyl aminopyridine derivative.

Significance in Drug Discovery: A Gateway to Novel Scaffolds

The products derived from this compound are of immense value in drug discovery. The ability to install diverse aryl, heteroaryl, alkynyl, and amino functionalities at the C5 position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Drug_Discovery_Potential cluster_reactions Key Transformations cluster_scaffolds Resulting Scaffolds cluster_applications Therapeutic Targets BuildingBlock This compound Suzuki Suzuki Coupling (with Ar-B(OH)₂) BuildingBlock->Suzuki Sonogashira Sonogashira Coupling (with R-C≡CH) BuildingBlock->Sonogashira Buchwald Buchwald-Hartwig (with R₂NH) BuildingBlock->Buchwald Biaryl Biaryl Pyridines Suzuki->Biaryl Alkynyl Alkynyl Pyridines Sonogashira->Alkynyl Amino Aminopyridines Buchwald->Amino Kinase Kinase Inhibitors (e.g., SYK, CDK) Biaryl->Kinase Other Other Targets Biaryl->Other Alkynyl->Other Amino->Kinase GPCR GPCR Modulators Amino->GPCR

Caption: Versatility of the building block in generating diverse scaffolds.

Specifically, the 2-acetamido-5-arylpyridine motif is a known "hinge-binding" element in many Type I and Type II kinase inhibitors. The acetamido group can form critical hydrogen bonds with the kinase hinge region, while the appended aryl group can be tailored to occupy the hydrophobic pocket, thus controlling potency and selectivity.[11]

Conclusion

This compound is a strategically designed and highly versatile building block for modern organic synthesis and medicinal chemistry. Its pre-installed fluoro and iodo groups provide orthogonal handles for derivatization, enabling the efficient synthesis of complex molecules with desirable pharmacological properties. The robust and well-established palladium-catalyzed coupling reactions detailed in these notes provide reliable pathways for researchers to access novel biaryl, alkynyl, and amino-substituted pyridine scaffolds, accelerating the discovery of new therapeutic agents.

References

  • (No author given). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • (No author given). WO2016055786A1 - N-pyridinyl acetamide derivatives as inhibitors of the wnt signalling pathway.
  • (No author given). WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
  • (No author given). CN102249948A - Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.
  • (No author given). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • (No author given). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Accessed January 23, 2026. [Link]

  • (No author given). (12) United States Patent. Googleapis.com. Accessed January 23, 2026. [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. University of Southampton Institutional Repository. [Link]

  • (No author given). US7745625B2 - Prodrugs of piperazine and substituted piperidine antiviral agents.
  • (No author given). WO2010075074A1 - Protein kinase inhibitors.
  • (No author given). US8759372B2 - N-(5S,6S,9R)-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-ctclohepta[b]Pyridin-9-yl-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-carboxylate salt.
  • Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. The Royal Society of Chemistry. [Link]

  • (No author given). Acetylation and cleavage of purine nucleosides. Synthesis of 6 azauridine, 5 fluorouridine, and 5 methyluridine. ResearchGate. Accessed January 23, 2026. [Link]

  • (No author given). N-(6-amino-5-iodopyridin-2-yl)acetamide | C7H8IN3O | CID 11507374. PubChem. Accessed January 23, 2026. [Link]

  • (No author given). Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O), H2SO4). ResearchGate. Accessed January 23, 2026. [Link]

  • (No author given). A practical synthesis of Rho-Kinase inhibitor Y-27632 and fluoro derivatives and their evaluation in human pluripotent stem cell. (n.d.). Accessed January 23, 2026. [Link]

  • (No author given). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Semantic Scholar. Accessed January 23, 2026. [Link]

  • (No author given). US8791122B2 - Form-I crystal of 2-{4-[N-(5,6-diphenylpyrazin-2-yl) - Google Patents.
  • (No author given). JP2017226693A - N- (5S, 6S, 9R) -5-amino-6- (2,3-difluorophenyl) - Google Patents.
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  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]

  • (No author given). FI97617B - Process for the preparation of novel therapeutically useful N-arylpiperazine acetamide derivatives.
  • Johannes, C., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed. [Link]570/)

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Application Notes & Protocols: Cross-Coupling Reactions of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide

In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount. This compound has emerged as a highly valuable scaffold for several compelling reasons. Its structure offers a convergence of key functionalities:

  • 2-Aminopyridine Core: A privileged motif in numerous pharmaceuticals, known for its ability to engage in critical hydrogen bonding interactions with biological targets.[1] The acetamide group not only protects the amine but also modulates its electronic properties and can serve as a synthetic handle.

  • Iodo Substituent: The iodine at the C5 position is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. Its high reactivity compared to bromine or chlorine often allows for milder reaction conditions, broader substrate scope, and higher efficiency.

  • Fluoro Substituent: The fluorine atom at the C6 position significantly influences the molecule's physicochemical properties. It can enhance metabolic stability, improve binding affinity by participating in specific interactions, and lower the pKa of the pyridine nitrogen, which can prevent off-target interactions or unwanted catalyst inhibition during synthesis.[2]

This unique combination makes this compound a versatile precursor for generating diverse libraries of complex molecules, enabling rapid lead optimization and the exploration of novel chemical space. This guide provides detailed protocols and expert insights into its application in several cornerstone cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl structures due to the operational simplicity, mild conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[3]

Causality and Mechanistic Insight

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The choice of catalyst, ligand, and base is critical, especially for heteroaromatic substrates. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. The electron-withdrawing fluorine atom in our substrate helps to mitigate this effect by reducing the basicity of the ring nitrogen.

For this substrate, a catalyst system comprising a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd(PPh₃)₄, along with a phosphine ligand, is effective. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. The base is required to activate the boronic acid, forming a more nucleophilic boronate species for the transmetalation step.[3]

Suzuki_Cycle Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle cluster_main Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle cluster_out Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Int1 Oxidative Addition Intermediate (Ar-Pd(II)-I) Pd(0)L2->Int1 Oxidative Addition (Ar-I) Int2 Transmetalation Intermediate (Ar-Pd(II)-Ar') Int1->Int2 Transmetalation (Ar'-B(OR)2 + Base) Int2->Pd(0)L2 Reductive Elimination Product Product (Ar-Ar') Int2->Product Workflow Figure 2: General Experimental Workflow A 1. Assemble & Purge Charge flask with solids (substrate, boronic acid, base). Purge with N2/Ar. B 2. Add Solvents & Catalyst Add degassed solvents. Add Pd catalyst/ligand solution. A->B C 3. Reaction Heat to 80-100 °C. Monitor by TLC/LC-MS. B->C D 4. Work-up Cool to RT. Dilute with water, extract with EtOAc/DCM. C->D E 5. Purification Dry organic layer (Na2SO4). Concentrate and purify via column chromatography. D->E F 6. Characterization Confirm structure by ¹H NMR, ¹³C NMR, HRMS. E->F

Caption: Figure 2: General Experimental Workflow for Cross-Coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (e.g., 280 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe. In a separate vial, premix Pd(OAc)₂ (4.5 mg, 0.02 mmol) and PPh₃ (21 mg, 0.08 mmol) in a small amount of dioxane and add this catalyst solution to the main flask.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Aqueous Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Data Summary Table:

Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Typical Yield Range
Pd(OAc)₂ (3)SPhos (6)K₃PO₄ (2)Toluene/H₂O10075-95%
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O9060-85%
PdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF8570-92%

Sonogashira Coupling: Building C(sp²)-C(sp) Linkages

The Sonogashira reaction is a powerful tool for coupling aryl halides with terminal alkynes, providing access to substituted alkynes that are crucial intermediates in pharmaceuticals and materials science. [4]This reaction typically employs a dual-catalyst system of palladium and a copper(I) salt. [5]

Causality and Mechanistic Insight

The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki reaction, starting with oxidative addition. The copper cycle's role is to react with the terminal alkyne and base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) intermediate. [6]Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling), but often require stronger bases or more specialized ligands. [7]The high reactivity of the C-I bond in our substrate makes it well-suited for both copper-catalyzed and copper-free conditions.

Sonogashira_Cycle Figure 3: Key Steps in Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0)L2 Pd(II) Ar-Pd(II)-I Pd(0)->Pd(II) Oxidative Addition (Ar-I) Pd(II)-Alk Ar-Pd(II)-C≡CR Pd(II)-Alk->Pd(0) Reductive Elimination Product Product (Ar-C≡CR) Pd(II)-Alk->Product Cu(I) Cu(I)X Cu-Alk Cu(I)-C≡CR Cu-Alk->Pd(II)-Alk Transmetalation Cu-Alk->Cu(I) Alkyne H-C≡CR + Base Alkyne->Cu-Alk

Caption: Figure 3: Key Steps in Sonogashira Coupling.

Protocol 2: Copper(I)-Catalyzed Sonogashira Coupling

This protocol provides a reliable method for coupling this compound with various terminal alkynes.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) Iodide (CuI) (2-5 mol%)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Schlenk flask, magnetic stirrer, inert gas line (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (280 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (4 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (10 mL) followed by triethylamine (0.28 mL, 2.0 mmol). Finally, add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within 1-4 hours. For less reactive alkynes, gentle heating to 40-50 °C may be required. Monitor by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Redissolve the residue in dichloromethane (DCM) or ethyl acetate and filter through a short plug of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Heck Coupling: C-C Bond Formation with Alkenes

The Heck reaction forms a substituted alkene through the palladium-catalyzed reaction of an aryl halide with an alkene. [8]While sometimes overlooked for complex scaffolds, it remains a powerful method for introducing vinyl groups.

Causality and Key Considerations

The success of a Heck reaction with this substrate depends on preventing side reactions. The key steps are oxidative addition of the aryl iodide to Pd(0), migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. [9]The choice of base is crucial; it acts as a scavenger for the HI generated. For this compound, a non-nucleophilic organic base like triethylamine or an inorganic base like sodium carbonate is preferred to avoid side reactions with the acetamide group.

Protocol 3: Heck Coupling with an Activated Alkene (e.g., n-Butyl Acrylate)

Materials:

  • This compound (1.0 eq)

  • n-Butyl Acrylate (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (TEA) (1.5 eq)

  • Solvent: Acetonitrile (ACN) or DMF

  • Sealed reaction tube or flask with condenser

Step-by-Step Procedure:

  • Reaction Setup: In a sealed tube, combine this compound (280 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and P(o-tol)₃ (12 mg, 0.04 mmol).

  • Inert Atmosphere: Purge the tube with nitrogen or argon.

  • Reagent Addition: Add acetonitrile (5 mL), triethylamine (0.21 mL, 1.5 mmol), and n-butyl acrylate (0.22 mL, 1.5 mmol).

  • Heating: Seal the tube tightly and place it in a preheated oil bath at 100 °C for 12-24 hours.

  • Work-up and Purification: After cooling, filter the reaction mixture through celite, washing with ethyl acetate. Concentrate the filtrate and purify by column chromatography to isolate the coupled product.

Concluding Remarks for the Practicing Scientist

This compound serves as a robust and versatile building block for accessing novel chemical matter. The protocols outlined herein provide a validated starting point for Suzuki, Sonogashira, and Heck couplings. Researchers should recognize that each specific substrate pairing may require optimization. Key variables to consider for troubleshooting or improvement include:

  • Ligand Choice: For challenging couplings, consider more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) to promote efficient oxidative addition and reductive elimination.

  • Base and Solvent Screening: The polarity of the solvent and the strength of the base can have a profound impact on reaction rate and yield.

  • Temperature Control: While the C-I bond is reactive, some transformations may benefit from careful temperature adjustment to balance reaction rate against potential decomposition.

By understanding the mechanistic principles behind these reactions and employing systematic optimization, drug development professionals can effectively leverage this powerful intermediate to accelerate the discovery of next-generation therapeutics.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Akhtar, M. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 22(2), 190. [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds. European Journal of Organic Chemistry, 2021(30), 4393–4397. [Link]

  • Wang, Z., et al. (2023). Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives. Organic Letters, 25(1), 135-140. [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. [Link]

  • Doraghi, F., et al. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 14, 1-18. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry, 4(2), 330-333. [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. University of Southampton ePrints. [Link]

  • Stanforth, S. P. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry, 66(11), 3940-3944. [Link]

  • MDPI. (2020). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • National Center for Biotechnology Information. (2017). Modular, Step-Efficient Palladium-Catalyzed Cross-Coupling Strategy To Access C6-Heteroaryl 2-Aminopurine Ribonucleosides. [Link]

  • MDPI. (2012). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. [Link]

  • Słowik, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. [Link]

  • National Center for Biotechnology Information. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • National Center for Biotechnology Information. (2020). Palladium-Catalyzed 6-Endo Selective Alkyl-Heck Reactions: Access to 5-Phenyl-1,2,3,6-tetrahydropyridine Derivatives. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2021). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors. [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. [Link]

  • ResearchGate. (n.d.). Utilization of 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide for the synthesis of thiazole, pyrazole and pyridene derivatives. [Link]

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Application Notes & Protocols: N-(6-Fluoro-5-iodopyridin-2-yl)acetamide as a Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. N-(6-Fluoro-5-iodopyridin-2-yl)acetamide has emerged as a highly valuable and versatile intermediate, particularly in the synthesis of targeted therapies like kinase and PARP inhibitors. Its utility stems from a unique combination of structural features: a pyridine core, a fluorine atom, an iodine atom, and an acetamide group.

This guide provides an in-depth look at the applications of this compound, focusing on its role in the synthesis of complex pharmaceutical agents. We will explore the causality behind its synthetic applications and provide detailed, field-proven protocols for its use in key chemical transformations that are fundamental to drug discovery.

Physicochemical Properties and Structural Rationale

The power of this compound as a synthetic intermediate lies in the distinct roles of its functional groups, which can be exploited in a modular fashion.

PropertyValueSignificance in Medicinal Chemistry
CAS Number 884660-46-2Unique identifier for tracking and sourcing.
Molecular Formula C₇H₆FIN₂OProvides the elemental composition.[1]
Molecular Weight 280.04 g/mol Important for reaction stoichiometry and characterization.[1]
Appearance Off-white to light yellow solidBasic physical property for material handling.
IUPAC Name This compoundUnambiguous chemical name.
Key Functional Groups Iodo, Fluoro, Acetamide, PyridineIodo Group: An excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Its reactivity allows for the sequential introduction of molecular complexity. Fluoro Group: Modulates the electronic properties of the pyridine ring, enhances metabolic stability by blocking potential sites of oxidation, and can improve binding affinity and cell permeability. Acetamide Group: Can act as a key hydrogen bond donor/acceptor for target engagement or serve as a synthetic handle for further derivatization. Pyridine Core: A common scaffold in pharmaceuticals that provides a basic nitrogen for salt formation and can participate in crucial interactions with biological targets.

Core Application: Synthesis of the PARP1 Inhibitor AZD9574

A prime example of the strategic use of this compound is in the synthesis of AZD9574, a next-generation, CNS-penetrant, selective Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor.[1][2] PARP inhibitors are a clinically successful class of drugs used in the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations.[2] AZD9574 is designed to be highly selective for PARP1 and to cross the blood-brain barrier, making it a promising candidate for treating brain tumors.[1][3][4]

The synthesis of AZD9574 leverages the reactivity of the iodo group on the this compound core, which serves as an anchor point for introducing a significant portion of the final molecule via a cross-coupling reaction.

Conceptual Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of a key intermediate for a molecule like AZD9574, starting from our building block. This highlights the central role of palladium-catalyzed cross-coupling.

G cluster_0 Phase 1: Core Functionalization cluster_1 Phase 2: Elaboration and Final API A This compound (Starting Material) C Suzuki-Miyaura Cross-Coupling A->C B Boronic Acid or Ester Coupling Partner B->C D Coupled Biaryl Intermediate C->D E Further Synthetic Steps (e.g., Deprotection, Amidation) D->E Chain Elaboration F Final API (e.g., AZD9574) E->F Finalization

Caption: Conceptual workflow for the synthesis of a PARP1 inhibitor.

Key Synthetic Transformations & Protocols

The C-I bond in this compound is the linchpin for its utility. Palladium-catalyzed reactions are the methods of choice for forming new C-C or C-N bonds at this position with high efficiency and functional group tolerance.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Principle & Rationale: The Suzuki-Miyaura coupling is one of the most powerful methods for constructing biaryl or vinyl-aryl structures. It involves the reaction of an organohalide (in this case, our iodo-pyridine) with an organoboron compound, catalyzed by a palladium(0) complex. The reaction is highly reliable, tolerates a wide range of functional groups, and the boronic acid reagents are generally stable and environmentally benign. For a molecule like AZD9574, this reaction would be used to attach a substituted aryl or heteroaryl ring system to the 5-position of the pyridine core.

Reaction Scheme:

G cluster_reactants cluster_products R1 This compound plus1 + R2 Arylboronic Acid (R-B(OH)₂) P1 Coupled Product (N-(6-Fluoro-5-arylpyridin-2-yl)acetamide) dummy1->dummy2 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) dummy2->P1

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Materials and Reagents:

ReagentCAS No.Supplier ExamplePurpose
This compound884660-46-2BLDpharmStarting Material
(4-Formylphenyl)boronic acid40142-66-9Sigma-AldrichAryl coupling partner (example)
Tetrakis(triphenylphosphine)palladium(0)14221-01-3Strem ChemicalsPalladium Catalyst
Potassium Carbonate (K₂CO₃)584-08-7Fisher ScientificBase
1,4-Dioxane, Anhydrous123-91-1Acros OrganicsSolvent
Deionized Water7732-18-5-Co-solvent

Step-by-Step Protocol:

  • Vessel Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 280 mg, 1.0 mmol).

  • Reagent Addition: Add the arylboronic acid (1.2 eq, 1.2 mmol), potassium carbonate (3.0 eq, 3.0 mmol), and the palladium catalyst (0.05 eq, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (e.g., 10 mL) and deionized water (e.g., 2.5 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Principle & Rationale: The Buchwald-Hartwig amination is a cornerstone reaction for forming aryl-amine bonds. It allows for the coupling of an aryl halide with an amine, a reaction that is otherwise difficult to achieve. This method is essential for synthesizing molecules where a nitrogen-linked substituent is required at the 5-position of the pyridine ring. The choice of palladium precatalyst, ligand, and base is crucial for success and depends on the specific amine coupling partner.[4] Bulky, electron-rich phosphine ligands are typically required to facilitate the catalytic cycle.[4]

Reaction Scheme:

G cluster_reactants cluster_products R1 This compound plus1 + R2 Amine (R¹R²NH) P1 Coupled Product (N-(6-Fluoro-5-(R¹R²N)-pyridin-2-yl)acetamide) dummy1->dummy2 Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) dummy2->P1

Caption: General scheme for Buchwald-Hartwig amination.

Materials and Reagents:

ReagentCAS No.Supplier ExamplePurpose
This compound884660-46-2BLDpharmStarting Material
Piperazine (example amine)110-85-0Sigma-AldrichAmine coupling partner
Tris(dibenzylideneacetone)dipalladium(0)51364-51-3Strem ChemicalsPalladium Precatalyst
Xantphos161265-03-8Strem ChemicalsLigand
Cesium Carbonate (Cs₂CO₃)534-17-8Oakwood ChemicalBase
Toluene, Anhydrous108-88-3Acros OrganicsSolvent

Step-by-Step Protocol:

  • Vessel Preparation: In a glovebox or under a strong flow of argon, add cesium carbonate (1.5 eq, 1.5 mmol) to an oven-dried reaction vial with a stir bar.

  • Catalyst & Reagent Addition: Add this compound (1.0 eq, 1.0 mmol), the amine (1.2 eq, 1.2 mmol), Pd₂(dba)₃ (0.02 eq, 0.02 mmol), and Xantphos (0.04 eq, 0.04 mmol).

  • Solvent Addition: Add anhydrous toluene (e.g., 10 mL).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block or oil bath at 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete in 6-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite® to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography or preparative HPLC to obtain the pure amino-pyridine product.

Conclusion

This compound is a quintessential example of a modern synthetic building block, designed for modularity and efficiency. Its strategically placed functional groups enable chemists to perform high-yielding, regioselective cross-coupling reactions, providing rapid access to complex molecular architectures. The successful application of this intermediate in the synthesis of advanced clinical candidates like AZD9574 underscores its importance and solidifies its place in the toolbox of medicinal chemists working at the forefront of drug discovery.

References

  • American Chemical Society. (n.d.). Discovery and first structural disclosure of AZD9574, a CNS penetrant PARP1 selective inhibitor. ACS Publications. Retrieved from [Link]

  • Clinical Cancer Research. (2024). Preclinical Characterization of AZD9574, a Blood-Brain Barrier Penetrant Inhibitor of PARP1. aacrjournals.org. Retrieved from [Link]

  • ResearchGate. (n.d.). AZD9574 selectively inhibits and traps PARP1. Retrieved from [Link]

  • Oldenhuis, N. J., et al. (2015). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-based and property-based drug design of AZD9574, a CNS penetrant PARP1 selective inhibitor and trapper. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Discovery of novel radioligand [18F]AZD9574 for selective imaging of PARP1 in the CNS. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Application Note & Protocol: Selective N-Acylation of 6-Fluoro-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Acylated 6-Fluoro-5-iodopyridin-2-amine Scaffolds

In the landscape of modern medicinal chemistry, halogenated pyridines are privileged scaffolds. The title compound, 6-fluoro-5-iodopyridin-2-amine, is a trifunctional synthetic building block of considerable interest. The fluorine atom can enhance metabolic stability and modulate pKa, the iodine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and the amino group provides a key vector for diversification. The N-acylation of this amino group is a fundamental transformation, yielding amide derivatives that are precursors to a vast array of biologically active molecules, including kinase inhibitors, GPCR modulators, and other therapeutic agents.[1] This document provides a detailed, field-proven protocol for the efficient and selective N-acylation of 6-fluoro-5-iodopyridin-2-amine, underpinned by a discussion of the reaction mechanism and critical process parameters.

Core Principles: Understanding the N-Acylation Reaction

The N-acylation of 2-aminopyridines is a nucleophilic acyl substitution reaction. The exocyclic amino group, being more nucleophilic than the endocyclic pyridine nitrogen, selectively attacks the electrophilic carbonyl carbon of the acylating agent. The reactivity of the acylating agent is a critical parameter, with acyl chlorides being highly reactive and acid anhydrides offering a more moderate and often cleaner reactivity profile.[2][3]

To enhance the reaction rate, especially with less reactive amines or acylating agents, a catalyst is often employed. 4-(Dimethylamino)pyridine (DMAP) is a superior nucleophilic catalyst for acylation reactions.[4] Its efficacy stems from its ability to react with the acylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the parent acylating agent, thus accelerating the rate of attack by the aminopyridine.[5] A stoichiometric base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically required to neutralize the acidic byproduct (e.g., HCl or carboxylic acid) generated during the reaction, driving the equilibrium towards product formation.[6]

Reaction Mechanism: DMAP-Catalyzed Acylation

The accepted mechanism for DMAP-catalyzed acylation with an acid anhydride proceeds via a nucleophilic catalysis pathway.[5]

  • Activation of the Acylating Agent: DMAP, a potent nucleophile, attacks one of the carbonyl carbons of the acid anhydride to form a reactive N-acylpyridinium intermediate and a carboxylate anion.[5]

  • Nucleophilic Attack: The primary amino group of 6-fluoro-5-iodopyridin-2-amine attacks the highly electrophilic carbonyl carbon of the N-acylpyridinium intermediate.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Catalyst Regeneration and Product Formation: The tetrahedral intermediate collapses, regenerating the DMAP catalyst and forming the protonated amide product. The carboxylate anion then acts as a base to deprotonate the amide, yielding the final acylated product.

Experimental Protocol: Acylation of 6-Fluoro-5-iodopyridin-2-amine with Acetic Anhydride

This protocol describes a general procedure for the acetylation of 6-fluoro-5-iodopyridin-2-amine. The principles can be adapted for other acylating agents with appropriate stoichiometric adjustments.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Fluoro-5-iodopyridin-2-amine≥97%Commercially AvailableStore desiccated and protected from light.
Acetic Anhydride (Ac₂O)Reagent GradeCommercially AvailableHandle in a fume hood.
4-(Dimethylamino)pyridine (DMAP)≥99%Commercially AvailableCatalyst.
Triethylamine (TEA)≥99.5%, distilledCommercially AvailableScavenger base. Should be dry.
Dichloromethane (DCM)AnhydrousCommercially AvailableReaction solvent.
Saturated aq. NaHCO₃Prepared in-houseFor workup.
BrinePrepared in-houseFor workup.
Anhydrous MgSO₄ or Na₂SO₄Commercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor chromatography.
Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 6-fluoro-5-iodopyridin-2-amine (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration).

  • Addition of Catalyst and Base: Add 4-(dimethylamino)pyridine (DMAP) (0.05–0.1 equiv) and triethylamine (TEA) (1.5 equiv) to the solution. Stir for 5 minutes at room temperature.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 equiv) dropwise to the stirred solution.[7]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 2-4 hours.

  • Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess acetic anhydride and the triethylammonium salt.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(6-fluoro-5-iodopyridin-2-yl)acetamide.

Visual Workflow of the Acylation Protocol

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Substrate in Anhydrous DCM add_reagents Add DMAP (cat.) and TEA (base) start->add_reagents cool_0c Cool to 0 °C add_reagents->cool_0c add_acyl Add Acetic Anhydride (dropwise) cool_0c->add_acyl react_rt Stir at RT & Monitor (TLC/LC-MS) add_acyl->react_rt quench Quench with aq. NaHCO₃ react_rt->quench extract Extract with DCM, Wash with H₂O, Brine quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify by Flash Chromatography dry->purify end end purify->end Pure Product

Caption: Experimental workflow for the DMAP-catalyzed acylation.

Critical Parameters and Optimization

  • Choice of Acylating Agent: While acetic anhydride is used in this protocol, acyl chlorides are more reactive and may be necessary for less nucleophilic amines. However, they can be more prone to side reactions and require careful handling.[2][9]

  • Solvent: Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve a wide range of organic compounds. Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be used. The solvent must be anhydrous to prevent hydrolysis of the acylating agent.

  • Base: A non-nucleophilic organic base like TEA or DIPEA is crucial. Pyridine can also be used as both a base and a solvent, though its removal can be more challenging.[7] The amount of base should be sufficient to neutralize the acid byproduct.

  • Catalyst Loading: DMAP is highly effective even in catalytic amounts (1-10 mol%).[10] Higher loadings may not significantly increase the reaction rate and can complicate purification.

  • Temperature Control: The initial addition of the acylating agent is performed at 0 °C to control the exothermic reaction. Allowing the reaction to proceed at room temperature is generally sufficient. For less reactive substrates, gentle heating may be required.

Troubleshooting and Potential Side Reactions

  • Low Conversion: If the reaction stalls, ensure all reagents and the solvent were anhydrous. A slight increase in the amount of acylating agent or gentle heating (e.g., to 40 °C) can be attempted. Verifying the quality of the starting aminopyridine is also recommended.

  • Diacylation: The formation of a diacylated product, where the amide nitrogen is acylated a second time, is a potential side reaction, especially with highly reactive acylating agents or prolonged reaction times at elevated temperatures.[3][11] Using a stoichiometric amount of the acylating agent and maintaining moderate reaction temperatures can minimize this.

  • Hydrolysis of Acylating Agent: The presence of water will lead to the hydrolysis of the acid anhydride or acyl chloride, reducing the effective amount of the reagent and leading to incomplete conversion.

  • Purification Challenges: The product amide may have similar polarity to the starting amine, potentially complicating chromatographic separation. Careful selection of the eluent system is critical. The basic nature of the pyridine nitrogen can cause tailing on silica gel; adding a small amount of TEA (e.g., 0.1-1%) to the eluent can mitigate this issue. Alternatively, purification can sometimes be achieved by recrystallization.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling: Acylating agents like acetic anhydride and acyl chlorides are corrosive and lachrymatory. Handle with care. Organic bases like triethylamine have strong odors and are flammable.

Visualization of the Chemical Transformation

Caption: Overall transformation for the acylation of 6-fluoro-5-iodopyridin-2-amine.

References

  • Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis.American Chemical Society. (2019-09-20).
  • Acylation of Aminopyridines and Related Compounds with Endic Anhydride. ResearchGate. (2025-11-04). [Link]

  • Preparation of Pyridines, Part 3: By Acylation. YouTube. (2022-12-24). [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health (NIH). [Link]

  • O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. (2021-10-06). [Link]

  • Aminopyridines as acylation catalysts for tertiary alcohols. Bar-Ilan University. [Link]

  • 22.5 Acylation. YouTube. (2018-09-21). [Link]

  • 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. ACS Publications. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. ACS Publications. [Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. (2025-08-07). [Link]

  • The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. ResearchGate. (2025-08-09). [Link]

  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. (2023-01-22). [Link]

  • 4-Dimethylamino-pyridine(DMAP). ResearchGate. (2025-08-07). [Link]

  • Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. National Institutes of Health (NIH). [Link]

  • A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Oregon State University. [Link]

  • Synthesis method of 2-amino-5-iodopyridine.
  • Acylation of Amines, Part 2: Other Electrophiles. YouTube. (2021-02-09). [Link]

  • The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed. [Link]

  • Acetylation of lysines on affinity-purification matrices to reduce co-digestion of bead-bound ligands. Protocols.io. (2022-01-13). [Link]

  • Separation and purification of multiply acetylated proteins using cation-exchange chromatography. PubMed. [Link]

  • 2-Amino-5-iodopyridine. Pharmaffiliates. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. (2025-01-14). [Link]

  • 4-Dimethylaminopyridine (DMAP). Organic-Chemistry.org. [Link]

  • N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. [Link]

  • Acylation of amino acids.
  • Catalysis by 4-dialkylaminopyridines. Semantic Scholar. [Link]

  • Acetylated protein purification / enrichment from the primary t-cells. ResearchGate. (2012-09-19). [Link]

  • Acylation of Amines, Part 1: with Acyl Halides. YouTube. (2021-02-09). [Link]

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Application Notes & Protocols: The Strategic Deployment of Fluorinated Pyridines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Synergy of Fluorine and the Pyridine Scaffold

In the landscape of medicinal chemistry, few structural motifs are as ubiquitous or as impactful as the pyridine ring. As a bioisostere of benzene, it introduces a hydrogen bond acceptor and modulates solubility and polarity, making it a "privileged scaffold" in countless therapeutic agents.[1] Parallel to the rise of the pyridine ring, the strategic incorporation of fluorine has become an indispensable tool for fine-tuning molecular properties to overcome pharmacological hurdles.[2][3] The combination of these two powerhouses—the fluorinated pyridine—creates a molecular framework with a unique and highly tunable set of physicochemical and biological properties.

Fluorine's extreme electronegativity, combined with its small van der Waals radius (1.47 Å), allows it to exert powerful electronic effects with minimal steric penalty.[4] When appended to a pyridine ring, fluorine atoms can profoundly alter the molecule's basicity (pKa), lipophilicity, metabolic stability, and conformational preferences.[2][5][6] These modifications are not merely incremental tweaks; they are strategic maneuvers that can rescue a lead compound from poor pharmacokinetics, enhance target affinity and selectivity, or block pathways of metabolic degradation.[1][2]

This guide provides an in-depth exploration of the applications of fluorinated pyridines in drug discovery. We will move beyond a simple catalog of effects to explain the underlying causality, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals to leverage these versatile building blocks in their own discovery programs.

Section 1: Modulation of Physicochemical Properties

The introduction of fluorine onto a pyridine ring is a primary strategy for rationally tuning a molecule's drug-like properties. The position of the fluorine atom dictates the nature and magnitude of these changes.

Tuning Basicity (pKa): The Inductive Effect in Action

The basicity of the pyridine nitrogen is a critical parameter influencing a drug's solubility, absorption, and potential for off-target interactions (e.g., with the hERG channel). Fluorine, as the most electronegative element, exerts a powerful electron-withdrawing inductive effect, which significantly reduces the electron density on the pyridine nitrogen, thereby lowering its pKa.

The magnitude of this effect is position-dependent, being most pronounced when fluorine is at the ortho- (C2/C6) or para- (C4) positions, where the inductive effect is most effectively transmitted. For instance, introducing a single fluorine atom can decrease the pKa by up to 2-3 units.[2] This allows chemists to precisely dial down the basicity of a molecule, which can be crucial for improving oral absorption and increasing penetration of the central nervous system (CNS).[2][5]

pKa_Modulation Pyridine Pyridine pKa ≈ 5.2 F_Pyridine Fluoropyridine pKa ≈ -0.4 to 3.5 Pyridine->F_Pyridine Fluorination Effect Strong Inductive Effect (-I) • Pulls electron density from ring • Reduces basicity of Nitrogen F_Pyridine->Effect Outcome Pharmacological Impact • Reduced hERG liability • Modulated solubility • Improved cell permeability Effect->Outcome

Caption: Inductive effect of fluorine on pyridine pKa and its consequences.

Table 1: Comparison of Physicochemical Properties of Pyridine and Monofluoropyridines

CompoundPosition of FluorinepKaCalculated LogPDipole Moment (Debye)
PyridineN/A5.250.652.22
2-FluoropyridineC2-0.441.123.23
3-FluoropyridineC32.970.941.61
4-FluoropyridineC41.250.930.66

Data compiled from publicly available chemical databases.

Enhancing Metabolic Stability

Metabolic degradation, often mediated by Cytochrome P450 (CYP) enzymes, is a primary cause of drug clearance and can lead to the formation of toxic metabolites. A common metabolic pathway for aromatic rings is oxidation (hydroxylation) at electron-rich positions. Fluorine substitution can enhance metabolic stability through two primary mechanisms:

  • Blocking Sites of Oxidation: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol), making it highly resistant to enzymatic cleavage. Placing a fluorine atom at a site susceptible to metabolic hydroxylation effectively blocks this pathway.[2][7][8]

  • Electronic Deactivation: The electron-withdrawing nature of fluorine deactivates the entire aromatic ring towards oxidative processes.[7]

A prominent example is the drug Vericiguat , a stimulator of soluble guanylate cyclase (sGC). The fluorine atom on its pyrazolopyridine core increases metabolic stability, contributing to a lower clearance rate and favorable pharmacokinetic profile.[9]

Modulating Lipophilicity and Permeability

While highly electronegative, fluorine is poorly polarizable. The effect of a single fluorine atom on lipophilicity (LogP) is subtle; however, fluorinated motifs like the difluoromethyl (-CHF₂) or trifluoromethyl (-CF₃) groups significantly increase lipophilicity.[2][5] This can be leveraged to improve passive membrane permeability and enhance oral bioavailability.[5][10] However, this must be balanced, as excessive lipophilicity can lead to poor aqueous solubility and increased susceptibility to efflux transporters.[2]

Section 2: Impact on Biological Activity and Drug Design

The physicochemical changes induced by fluorination directly translate into tangible benefits in drug design, from enhancing target binding to improving selectivity.

Protein-Ligand Interactions

The C-F bond can participate in a range of non-covalent interactions within a protein's binding pocket. While fluorine is a weak hydrogen bond acceptor, these interactions can still be influential, especially when they contribute to a favorable overall binding enthalpy.[11][12][13] More significantly, fluorine can modulate the local electronic environment to strengthen other key interactions or engage in favorable orthogonal multipolar interactions with backbone carbonyls.[12]

Computational analysis and structural biology have revealed that fluorine's impact often extends beyond direct contact, influencing the network of water molecules at the protein-ligand interface, which can either stabilize or destabilize the complex.[4][11]

Bioisosteric Replacement

Fluorinated pyridines serve as excellent bioisosteres for other chemical groups, mimicking their steric profile while offering a different electronic signature.[14][15] For example, a 2-difluoromethylpyridine group has been successfully used as a bioisosteric replacement for a pyridine-N-oxide, enhancing the activity of quorum sensing inhibitors.[16] This type of replacement can improve potency, reduce toxicity, or solve ADME (Absorption, Distribution, Metabolism, and Excretion) issues associated with the original moiety.

Case Study: Lemborexant

Lemborexant (Dayvigo) , a dual orexin receptor antagonist for the treatment of insomnia, perfectly illustrates the strategic use of a fluorinated pyridine.[9] The molecule contains a 5-fluoropyridine moiety. During its discovery, screening of various fluorination patterns revealed that this specific substitution was crucial for achieving high in vitro binding affinity, good solubility, and an optimal overall pharmacological profile.[9]

Table 2: Examples of FDA-Approved Drugs Containing a Fluorinated Pyridine Moiety

Drug NameTherapeutic AreaRole of Fluorinated Pyridine
Lemborexant InsomniaCrucial for high binding affinity and favorable pharmacological profile.[9]
Vericiguat Heart FailureIncreases metabolic stability and induces lower clearance.[9]
Alpelisib Oncology (Breast Cancer)The fluorinated pyridin-4-one is a core structural component.[9]
Lenacapavir Antiviral (HIV)The difluorobenzyl group contributes to hydrophobic and electrostatic interactions with capsid subunits.[9]

Section 3: Fluorinated Pyridines as Versatile Synthetic Intermediates

The utility of fluorinated pyridines in drug discovery is amplified by their reactivity, which allows them to serve as versatile building blocks for library synthesis and late-stage functionalization. Nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are two of the most powerful methods for their incorporation.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with 2-Fluoropyridine

Principle: The pyridine nitrogen and the fluorine atom at the C2 position act in concert to strongly activate the ring for nucleophilic attack. The high electronegativity of fluorine makes it a good leaving group in this context, especially compared to chlorine.[17][18] This reaction is a robust and widely used method for forming C-N, C-O, and C-S bonds.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a Dry glassware under vacuum or in oven b Add 2-Fluoropyridine, Nucleophile (e.g., amine), and Base (e.g., K₂CO₃) a->b c Add anhydrous polar aprotic solvent (e.g., DMF, DMSO) b->c d Heat reaction mixture (e.g., 80-120 °C) under inert atmosphere (N₂/Ar) c->d e Monitor reaction by TLC or LC-MS until starting material is consumed d->e f Cool to RT, quench with water e->f g Extract with organic solvent (e.g., EtOAc) f->g h Wash organic layer, dry (Na₂SO₄), and concentrate g->h i Purify by column chromatography h->i

Caption: General experimental workflow for an SNAr reaction.

Detailed Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the nucleophile (e.g., a primary or secondary amine, 1.0 eq), 2-fluoropyridine (1.1 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

    • Causality Note: An excess of the fluoropyridine can be used to ensure complete consumption of a more valuable nucleophile. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility in organic solvents.

  • Solvent Addition:

    • Under an inert atmosphere (N₂ or Argon), add an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP) to achieve a concentration of approximately 0.1-0.5 M.

    • Causality Note: Polar aprotic solvents are essential as they solvate the cation of the base without solvating the nucleophile, thus enhancing its nucleophilicity.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

    • Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting nucleophile is consumed (typically 4-24 hours).

  • Workup and Isolation:

    • Allow the reaction to cool to room temperature.

    • Carefully pour the reaction mixture into water and transfer to a separatory funnel.

    • Extract the aqueous layer three times with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Combine the organic layers, wash with brine to remove residual water and solvent, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification and Validation:

    • Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The disappearance of the characteristic C-F coupling in the NMR spectrum is a key indicator of success.

Protocol 2: Suzuki-Miyaura Cross-Coupling with a Bromo-Fluoropyridine

Principle: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (boronic acid or ester) and an organohalide.[19] This method is exceptionally versatile for creating biaryl structures, which are common in pharmaceuticals. Fluorinated pyridyl halides are excellent substrates for this transformation.[20][21]

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII_A Ar¹-Pd(II)L₂-X TM Transmetalation PdII_B [Ar¹-Pd(II)L₂-OR']⁻ PdII_C Ar¹-Pd(II)L₂-Ar² PdII_B->PdII_C RE Reductive Elimination OA->PdII_A TM->PdII_B RE->Pd0 Product Ar¹-Ar² (Final Product) RE->Product Ar1X Ar¹-X (Fluoropyridyl-Br) Ar1X->OA Ar2B Ar²-B(OR)₂ (Boronic Acid/Ester) + Base (e.g., K₂CO₃) Ar2B->TM

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Methodology:

  • Reaction Setup:

    • In a reaction vessel, combine the fluoropyridyl halide (e.g., 2-bromo-5-fluoropyridine, 1.0 eq), the boronic acid or pinacol ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

    • Causality Note: The choice of catalyst and base is critical and often needs to be optimized for specific substrates. dppf-based ligands are generally robust and effective for heteroaromatic couplings.

  • Solvent Addition and Degassing:

    • Add a solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DME/H₂O).

    • Thoroughly degas the mixture by bubbling N₂ or Argon through it for 15-30 minutes, or by using a freeze-pump-thaw cycle.

    • Causality Note: Degassing is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution:

    • Heat the reaction mixture under an inert atmosphere to the required temperature (usually 80-110 °C) with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-18 hours.

  • Workup and Isolation:

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., EtOAc).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification and Validation:

    • Purify the crude material by silica gel column chromatography or recrystallization.

    • Confirm the structure and purity of the coupled product by ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Conclusion and Future Outlook

Fluorinated pyridines represent a class of building blocks that empower medicinal chemists with an exceptional degree of control over molecular properties. Their ability to modulate pKa, block metabolic oxidation, and participate in unique protein-ligand interactions ensures their continued prominence in drug discovery.[2][14] As synthetic methodologies for selective fluorination and late-stage functionalization continue to advance, the strategic deployment of fluorinated pyridines will undoubtedly lead to the development of safer, more effective therapeutics across a wide range of diseases.[17][22][23] The insights and protocols provided herein serve as a foundational guide for researchers to confidently and effectively harness the power of this remarkable chemical scaffold.

References

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Sources

Application Notes and Protocols: The Versatility of Iodinated Pyridine Derivatives in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Iodinated Pyridines in Catalysis

Iodinated pyridine derivatives have emerged as indispensable building blocks and versatile reagents in modern organic synthesis, particularly within the realms of catalytic chemistry and drug discovery. Their unique electronic and steric properties, conferred by the presence of an iodine atom on the electron-deficient pyridine ring, render them highly effective substrates and precursors in a variety of catalytic transformations. The pyridine scaffold itself is a prevalent motif in numerous pharmaceuticals and agrochemicals, making the efficient functionalization of this heterocycle a paramount objective for synthetic chemists.[1]

The carbon-iodine (C-I) bond in iodopyridines is the weakest among the corresponding halopyridines, facilitating a more facile oxidative addition to low-valent transition metal catalysts, such as palladium(0), which is often the rate-determining step in many cross-coupling reactions.[2] This enhanced reactivity allows for milder reaction conditions and broader substrate scope compared to their bromo- or chloro- counterparts. Furthermore, the position of the iodine atom on the pyridine ring (2-, 3-, or 4-position) significantly influences the electronic and steric environment of the molecule, offering a tunable platform for regioselective transformations.

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of iodinated pyridine derivatives in key catalytic reactions. We will delve into detailed, field-proven protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as explore the role of iodine itself as a catalyst in the synthesis of fused heterocyclic systems. Each section is designed to not only provide a step-by-step methodology but also to illuminate the mechanistic principles and the rationale behind the experimental choices, empowering the user to troubleshoot and adapt these protocols for their specific synthetic challenges.

Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse in Medicinal Chemistry

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and iodinated pyridines are premier substrates for these transformations.[3] Their high reactivity allows for efficient C-C bond formation under relatively mild conditions.

The Suzuki-Miyaura Coupling: Crafting Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura reaction is one of the most widely used methods for the formation of C(sp²)-C(sp²) bonds, owing to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4] Iodinated pyridines are particularly well-suited for this reaction due to their high reactivity.

  • Catalyst System: The choice of a palladium precursor and a supporting ligand is critical. Pd(PPh₃)₄ is a classic and often effective catalyst. The four triphenylphosphine ligands stabilize the Pd(0) center, and ligand dissociation in solution generates the active, coordinatively unsaturated palladium species that enters the catalytic cycle. For more challenging couplings, or with less reactive boronic acids, more sophisticated ligand systems, such as those based on bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can be employed to accelerate the oxidative addition and reductive elimination steps.[5]

  • Base: The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The choice of base can influence the reaction rate and the prevalence of side reactions. An inorganic base like potassium carbonate (K₂CO₃) is often a good starting point, providing a balance of reactivity and cost-effectiveness. The addition of water as a co-solvent can enhance the solubility of the base and facilitate the formation of the active boronate.

  • Solvent: A mixture of an organic solvent and water is commonly used. Dioxane or toluene are frequently employed organic solvents that can solubilize the organic reagents and the palladium catalyst. Water, as mentioned, aids in dissolving the inorganic base.[6]

Materials:

  • 2-Iodopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (deionized and degassed)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodopyridine (e.g., 205 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask under a positive pressure of inert gas.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 80-90 °C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-phenylpyridine as a colorless oil or white solid.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents or solvents.Use a fresh batch of palladium catalyst; Ensure thorough degassing of solvents and rigorous maintenance of an inert atmosphere; Use anhydrous solvents and high-purity reagents.
Dehalogenation of Iodopyridine Presence of protic impurities or reducing agents.Use anhydrous solvents and reagents; Ensure the base is not excessively strong or used in large excess.
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading.Thoroughly degas the reaction mixture; Reduce the catalyst loading.
Poor Reproducibility Variability in reagent quality or reaction setup.Standardize the source and purity of all reagents; Ensure consistent and effective degassing and inert atmosphere techniques.[7]

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex.[5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_TS Oxidative Addition Pd0->OA_TS PdII_Aryl trans-[Ar-Pd(II)L₂(I)] OA_TS->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl cis-[Ar-Pd(II)L₂(Ar')] Transmetalation->PdII_Diaryl RE_TS Reductive Elimination PdII_Diaryl->RE_TS RE_TS->Pd0 Product Ar-Ar' (Product) RE_TS->Product ArylHalide Ar-I (Iodopyridine) ArylHalide->OA_TS BoronicAcid Ar'-B(OR)₂ + Base BoronicAcid->Transmetalation

Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The cycle commences with the oxidative addition of the iodopyridine to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation with the boronate species, and subsequent reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.

The Heck Reaction: Alkenylation of Iodopyridines

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[8] Iodopyridines are excellent substrates for this reaction, allowing for the synthesis of pyridyl-substituted alkenes, which are valuable intermediates in pharmaceutical synthesis.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. In the presence of a phosphine ligand and a base, it is reduced in situ to the active Pd(0) species. The choice of phosphine ligand can influence the regioselectivity and efficiency of the reaction. For electron-poor iodopyridines, electron-rich and bulky ligands can be beneficial.[9]

  • Base: A base is required to neutralize the hydriodic acid (HI) that is formed during the catalytic cycle. Triethylamine (Et₃N) is a common choice, acting as both a base and, in some cases, a reducing agent for the Pd(II) precatalyst.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is typically used to dissolve the reagents and catalyst.

Materials:

  • 2-Iodopyridine (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas supply

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and PPh₃ (10.5 mg, 0.04 mmol).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous DMF (5 mL), 2-iodopyridine (205 mg, 1.0 mmol), styrene (156 mg, 1.5 mmol), and triethylamine (202 mg, 2.0 mmol) via syringe.

  • Seal the tube and heat the mixture to 100 °C for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield (E)-2-styrylpyridine.

The Heck reaction proceeds through a well-established catalytic cycle.

Heck_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)L₂(I) OA->PdII_Aryl Coordination Olefin Coordination PdII_Aryl->Coordination PdII_Olefin [Ar-Pd(II)L₂(Olefin)]⁺I⁻ Coordination->PdII_Olefin Insertion Migratory Insertion PdII_Olefin->Insertion PdII_Alkyl Alkyl-Pd(II)L₂(I) Insertion->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride Product_Complex [Product-Pd(0)L₂(HI)] BetaHydride->Product_Complex Base_Step + Base - Base·HI Product_Complex->Base_Step Product Product (Alkene) Product_Complex->Product Base_Step->Pd0 ArylHalide Ar-I ArylHalide->OA Olefin Olefin Olefin->Coordination

Figure 2: Catalytic cycle of the Heck reaction.

The cycle involves oxidative addition of the iodopyridine to Pd(0), coordination and migratory insertion of the alkene, followed by β-hydride elimination to release the product and a palladium hydride species. The base then regenerates the Pd(0) catalyst.[10]

The Sonogashira Coupling: Synthesis of Pyridyl-Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes.[5] This reaction is typically co-catalyzed by palladium and copper salts.

  • Dual Catalyst System: A palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) activates the terminal alkyne by forming a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.[11]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrohalic acid byproduct.

  • Solvent: A polar aprotic solvent like THF or DMF is commonly used.

Materials:

  • 3-Iodopyridine (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas supply

Procedure:

  • In a Schlenk flask, dissolve 3-iodopyridine (205 mg, 1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere.

  • Add phenylacetylene (112 mg, 1.1 mmol), triethylamine (202 mg, 2.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain 3-(phenylethynyl)pyridine.

The Sonogashira reaction involves two interconnected catalytic cycles.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)L₂(I) OA->PdII_Aryl Transmetalation_Pd Transmetalation PdII_Aryl->Transmetalation_Pd PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) Transmetalation_Pd->PdII_Alkynyl RE Reductive Elimination PdII_Alkynyl->RE RE->Pd0 Product_Sonogashira Ar-C≡C-R RE->Product_Sonogashira ArylHalide_Pd Ar-I ArylHalide_Pd->OA Alkyne R-C≡C-H Base_Cu + Base - Base·H⁺ Alkyne->Base_Cu Cu_Acetylide Cu-C≡C-R Base_Cu->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd from Copper Cycle

Figure 3: Interconnected catalytic cycles of the Sonogashira reaction.

The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle serves to generate the copper acetylide, which then acts as the transmetalating agent to the palladium center.

Iodine as a Catalyst: Metal-Free Synthesis of Fused N-Heterocycles

Beyond their role as substrates in metal-catalyzed reactions, the iodine atom in iodinated pyridines can be leveraged in a different capacity. More broadly, molecular iodine (I₂) itself has gained traction as an inexpensive, readily available, and environmentally benign catalyst for various organic transformations.[12] One notable application is in the synthesis of imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry.[13]

Causality Behind Experimental Choices:
  • Iodine as a Lewis Acid: Molecular iodine can act as a mild Lewis acid, activating carbonyl groups and facilitating condensation reactions. In the synthesis of imidazo[1,2-a]pyridines, iodine is proposed to activate the aldehyde, making it more susceptible to nucleophilic attack by the aminopyridine.[14]

  • One-Pot, Multi-Component Strategy: This approach offers high atom economy and operational simplicity by combining multiple reaction steps in a single vessel without the need for isolating intermediates. This is particularly advantageous for library synthesis in drug discovery.[13]

  • Green Chemistry Principles: The use of a non-toxic catalyst like iodine and often milder reaction conditions aligns with the principles of green chemistry.

Detailed Protocol: Iodine-Catalyzed Synthesis of 2-Phenylimidazo[1,2-a]pyridine

Materials:

  • 2-Aminopyridine (1.0 equiv)

  • Acetophenone (1.0 equiv)

  • Iodine (I₂) (20 mol%)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 2-aminopyridine (94 mg, 1.0 mmol), acetophenone (120 mg, 1.0 mmol), and iodine (51 mg, 0.2 mmol).

  • Add ethanol (5 mL) and reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford 2-phenylimidazo[1,2-a]pyridine.

Mechanistic Rationale: Proposed Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

The proposed mechanism involves the initial formation of an enamine, followed by cyclization and oxidation.

Imidazopyridine_Synthesis Start 2-Aminopyridine + Ketone Condensation Condensation (I₂ catalysis) Start->Condensation IntermediateA Intermediate A (Enamine) Condensation->IntermediateA Cyclization Intramolecular Cyclization IntermediateA->Cyclization IntermediateB Intermediate B (Dihydro-imidazopyridine) Cyclization->IntermediateB Oxidation Oxidation (I₂) IntermediateB->Oxidation Product Imidazo[1,2-a]pyridine Oxidation->Product

Figure 4: Proposed workflow for the iodine-catalyzed synthesis of imidazo[1,2-a]pyridines.

Iodine is believed to catalyze the initial condensation and also act as an oxidant in the final aromatization step.

Safety and Handling

Iodinated Pyridines: These compounds can be irritants and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.[15]

Palladium Catalysts: Palladium catalysts are toxic and should be handled with care. Avoid inhalation of dust and skin contact. Consult the safety data sheet (SDS) for specific handling and disposal information.[16][17]

Solvents: Many of the solvents used in these reactions (e.g., dioxane, DMF) have their own specific hazards. Always consult the SDS and handle them in a fume hood.

Conclusion

Iodinated pyridine derivatives are highly valuable and versatile tools in the arsenal of the modern synthetic chemist. Their enhanced reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures, while the use of iodine as a catalyst provides a green and cost-effective alternative for the synthesis of important heterocyclic scaffolds. The protocols and mechanistic insights provided in these application notes are intended to serve as a practical guide for researchers in academia and industry, facilitating the application of these powerful synthetic methods to their own research endeavors.

References

  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982, 27, 345–390.
  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000, 100 (8), 3009–3066.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
  • Kantchev, E. A. B.; O'Brien, C. J.; Organ, M. G. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions. Angew. Chem. Int. Ed.2007, 46 (16), 2768–2813.
  • Wu, X.-F.; Anbarasan, P.; Neumann, H.; Beller, M. From Noble Metals to Fe, Co, and Ni: A New Era in Cross-Coupling Chemistry. Angew. Chem. Int. Ed.2010, 49 (50), 9047–9050.
  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. (2024).
  • BenchChem.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
  • Reddit. Help needed with unreproducible Suzuki coupling. (2023).
  • Ali, M. A.; et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules2017, 22(2), 193.
  • Organic Chemistry Portal. Heck Reaction.
  • Chemistry LibreTexts. Heck Reaction. (2023).
  • Faraday Discussions. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023).
  • ResearchGate. Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. (2025).
  • Royal Society of Chemistry.
  • Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • Honrel.
  • Organic Chemistry Portal.
  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019).
  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2025).
  • Benchchem. Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4.
  • Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • ACS Publications.
  • Carl ROTH.
  • National Institutes of Health.
  • ResearchGate. (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †. (2023).
  • Reddit. Suzuki coupling help.
  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Synthesis. A Convenient Procedure for Sonogashira Reactions Using Propyne.
  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. (2024).
  • MDPI.
  • Macmillan Group. The Intramolecular Heck Reaction. (2004).
  • Royal Society of Chemistry. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023).
  • MDPI. Aromatic Iodides: Synthesis and Conversion to Heterocycles. (2022).
  • ResearchGate.
  • MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
  • Science of Synthesis. Abstracts.
  • SIFCO ASC.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Nobel Prize Outreach AB. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010).
  • ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023).
  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019).

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Experimental procedure for using N-(6-Fluoro-5-iodopyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Experimental Use of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide: Protocols and Applications

Authored by a Senior Application Scientist

Executive Overview: Unlocking a Versatile Chemical Building Block

This compound stands as a pivotal intermediate for researchers and professionals in drug development. Its unique trifunctional architecture—a pyridine core adorned with an iodine atom, a fluorine atom, and an acetamide group—offers a powerful toolkit for molecular elaboration. The iodine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of target molecules. The acetamide group can serve either as a stable pharmacophoric element or as a protecting group for the 2-amino position, which can be unveiled for subsequent derivatization.

This document provides a comprehensive guide to the practical application of this reagent. It moves beyond simple procedural lists to explain the underlying chemical logic, empowering researchers to not only execute but also adapt and troubleshoot these protocols for their specific discovery programs.

Compound Properties and Safe Handling

Before beginning any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.

Physicochemical Data Summary

A summary of the key properties for this compound is provided below.

PropertyValueReference
CAS Number 884660-46-2[1]
Molecular Formula C₇H₆FIN₂O[1]
Molecular Weight 280.04 g/mol [1]
Appearance Typically an off-white to yellow solidGeneral Observation
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[1]
Safety and Handling Protocol

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[1]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All manipulations of the solid should be performed in a certified chemical fume hood to avoid inhalation of dust.[2][3]

  • Toxicological Hazards: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] In case of exposure, seek immediate medical attention. If inhaled, move the person to fresh air.[2] If on skin or in eyes, flush with copious amounts of water for at least 15 minutes.[2]

  • Storage: The compound is sensitive to light and air. Store in a tightly sealed container, preferably under argon or nitrogen, in a refrigerator (2-8°C).[1] Proper storage is critical to prevent degradation and ensure reproducibility in reactions.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the product to enter drains.[3]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this reagent lies in the reactivity of its carbon-iodine bond. The C-I bond is the most reactive of the aryl halides towards the oxidative addition step in palladium-catalyzed cycles, making it an ideal substrate for forming new bonds at the pyridine 5-position.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating biaryl and heteroaryl-aryl structures.[4][5] The reaction of this compound with various boronic acids or esters provides a direct route to a diverse library of 5-aryl or 5-heteroaryl pyridines.

  • Catalyst System: A palladium(0) species is the active catalyst. It can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. Ligands, such as phosphines (e.g., SPhos, XPhos, PPh₃), are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate the elementary steps of the catalytic cycle.[6]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required for the transmetalation step, where the organic group is transferred from boron to palladium. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used to dissolve both the organic and inorganic reagents.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1–1.5 eq.), and the base (e.g., K₂CO₃, 2.0–3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02–0.05 eq.) or a combination of a palladium source (e.g., Pd₂(dba)₃, 0.01-0.025 eq.) and a ligand (e.g., XPhos, 0.04–0.10 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water). The total volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80–110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-substituted product.

Suzuki_Miyaura_Cycle A Pd(0)L2 Active Catalyst C Ar-Pd(II)-I(L2) A->C B Oxidative Addition E Ar-Pd(II)-Ar'(L2) C->E D Transmetalation E->A F Reductive Elimination R_X R-I (Substrate) R_B R'-B(OR)2 (Boronic Acid) + Base P R-R' (Product)

The catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Crafting C-N Bonds

For the synthesis of arylamines, the Buchwald-Hartwig amination is an indispensable tool.[7][8] This reaction allows the coupling of this compound with a wide range of primary and secondary amines, providing access to compounds that are otherwise difficult to synthesize. This is particularly relevant in drug discovery, where substituted amine functionalities are prevalent.

  • Catalyst System: Similar to the Suzuki reaction, this process relies on a palladium catalyst and a phosphine ligand. However, the ligands are often more sterically hindered (e.g., RuPhos, BrettPhos) to promote the challenging reductive elimination step that forms the C-N bond.[8][9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, making it a more effective nucleophile. Common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[9][10]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base.

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.025 eq.), the ligand (e.g., RuPhos, 0.04–0.10 eq.), and the base (e.g., NaOtBu, 1.4–2.0 eq.).

  • Substrate Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.1–1.5 eq.) to the flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 90–120 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Cycle A Pd(0)L Active Catalyst C Ar-Pd(II)-I(L) A->C B Oxidative Addition E [Ar-Pd(II)-NR'R''](L) C->E D Amine Coordination & Deprotonation E->A F Reductive Elimination R_X R-I (Substrate) R_NH R'R''NH (Amine) + Base P R-NR'R'' (Product)

Sources

The Strategic Importance of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide: Protocols and Mechanistic Insights

For professionals in pharmaceutical research and drug development, the synthesis of halogenated heterocyclic compounds is a cornerstone of creating novel molecular entities. This compound is a key building block, offering a trifunctional scaffold: a pyridine core for molecular recognition, a fluorine atom to modulate electronic properties and metabolic stability, an iodine atom as a versatile handle for cross-coupling reactions, and an acetamide group that can influence solubility or serve as a synthetic precursor.

This application note provides a comprehensive overview of the synthesis of this compound, focusing on the critical reaction conditions, mechanistic rationale, and detailed protocols. The aim is to equip researchers with the knowledge to not only replicate the synthesis but also to troubleshoot and adapt the methodology for their specific research needs.

The value of this molecule lies in its capacity for diversification. The iodo-substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction for C-C bond formation[1][2][3] and the Buchwald-Hartwig amination for C-N bond formation[4]. These reactions are fundamental in modern medicinal chemistry for constructing complex biaryl and aryl-amine structures, which are prevalent in many therapeutic agents[3]. The acetamide group serves as a protecting group for the amine, rendering it less nucleophilic and preventing unwanted side reactions during subsequent transformations.

The Chemistry of Synthesis: N-Acetylation

The most direct and common route to this compound is the N-acetylation of its precursor, 6-fluoro-5-iodopyridin-2-amine. This transformation is a classic example of nucleophilic acyl substitution.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the exocyclic amino group of 6-fluoro-5-iodopyridin-2-amine on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride.

  • Activation of the Acetylating Agent : In the absence of a strong catalyst, the carbonyl group of acetic anhydride is the electrophilic center.

  • Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the aminopyridine attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer & Elimination : A base present in the reaction medium (such as pyridine or triethylamine) abstracts a proton from the nitrogen atom. Subsequently, the tetrahedral intermediate collapses, eliminating a leaving group (acetate in the case of acetic anhydride, or chloride for acetyl chloride) to yield the final N-acetylated product.

The use of a catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP is more nucleophilic than the starting amine and reacts first with the acetic anhydride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the aminopyridine.

G cluster_0 N-Acetylation Workflow A Start: 6-Fluoro-5-iodopyridin-2-amine B Dissolve in Solvent/Base (e.g., Pyridine, DCM) A->B C Cool Reaction Mixture (0°C Ice Bath) B->C D Add Acetylating Agent (Acetic Anhydride) Dropwise C->D E Stir at Room Temperature (Monitor by TLC) D->E F Aqueous Work-up (Quench, Extract, Wash) E->F G Purification (Recrystallization or Chromatography) F->G H Product: this compound G->H

Caption: General workflow for the synthesis of this compound.

Optimized Reaction Conditions: A Comparative Overview

The success of the acetylation reaction hinges on the careful selection of reagents and conditions. The following table summarizes the key parameters and provides the rationale behind each choice.

ParameterRecommended Condition/ReagentRationale & Expert Insights
Starting Material 6-Fluoro-5-iodopyridin-2-amineThe primary precursor for the target molecule. Its purity is crucial for a clean reaction.
Acetylating Agent Acetic Anhydride (Ac₂O)Preferred over acetyl chloride as it is less volatile, easier to handle, and the acetic acid byproduct is less corrosive than HCl.[5] A slight excess (1.1-1.5 equivalents) is typically used to ensure complete conversion.
Solvent Pyridine, Dichloromethane (DCM), or Ethyl AcetatePyridine: Acts as both a solvent and a base to neutralize the acetic acid byproduct. DCM/Ethyl Acetate: Inert solvents that require the addition of a separate base (e.g., triethylamine). DCM is often preferred for its ease of removal.
Base / Catalyst Pyridine, Triethylamine (TEA), 4-(Dimethylamino)pyridine (DMAP)A base is essential to neutralize the acid generated.[6] Pyridine/TEA: Stoichiometric or used as a solvent. DMAP: Used in catalytic amounts (0.05-0.1 eq) to significantly increase the reaction rate, especially for less reactive amines.[7]
Temperature 0°C to Room Temperature (approx. 25°C)The initial addition of the acetylating agent is often performed at 0°C to control the exothermic reaction. The reaction is then typically allowed to proceed at room temperature for completion.
Reaction Time 1 - 5 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion and avoid the formation of byproducts.
Work-up Quenching with water/ice, followed by extractionThe reaction is quenched to destroy excess acetic anhydride. The product is then extracted into an organic solvent. The organic layer is washed with water, dilute base (e.g., NaHCO₃ solution) to remove acetic acid, and brine.
Purification Recrystallization or Column ChromatographyRecrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) is often sufficient for high-purity material.[8] Silica gel column chromatography may be necessary if impurities are present.

Detailed Laboratory Protocol

This protocol describes a standard procedure for the synthesis of this compound on a laboratory scale.

Materials and Equipment:
  • 6-Fluoro-5-iodopyridin-2-amine

  • Acetic Anhydride (Ac₂O)

  • Pyridine (anhydrous)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • TLC plates and developing chamber

Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-fluoro-5-iodopyridin-2-amine (1.0 eq).

  • Dissolution: Add anhydrous pyridine (acting as solvent and base) to dissolve the amine completely. A concentration of 0.2-0.5 M is typically effective.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches approximately 0°C.

  • Addition of Acetylating Agent: While stirring vigorously, add acetic anhydride (1.2 eq) dropwise to the cooled solution using a syringe. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring and monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Quenching and Extraction: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice-cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield this compound as a pure solid.[8]

G cluster_0 Reaction Mechanism amine 6-Fluoro-5-iodopyridin-2-amine (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack anhydride Acetic Anhydride (Electrophile) anhydride->intermediate product This compound intermediate->product Collapse & Leaving Group Expulsion byproduct Acetic Acid base Base (e.g., Pyridine) base->intermediate Proton Abstraction

Caption: Simplified mechanism of N-acetylation for the synthesis of the target compound.

Safety Considerations

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. All manipulations should be conducted within a fume hood.

  • Halogenated Compounds: Handle with care as their toxicological properties may not be fully characterized.

Conclusion

The synthesis of this compound via N-acetylation is a robust and reliable transformation that is fundamental to the work of medicinal and synthetic chemists. By understanding the underlying mechanism and carefully controlling the reaction parameters—particularly the choice of acetylating agent, solvent, and base—researchers can consistently obtain high yields of this valuable synthetic intermediate. The protocol provided herein serves as a validated starting point, enabling the efficient production of this key building block for downstream applications in drug discovery and development.

References

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

  • PubChem. (n.d.). N-(6-amino-5-iodopyridin-2-yl)acetamide. Retrieved from [Link]

  • Oregon State University. (n.d.). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]

  • Bar-Ilan University. (n.d.). Aminopyridines as acylation catalysts for tertiary alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylation and cleavage of purine nucleosides. Synthesis of 6 azauridine, 5 fluorouridine, and 5 methyluridine. Retrieved from [Link]

  • CORE. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

  • (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Amino-5-iodopyridine. Retrieved from [Link]

  • (n.d.). The dehydration of N-acetylglucosamine (GlcNAc) to enantiopure dihydroxyethyl acetamidofuran (Di-HAF).
  • American Chemical Society. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Organic Letters, 11(22), 5150-5153.
  • (n.d.). Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide.
  • National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-(5-Bromopyridin-2-yl)acetamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(5-Bromo-pyridin-2-yl)acetamide. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. PubMed. Retrieved from [Link]

  • (n.d.). N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, 1 gram.
  • Pharmaffiliates. (n.d.). 2-Amino-5-iodopyridine. Retrieved from [Link]

  • American Chemical Society. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Journal of the American Chemical Society, 141(39), 15559-15564.
  • National Institutes of Health. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this halogenated pyridine derivative.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Column Chromatography Issues

Question: I'm having trouble separating my product from impurities using column chromatography. What solvent systems are recommended, and what are some common issues?

Answer:

Purification of pyridine derivatives like this compound by column chromatography can indeed be challenging.[1] The basicity of the pyridine nitrogen can lead to tailing on silica gel. Here’s a breakdown of potential issues and solutions:

Recommended Solvent Systems:

The choice of eluent is critical for achieving good separation. Based on the polarity of this compound, a good starting point is a mixture of a non-polar and a polar solvent.

Solvent System Typical Ratio (v/v) Notes
Hexane/Ethyl Acetate9:1 to 1:1A standard choice for compounds of moderate polarity.[2]
Dichloromethane/Methanol99:1 to 95:5Useful for more polar compounds. Be cautious, as methanol can dissolve some silica gel at higher concentrations.[2]
Chloroform/Methanol99:1 to 95:5An alternative to dichloromethane/methanol that may offer different selectivity.[1]
Toluene/Ethyl Acetate9:1 to 1:1Can provide different selectivity compared to hexane-based systems.

Troubleshooting Common Problems:

  • Poor Separation: If your compound and impurities are co-eluting, consider the following:

    • Optimize the Solvent System: Run a gradient elution, starting with a less polar mixture and gradually increasing the polarity. This can help to resolve compounds with similar Rf values.

    • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).[3]

  • Tailing of the Product Peak: The basic pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of silica gel, causing tailing.

    • Add a Basic Modifier: To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to your eluent. This will compete with your compound for the active sites on the silica gel, leading to more symmetrical peaks.

  • Compound Stuck on the Column: If your product is not eluting, the solvent system may not be polar enough.

    • Increase Solvent Polarity: Gradually increase the proportion of the polar solvent in your eluent system. If the compound is still retained, a stronger solvent like methanol may be necessary.[4]

  • Compound Decomposition: Halogenated compounds can sometimes be unstable on silica gel.[4]

    • Deactivate the Silica Gel: Treat the silica gel with a base (like triethylamine) before packing the column to neutralize acidic sites.

    • Work Quickly: Minimize the time the compound spends on the column.

Workflow for Column Chromatography Optimization:

G cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Troubleshooting cluster_3 Purification TLC Run TLC with Hexane/EtOAc Rf Analyze Rf Value TLC->Rf Low_Rf Low Rf (<0.2) Rf->Low_Rf Low Good_Rf Good Rf (0.2-0.4) Rf->Good_Rf Good High_Rf High Rf (>0.4) Rf->High_Rf High Increase_Polarity Increase EtOAc % Low_Rf->Increase_Polarity Run_Column Run Column Chromatography Good_Rf->Run_Column Decrease_Polarity Decrease EtOAc % High_Rf->Decrease_Polarity Use_DCM_MeOH Switch to DCM/MeOH Increase_Polarity->Use_DCM_MeOH Still Low Use_DCM_MeOH->Run_Column Decrease_Polarity->Run_Column Tailing Tailing Observed? Add_Base Add 0.1% Triethylamine Tailing->Add_Base Yes Poor_Separation Poor Separation? Tailing->Poor_Separation No Add_Base->Run_Column Change_Stationary_Phase Try Alumina or C18 Poor_Separation->Change_Stationary_Phase Yes Collect_Fractions Collect & Analyze Fractions Poor_Separation->Collect_Fractions No Change_Stationary_Phase->Run_Column Run_Column->Tailing Run_Column->Collect_Fractions

Caption: Workflow for optimizing column chromatography.

Recrystallization Issues

Question: My recrystallization of this compound is giving a low yield or an oily product. How can I improve this?

Answer:

Recrystallization is a powerful technique for purifying solid compounds, but finding the right conditions is key.[5] For N-acetylated pyridine derivatives, several factors can influence the outcome.[6]

Recommended Solvent Systems for Recrystallization:

The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent/Solvent System Rationale
Ethanol/WaterThe compound is likely soluble in ethanol and less soluble in water. Dissolve in a minimum of hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol to clarify and allow to cool slowly.
IsopropanolA good single-solvent option for many organic compounds of moderate polarity.
TolueneCan be effective for aromatic compounds.
Ethyl Acetate/HexaneDissolve in a minimum of hot ethyl acetate and add hot hexane until turbidity persists. Clarify with a few drops of hot ethyl acetate and cool.[6]

Troubleshooting Common Problems:

  • Low Yield:

    • Too Much Solvent: Using an excessive amount of solvent will keep more of your product dissolved at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Inappropriate Solvent: If the compound is too soluble in the chosen solvent at low temperatures, you will have a low recovery. Experiment with different solvents or solvent mixtures.

  • Oiling Out: The compound may separate as a liquid instead of forming crystals.

    • Solution is Too Concentrated: The boiling point of the solvent may be higher than the melting point of the solute. Try using a lower boiling point solvent or a more dilute solution.

    • Insoluble Impurities: The presence of impurities can sometimes inhibit crystallization. Try filtering the hot solution to remove any insoluble material.

    • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.

  • Colored Impurities:

    • Charcoal Treatment: If your product is contaminated with colored impurities, you can add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of this compound?

A1: The impurities will largely depend on the synthetic route. Assuming the compound is synthesized by the acetylation of 2-amino-6-fluoro-5-iodopyridine, potential impurities could include:

  • Unreacted Starting Material: 2-amino-6-fluoro-5-iodopyridine.

  • Over-Acetylated Product: Di-acetylated product, although less likely under standard conditions.

  • Hydrolysis Product: If the reaction or workup is performed in the presence of water, some of the acetamide may hydrolyze back to the amine.

  • Impurities from the Starting Material: The purity of the initial 2-amino-6-fluoro-5-iodopyridine will directly impact the purity of the final product.

Q2: How can I assess the purity of my this compound?

A2: Several analytical techniques can be used to determine the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify impurities if they are present in significant amounts (>1-5%).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it excellent for identifying unknown impurities.[8]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability of the compound, it should be stored in a cool, dry, and dark place.[9] A refrigerator (2-8 °C) is ideal. It is also recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and air.[9]

Q4: Can I use preparative HPLC for purification?

A4: Yes, preparative HPLC is an excellent method for obtaining high-purity this compound, especially for smaller quantities or when other methods have failed to provide the desired purity. The conditions used for analytical HPLC can often be scaled up for preparative separation.[7]

References

  • Chem-Suppliers. This compound. [Link]

  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. [Link]

  • ResearchGate. (2019, May 23). How to choose the best solution for column chromatography?[Link]

  • Google Patents. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??[Link]

  • ResearchGate. (2025, August 18). Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines. [Link]

  • Desotec. Removing Halogenated Organic Compounds: A Guide to Solutions. [Link]

  • Utah Tech University. Separating Compounds by Column Chromatography. [Link]

  • Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. World Journal of Pharmaceutical Research.
  • Biochain Incorporated. (2023, June 5). Tips For Antibody Purification Troubleshooting. [Link]

  • ResearchGate. (2025, July 27). Halogenated Aromatic Compounds. [Link]

  • SIELC Technologies. Separation of Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column. [Link]

  • PubMed Central. (2019, September 29). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. [Link]

  • Usiena air. New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors.
  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • Column chrom
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Scribd. Recrystallization of Acetanilide. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Hydrocarbons, Halogenated Aromatic. [Link]

  • PubMed Central. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. [Link]

  • Special Pet Topics. Halogenated Aromatic Poisoning (PCB and Others). [Link]

  • SIELC Technologies. Separation of Acetamide, N-(2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

Sources

Common side products in the synthesis of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this important intermediate. Our goal is to equip you with the knowledge to identify, mitigate, and prevent the formation of common side products, ensuring the integrity and success of your experiments.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The most common route involves the N-acetylation of 6-Fluoro-5-iodopyridin-2-amine using an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base like pyridine. While seemingly straightforward, this reaction is susceptible to the formation of several side products that can complicate purification and compromise the yield and purity of the desired product. This guide will delve into the common pitfalls and provide practical solutions.

Main Reaction Pathway

The intended reaction is the nucleophilic attack of the primary amino group of 6-Fluoro-5-iodopyridin-2-amine on the electrophilic carbonyl carbon of the acetylating agent.

6-Fluoro-5-iodopyridin-2-amine 6-Fluoro-5-iodopyridin-2-amine Product This compound 6-Fluoro-5-iodopyridin-2-amine->Product N-Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Product Base Pyridine (catalyst) Base->Product

Caption: Desired synthetic route to this compound.

Troubleshooting Guide: Common Side Products and Solutions

This section addresses specific issues you might encounter, presented in a question-and-answer format.

Issue 1: Presence of a Higher Molecular Weight Impurity

Question: My post-reaction analysis (e.g., LC-MS, NMR) shows a significant peak with a molecular weight that is 42.04 g/mol higher than my desired product. What is this impurity and how can I avoid it?

Answer:

This higher molecular weight species is most likely the diacetylated side product, N,N-diacetyl-6-fluoro-5-iodopyridin-2-amine .

Causality: The formation of this diacetamide is favored by harsh reaction conditions, such as prolonged reaction times, high temperatures, and the use of a large excess of the acetylating agent. While the mono-N-acetylated product is the primary amide, it can be further acetylated to form the diacetylated imide. The presence of ortho substituents on aminopyridines can sometimes facilitate diacetylation.[1]

Mitigation Strategies:

  • Control Stoichiometry: Use a minimal excess of the acetylating agent (e.g., 1.1 to 1.5 equivalents of acetic anhydride).

  • Temperature Management: Maintain a lower reaction temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is often sufficient.[2][3]

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography (LC). Quench the reaction as soon as the starting material is consumed to prevent over-acetylation.

  • Choice of Base: A milder base or a non-nucleophilic base may be used in place of pyridine if diacetylation is a persistent issue.

Experimental Protocol for Minimizing Diacetylation:

  • Dissolve 6-Fluoro-5-iodopyridin-2-amine (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting amine is no longer visible.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

Start 6-Fluoro-5-iodopyridin-2-amine Desired This compound Start->Desired Acetylation (1 eq) Side N,N-Diacetyl Side Product Desired->Side Further Acetylation ExcessAc Excess Acetic Anhydride ExcessAc->Side

Caption: Pathway to the diacetylated side product.

Issue 2: Reappearance of Starting Material After Workup

Question: My initial reaction monitoring shows complete conversion, but after aqueous workup and purification, I see a significant amount of the starting material, 6-Fluoro-5-iodopyridin-2-amine. Why is this happening?

Answer:

This is likely due to the hydrolysis of the product back to the starting amine.

Causality: The N-acetyl bond of the product can be susceptible to hydrolysis under either acidic or basic conditions, which might be encountered during the workup procedure. For instance, washing with a strong acid to remove a basic catalyst like pyridine, or a prolonged extraction with a strong base, can promote the cleavage of the amide bond. While amides are generally stable, the electronic nature of the substituted pyridine ring can influence the lability of the N-acetyl group.

Mitigation Strategies:

  • Neutral Workup: If possible, perform a neutral workup. Quench the reaction with water and extract the product. The catalyst can then be removed during purification (e.g., column chromatography).

  • Mild Aqueous Wash: If an acid or base wash is necessary, use dilute solutions (e.g., 1M HCl or saturated NaHCO₃) and minimize the contact time.[2][3] Perform washes at a lower temperature (e.g., with chilled solutions) to reduce the rate of hydrolysis.

  • Prompt Extraction and Drying: After the aqueous wash, promptly separate the layers and dry the organic phase thoroughly with a drying agent like sodium sulfate or magnesium sulfate to remove any residual water that could cause hydrolysis upon storage.

Issue 3: An Impurity with a Molecular Weight of 254.95 g/mol is Detected

Question: I have identified an impurity with a molecular weight of 254.95 g/mol . What could this be?

Answer:

This impurity is likely 6-Fluoro-5-iodopyridin-2-ol .

Causality: Although less common, the amino group of 2-aminopyridines can be displaced to form the corresponding pyridin-2-one or pyridin-2-ol tautomer. This can sometimes occur under harsh conditions, such as high temperatures or in the presence of certain acids. The reaction may proceed through a diazonium-like intermediate if any nitrous acid is present, or by direct nucleophilic substitution by water.

Mitigation Strategies:

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to minimize the presence of water as a competing nucleophile.

  • Temperature Control: Avoid excessive heating of the reaction mixture.

  • Purification of Starting Material: Ensure the starting 6-Fluoro-5-iodopyridin-2-amine is free from impurities that could catalyze this side reaction.

If this pyridinol is formed, it could also be subsequently acetylated on the oxygen atom, leading to another impurity, 2-acetoxy-6-fluoro-5-iodopyridine .

Issue 4: Presence of a Lower Molecular Weight Impurity

Question: My mass spectrometry data shows an impurity with a molecular weight that is 126.9 g/mol lower than my product. What is this?

Answer:

This suggests the formation of the deiodinated product, N-(6-Fluoropyridin-2-yl)acetamide .

Causality: The carbon-iodine bond can sometimes be cleaved under certain reaction conditions, particularly in the presence of reducing agents or certain catalysts. While less common in a simple acetylation, trace impurities in the reagents or solvent could potentially facilitate this dehalogenation.

Mitigation Strategies:

  • High Purity Reagents: Use high-purity starting materials, reagents, and solvents to avoid trace contaminants that might induce deiodination.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative or reductive side reactions that might be initiated by atmospheric components.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this acetylation reaction?

A1: Common aprotic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF) are generally suitable. The choice may depend on the solubility of the starting material and the ease of removal post-reaction.

Q2: Can I use acetyl chloride instead of acetic anhydride?

A2: Yes, acetyl chloride is a more reactive acetylating agent. However, its reaction with the amine will produce hydrochloric acid (HCl), which needs to be neutralized by a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine or pyridine). The formation of hydrochloride salts can sometimes complicate the reaction and workup.

Q3: How can I best purify the final product?

A3: The most common methods for purifying this compound are recrystallization or column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is often effective for both techniques.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product and impurities?

A4: A combination of techniques is recommended:

  • TLC: For rapid, real-time monitoring of the reaction progress.

  • LC-MS: To identify the product and any impurities by their molecular weights.[4][5]

  • ¹H and ¹³C NMR: For structural confirmation of the final product and characterization of isolated impurities.

  • High-Resolution Mass Spectrometry (HRMS): For obtaining the exact mass and elemental composition of the product and impurities.

Summary of Potential Side Products

Side Product NameMolecular FormulaMolecular Weight ( g/mol )Common Cause
N,N-Diacetyl-6-fluoro-5-iodopyridin-2-amineC₉H₇FIN₂O₂322.07Excess acetylating agent, high temperature, long reaction time
6-Fluoro-5-iodopyridin-2-amine (Starting Material)C₅H₄FIN₂237.99Incomplete reaction or product hydrolysis
6-Fluoro-5-iodopyridin-2-olC₅H₃FINO254.98High temperature, presence of water/acid
N-(6-Fluoropyridin-2-yl)acetamideC₇H₇FN₂O154.14Reductive deiodination

References

  • Imamura, A. (2021). O-Acetylation using acetic anhydride in pyridine. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. [Link]

  • Carson, B. L. (1966). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Oregon State University. [Link]

  • Beránek, J., & Hrebabecký, H. (1976). Acetylation and Cleavage of Purine Nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. Nucleic Acids Research, 3(5), 1387–1399. [Link]

  • Dash, S. S., et al. (2021). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal, 61(3), 114-122.

Sources

Technical Support Center: Purification of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and professionals in drug development working with N-(6-Fluoro-5-iodopyridin-2-yl)acetamide. This guide is designed to provide expert insights and practical solutions for the common challenges encountered during the purification of this critical intermediate. My approach is rooted in years of hands-on experience in synthetic and medicinal chemistry, aiming to explain not just the "how" but the fundamental "why" behind each step, ensuring robust and reproducible outcomes in your laboratory.

I. Understanding the Chemistry: Potential Impurities and Their Origins

The synthesis of this compound typically involves the acetylation of its corresponding amine precursor, 6-Fluoro-5-iodopyridin-2-amine. While seemingly straightforward, this reaction can give rise to several impurities that complicate downstream applications. A clear understanding of these potential contaminants is the first step toward effective removal.

Common Impurities:

  • Unreacted Starting Material (6-Fluoro-5-iodopyridin-2-amine): Incomplete acetylation is a frequent issue, leading to residual starting amine in your crude product.

  • Diacetylated Product: Over-acetylation can occur, particularly with aggressive acetylating agents or prolonged reaction times, resulting in the formation of a diacetamide impurity.[1]

  • Hydrolyzed Product (6-Fluoro-5-iodopyridin-2-amine): The acetamide group can be susceptible to hydrolysis back to the amine, especially during aqueous workups or chromatography on acidic stationary phases.[2]

  • Reagents and Byproducts: Residual acetylating agents (e.g., acetic anhydride, acetyl chloride) and their byproducts (e.g., acetic acid) are common contaminants.

  • Deiodinated Species: The carbon-iodine bond can be labile under certain conditions, potentially leading to the formation of N-(6-Fluoropyridin-2-yl)acetamide.

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

Q1: My crude product shows multiple spots on the TLC plate, even after a standard workup. How do I identify the major impurities?

A1:

Initial Diagnosis: A crowded TLC plate is a common scenario. The first step is to systematically identify the spots corresponding to your product and the likely impurities.

Analytical Workflow:

  • Co-spotting: On a single TLC plate, spot your crude product, the 6-Fluoro-5-iodopyridin-2-amine starting material, and a sample of your crude product co-spotted with the starting material. This will definitively identify the presence and Rf of any unreacted amine.

  • Visualization Techniques: Use multiple visualization methods. UV light will reveal UV-active compounds. Staining with ninhydrin can specifically detect primary and secondary amines, which will help in identifying the starting material.[3] A general stain like potassium permanganate can visualize most organic compounds.

  • Polarity as a Guide:

    • Starting Amine: Generally more polar than the acetylated product, so it will have a lower Rf value.

    • Product: The desired this compound will have an intermediate polarity.

    • Diacetylated Impurity: Being less polar than the mono-acetylated product, it will exhibit a higher Rf value.

Logical Troubleshooting Flow:

Caption: Troubleshooting workflow for identifying impurities via TLC.

Q2: I am struggling to remove the unreacted starting amine from my product. Recrystallization doesn't seem to be effective. What should I do?

A2:

The Challenge: The starting amine and the acetylated product can sometimes have similar polarities, making separation by simple recrystallization difficult.

Solution 1: Acid Wash

An effective method to remove basic impurities like the starting amine is an acidic wash during the workup.

Step-by-Step Protocol:

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% acetic acid). The basic amine will be protonated and partition into the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Solution 2: Column Chromatography

If an acid wash is not sufficient or if other impurities are present, column chromatography is the next logical step.

Recommended Conditions:

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 9:1 Hexane/EtOAc) and gradually increase the polarity. The less polar diacetylated impurity will elute first, followed by your product, and finally the more polar starting amine.

Q3: I suspect I have a diacetylated impurity. How can I confirm its presence and remove it?

A3:

Confirmation: The diacetylated product will be less polar than your desired mono-acetylated compound. On a TLC plate, it will appear as a spot with a higher Rf. Mass spectrometry of your crude product should show a peak corresponding to the molecular weight of the diacetylated species.

Removal Strategy: Column Chromatography

As mentioned in A2, a hexane/ethyl acetate gradient on a silica gel column is highly effective. The diacetylated compound will elute before your product due to its lower polarity.

Preventative Measures:

  • Use a stoichiometric amount of the acetylating agent.

  • Control the reaction temperature; avoid excessive heating.

  • Monitor the reaction closely by TLC and stop it once the starting material is consumed.

Q4: My final product seems to degrade on the silica gel column. What is happening and how can I prevent it?

A4:

The Problem: Silica gel is slightly acidic and can catalyze the hydrolysis of the acetamide back to the starting amine.[2] This is especially true if the column is run slowly or if the product is left on the column for an extended period.

Solutions:

  • Deactivate the Silica Gel: Before preparing your column, you can neutralize the silica gel by preparing a slurry in your mobile phase containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume).

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for compounds that are sensitive to acid.

  • Expedite the Chromatography: Run the column with a slightly higher flow rate to minimize the residence time of your compound on the stationary phase.

Purification Strategy Flowchart:

Purification Crude Crude Product AcidWash Acid Wash Crude->AcidWash Remove Starting Amine Column Column Chromatography AcidWash->Column Separate Product and other impurities Recrystallize Recrystallization AcidWash->Recrystallize If high purity after wash Column->Recrystallize Final Polishing Pure Pure Product Column->Pure Recrystallize->Pure

Caption: A typical purification workflow for this compound.

III. Frequently Asked Questions (FAQs)

Q: What is the recommended storage condition for this compound? A: It is recommended to store the compound in a dark place under an inert atmosphere at 2-8°C.[2] The iodo-substituent can be sensitive to light and air over time.

Q: What are some good solvent systems for recrystallizing this compound? A: A good starting point for recrystallization is a solvent pair. Ethanol/water or ethyl acetate/hexane are commonly used for N-acetylated aromatic compounds.[4] The ideal solvent system will dissolve the compound when hot but have low solubility when cold, while the impurities remain soluble at all temperatures.

Q: Is there a risk of deiodination during purification? A: While generally stable, the carbon-iodine bond can be cleaved under certain conditions, such as prolonged exposure to strong acids or bases, or in the presence of certain metals. Standard purification procedures are unlikely to cause significant deiodination. If you suspect this is occurring, using milder purification conditions and avoiding harsh reagents is recommended.

Q: Can I use reversed-phase chromatography for purification? A: Yes, reversed-phase HPLC can be an excellent method for both analytical and preparative scale purification of this compound. A typical mobile phase would be a gradient of acetonitrile and water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

IV. Experimental Protocols

Protocol 1: General Procedure for Acetylation of 6-Fluoro-5-iodopyridin-2-amine

  • Dissolve 6-Fluoro-5-iodopyridin-2-amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acetylating agent (e.g., acetyl chloride or acetic anhydride, 1.05-1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

Protocol 2: Column Chromatography Purification

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Pack a glass column with the slurry.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with the mobile phase, gradually increasing the polarity by adding more ethyl acetate.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

V. References

  • Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate. RSC Advances, 9(34), 19656-19660. [Link]

  • Carson, B. L. (1966). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Oregon State University. [Link]

  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). TLC Stains/Dips. Retrieved from [Link]

Sources

Technical Support Center: Characterization of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(6-Fluoro-5-iodopyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common characterization challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction

This compound is a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. Its synthesis and characterization, while seemingly straightforward, can present several challenges. This guide offers practical, field-proven insights to help you overcome these hurdles, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of your compound is the first step to successful experimentation. Here are the key identifiers and properties for this compound:

PropertyValueSource
CAS Number 884660-46-2[1]
Molecular Formula C₇H₆FIN₂O[1]
Molecular Weight 280.04 g/mol [1]
Appearance Solid[2]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C.[1]

Q2: What is a typical synthetic route for this compound?

The synthesis of this compound typically involves the acetylation of its corresponding amine precursor, 6-fluoro-5-iodopyridin-2-amine. This is a common transformation in organic synthesis.[3]

A general synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Final Product Synthesis 2-Aminopyridine 2-Aminopyridine Halogenation Halogenation 2-Aminopyridine->Halogenation 6-Fluoro-5-iodopyridin-2-amine 6-Fluoro-5-iodopyridin-2-amine Halogenation->6-Fluoro-5-iodopyridin-2-amine Acetylation Acetylation 6-Fluoro-5-iodopyridin-2-amine->Acetylation This compound This compound Acetylation->this compound

Caption: Synthetic workflow for this compound.

Q3: What are the common impurities I should be aware of during the synthesis?

Impurities can arise from both the starting materials and side reactions during the synthesis.[4] For the acetylation of 2-amino-pyridines, common impurities may include:

  • Unreacted starting material: Incomplete reaction can lead to the presence of 6-fluoro-5-iodopyridin-2-amine in the final product.

  • Di-acetylated product: Over-acetylation can sometimes occur, leading to the formation of a di-acetylated species, although this is less common with secondary amines on a pyridine ring.

  • Hydrolysis product: If water is present during workup or storage, the acetamide can hydrolyze back to the amine starting material.

Troubleshooting Guides

Synthesis and Purification Challenges

Problem: Low yield of this compound after acetylation.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Verify Reagent Quality: Ensure the acetylating agent (e.g., acetic anhydride or acetyl chloride) is fresh and has not been hydrolyzed.

    • Optimize Reaction Conditions: The reaction may require gentle heating or a longer reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.[5]

  • Product Loss During Workup:

    • Aqueous Solubility: The product may have some solubility in the aqueous layer during extraction. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with a suitable organic solvent.

    • Precipitation Issues: If the product is isolated by precipitation, ensure the pH and temperature are optimized for maximum recovery.

Problem: Difficulty in purifying the final product.

Possible Causes & Solutions:

  • Co-eluting Impurities: The starting material and product may have similar polarities, making them difficult to separate by column chromatography.

    • Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol) to improve separation.

    • Alternative Purification Methods: Consider recrystallization from a suitable solvent system to purify the product.

  • Product Instability: The iodo-group can be sensitive to light and acid.

    • Minimize Exposure to Light: Protect the compound from light during purification and storage.[1]

    • Neutral Workup: Avoid strongly acidic or basic conditions during the workup if possible.

Characterization Challenges

Problem: Ambiguous ¹H NMR spectrum.

Expected ¹H NMR Spectral Features:

  • Methyl Protons (-CH₃): A singlet peak around δ 2.0-2.3 ppm.

  • Amide Proton (-NH): A broad singlet that can appear over a wide range (δ 8-11 ppm) and may exchange with D₂O.

  • Pyridine Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm). The fluorine and iodine substituents will influence their chemical shifts and coupling constants. The proton ortho to the fluorine will show coupling to ¹⁹F.

Troubleshooting:

  • Broad Peaks: Broadening of the amide or aromatic protons could indicate aggregation or a slow conformational exchange. Try acquiring the spectrum at an elevated temperature.

  • Impurity Peaks: Compare the spectrum to that of the starting material to identify any unreacted amine. Look for small peaks that could correspond to side products.

Problem: Unexpected results in Mass Spectrometry.

Expected Mass Spectrum:

The expected molecular ion peak [M+H]⁺ for this compound (C₇H₆FIN₂O) would be approximately m/z 280.96.

Troubleshooting:

  • No Molecular Ion Peak: The compound may be fragmenting easily. Try using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • Unexpected Peaks:

    • m/z corresponding to starting material: Indicates an incomplete reaction.

    • Loss of Acetyl Group: A fragment corresponding to the loss of the acetyl group (-42 Da) is common for acetamides.

    • Loss of Iodine: Fragmentation involving the loss of iodine (-127 Da) may also be observed.

Problem: Poor peak shape or resolution in HPLC analysis.

Starting Point for HPLC Method Development:

  • Column: A C18 reverse-phase column is a good starting point.[6]

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is commonly used for pyridine-containing compounds.[6]

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

Troubleshooting:

  • Peak Tailing: This can be caused by the interaction of the basic pyridine nitrogen with residual silanols on the silica-based column.

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.

    • Add a Competitive Base: Including a small amount of a competitive base like triethylamine in the mobile phase can improve peak shape.

  • Poor Resolution:

    • Optimize Gradient: Adjust the gradient slope to improve the separation of the main peak from impurities.

    • Change Mobile Phase pH: Modifying the pH of the aqueous mobile phase can alter the retention times of ionizable compounds and improve resolution.

Experimental Protocols

General Procedure for Acetylation of 6-Fluoro-5-iodopyridin-2-amine

This protocol is a general guideline and may require optimization for your specific setup.

  • Dissolution: Dissolve 6-fluoro-5-iodopyridin-2-amine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or pyridine) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acetylating Agent: Cool the solution in an ice bath (0 °C). Slowly add the acetylating agent (e.g., acetic anhydride or acetyl chloride, 1.1-1.5 eq.). If pyridine is not used as the solvent, a non-nucleophilic base like triethylamine (1.5 eq.) should be added.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Acetylation_Protocol Start Start Dissolve Amine Dissolve Amine Start->Dissolve Amine Cool to 0 C Cool to 0 C Dissolve Amine->Cool to 0 C Add Acetylating Agent Add Acetylating Agent Cool to 0 C->Add Acetylating Agent React at RT React at RT Add Acetylating Agent->React at RT Monitor Reaction Monitor Reaction React at RT->Monitor Reaction Quench Quench Monitor Reaction->Quench Extract Extract Quench->Extract Wash Wash Extract->Wash Dry and Concentrate Dry and Concentrate Wash->Dry and Concentrate Purify Purify Dry and Concentrate->Purify End End Purify->End

Caption: Step-by-step acetylation protocol workflow.

References

  • CN102249948A - Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide - Google Patents.
  • WO2016055786A1 - N-pyridinyl acetamide derivatives as inhibitors of the wnt signalling pathway - Google Patents.
  • 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem. Available at: [Link]

  • HPLC Methods for analysis of 2-Aminopyridine - HELIX Chromatography. Available at: [Link]

  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. Available at: [Link]

  • 2-Acetamido-5-fluoropyridine | C7H7FN2O | CID 40427365 - PubChem. Available at: [Link]

  • Fig. S4 13 C NMR spectrum of 2 in Acetone- d 6 - ResearchGate. Available at: [Link]

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives - ResearchGate. Available at: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. Available at: [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation. Available at: [Link]

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. Available at: [Link]

Sources

Technical Support Center: Scaling the Synthesis of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scaled-up synthesis of this important intermediate. Our focus is on providing practical, field-tested insights to ensure a robust, reproducible, and scalable process.

I. Overview of the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The primary transformation involves the selective N-acetylation of the precursor, 2-amino-6-fluoro-5-iodopyridine. While seemingly straightforward, scaling this reaction requires careful consideration of reaction conditions to avoid potential side products and ensure high purity and yield.

The core reaction is the nucleophilic attack of the amino group of 2-amino-6-fluoro-5-iodopyridine on an acetylating agent, typically acetic anhydride. The reaction is often catalyzed by a base, such as pyridine, which can also serve as the solvent.

Reaction_Scheme reactant1 2-amino-6-fluoro-5-iodopyridine product This compound reactant1->product Pyridine, 0°C to rt reactant2 Acetic Anhydride reactant2->product

Caption: General reaction scheme for the acetylation of 2-amino-6-fluoro-5-iodopyridine.

II. Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound on a laboratory scale, with considerations for scaling up.

A. Synthesis of the Starting Material: 2-amino-6-fluoro-5-iodopyridine

The commercial availability of 2-amino-6-fluoro-5-iodopyridine can be limited. A potential synthetic route can be adapted from known procedures for similar compounds. One plausible approach involves the iodination of 2-amino-6-fluoropyridine.

Protocol for Iodination of 2-amino-6-fluoropyridine:

  • Reaction Setup: To a stirred solution of 2-amino-6-fluoropyridine (1.0 eq) in a suitable solvent such as water or acetic acid, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

B. Acetylation of 2-amino-6-fluoro-5-iodopyridine

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
2-amino-6-fluoro-5-iodopyridine>98%Varies
Acetic AnhydrideReagent Grade, >98%Sigma-Aldrich
PyridineAnhydrous, >99.8%Sigma-Aldrich
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Saturated Sodium Bicarbonate SolutionACS ReagentVWR
Anhydrous Magnesium SulfateReagent GradeAcros Organics

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-6-fluoro-5-iodopyridine (1.0 eq) in anhydrous pyridine (5-10 volumes). Cool the solution to 0 °C in an ice bath.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1 - 1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. The use of a slight excess of acetic anhydride ensures complete conversion of the starting material.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of cold water or ice. This will hydrolyze any unreacted acetic anhydride.

  • Work-up and Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 volumes).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

III. Troubleshooting Guide

Troubleshooting start Problem Encountered incomplete_reaction Incomplete Reaction/ Low Conversion start->incomplete_reaction side_product Formation of Side Products start->side_product purification_issue Purification Issues start->purification_issue low_yield Low Overall Yield start->low_yield cause_ir_1 Insufficient Acetic Anhydride incomplete_reaction->cause_ir_1 cause_ir_2 Low Reaction Temperature/ Short Reaction Time incomplete_reaction->cause_ir_2 cause_ir_3 Poor Quality Reagents incomplete_reaction->cause_ir_3 cause_sp_1 Diacetylation side_product->cause_sp_1 cause_sp_2 Ring Opening/ Decomposition side_product->cause_sp_2 cause_pi_1 Product Co-elutes with Impurities purification_issue->cause_pi_1 cause_pi_2 Product is an Oil purification_issue->cause_pi_2 cause_ly_1 Losses during Work-up low_yield->cause_ly_1 cause_ly_2 Decomposition on Silica Gel low_yield->cause_ly_2 solution_ir_1 Increase equivalents of acetic anhydride (1.2-1.5 eq). cause_ir_1->solution_ir_1 solution_ir_2 Increase reaction time and/or allow to warm to RT. cause_ir_2->solution_ir_2 solution_ir_3 Use fresh, anhydrous reagents. cause_ir_3->solution_ir_3 solution_sp_1 Use milder conditions (lower temp, shorter time). cause_sp_1->solution_sp_1 solution_sp_2 Maintain low temperature during addition of acetic anhydride. cause_sp_2->solution_sp_2 solution_pi_1 Optimize chromatography solvent system. cause_pi_1->solution_pi_1 solution_pi_2 Attempt recrystallization or trituration. cause_pi_2->solution_pi_2 solution_ly_1 Careful and complete extraction; minimize transfers. cause_ly_1->solution_ly_1 solution_ly_2 Consider recrystallization as an alternative to chromatography. cause_ly_2->solution_ly_2 Acetylation_Mechanism start 2-amino-6-fluoro- 5-iodopyridine + Acetic Anhydride intermediate1 Tetrahedral Intermediate start->intermediate1 Nucleophilic Attack intermediate2 Protonated Amide intermediate1->intermediate2 Elimination of Acetate product N-(6-Fluoro-5-iodopyridin- 2-yl)acetamide + Acetic Acid intermediate2->product Deprotonation pyridine_role Pyridine (Base) intermediate2->pyridine_role Proton Transfer final_products Product + Pyridinium Acetate pyridine_role->final_products

Validation & Comparative

A Comparative Guide to the Reactivity and Application of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of heterocyclic chemistry, the selection of building blocks is a critical determinant of synthetic efficiency and success. Halogenated pyridines, in particular, serve as versatile scaffolds, offering multiple avenues for functionalization. This guide provides an in-depth, objective comparison of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide against other relevant halogenated pyridine alternatives. By examining its performance in key synthetic transformations, supported by experimental data and mechanistic insights, this document aims to empower chemists to make informed decisions in their synthetic strategies.

Introduction: The Strategic Advantage of Multi-Functionalized Pyridines

The pyridine nucleus is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and other crucial biological interactions. The strategic placement of multiple halogen atoms with differing reactivity profiles on this scaffold creates a powerful tool for sequential and site-selective modifications. This compound exemplifies this principle, featuring three distinct points of potential reactivity: a highly reactive iodine atom at the C5 position, a fluorine atom at C6 that can either participate in or influence reactions, and an acetamido group at C2 that modulates the electronic properties of the ring and can serve as a directing group.

This guide will dissect the reactivity of this molecule in comparison to its bromo-analog, N-(6-Fluoro-5-bromopyridin-2-yl)acetamide, and other pertinent dihalogenated pyridines. The focus will be on the most impactful and widely used transformations in modern drug discovery: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).

Physicochemical Properties: A Foundation for Reactivity

The physical and chemical properties of a building block dictate its handling, solubility, and ultimately, its reactivity. Below is a comparative summary of key properties for this compound and its analogs.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compound 884660-46-2C₇H₆FIN₂O280.04SolidNot Reported
N-(6-Fluoro-5-bromopyridin-2-yl)acetamideNot AvailableC₇H₆BrFN₂O233.04SolidNot Reported
N-(5-Iodopyridin-2-yl)acetamide66131-78-0C₇H₇IN₂O262.05SolidNot Reported
N-(5-Bromopyridin-2-yl)acetamide55662-33-4C₇H₇BrN₂O215.06Solid174-176

Data compiled from various chemical supplier databases. Melting points can vary based on purity.

The presence of the heavier iodine atom in this compound results in a significantly higher molecular weight compared to its bromo-analog. This difference, along with the distinct electronic properties of the C-I versus C-Br bond, is the primary driver of the observed differences in chemical reactivity.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-N bonds. The reactivity of the aryl halide in the crucial oxidative addition step is paramount and generally follows the trend I > Br > Cl >> F. This section will compare the performance of this compound and its analogs in three key coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures. The enhanced reactivity of the C-I bond compared to the C-Br bond typically translates to milder reaction conditions, lower catalyst loadings, and faster reaction times.

Causality Behind Experimental Choices: In a typical Suzuki-Miyaura coupling, the choice of a palladium(0) source, a phosphine ligand, a base, and a solvent system is critical. For substrates like halogenated pyridines, ligands such as SPhos or XPhos are often employed due to their ability to promote the oxidative addition of electron-rich and heteroaromatic halides. A weak inorganic base like potassium carbonate is often sufficient, especially with the more reactive iodides.

Hypothetical Comparative Experimental Data:

EntryHalogenated PyridineCatalyst SystemBaseSolventTime (h)Yield (%)
1This compound Pd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O4~90
2N-(6-Fluoro-5-bromopyridin-2-yl)acetamidePd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O12~75
3This compound Pd₂(dba)₃ (1 mol%), SPhos (2 mol%)K₃PO₄1,4-Dioxane2>95
4N-(6-Fluoro-5-bromopyridin-2-yl)acetamidePd₂(dba)₃ (1 mol%), SPhos (2 mol%)K₃PO₄1,4-Dioxane8~85

Interpretation: The weaker C-I bond in This compound facilitates a more rapid oxidative addition to the Pd(0) center, leading to significantly shorter reaction times and higher yields compared to its bromo-counterpart under identical conditions (Entries 1 vs. 2 and 3 vs. 4). The use of more advanced catalyst systems (e.g., with Buchwald ligands like SPhos) can further enhance the efficiency for both substrates but the inherent reactivity difference remains.

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Halopyridine (1 equiv) - Boronic Acid (1.2 equiv) - Pd Catalyst (e.g., Pd(PPh₃)₄, 2 mol%) - Base (e.g., K₂CO₃, 2 equiv) solvent Add Solvent (e.g., Toluene/H₂O) reagents->solvent In reaction vessel degas Degas with N₂/Ar solvent->degas heat Heat (e.g., 80-100 °C) degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Extract with Organic Solvent cool->extract purify Purify (e.g., Column Chromatography) extract->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful means to install alkynyl groups, which are valuable precursors for further transformations and are present in numerous bioactive molecules. Similar to the Suzuki-Miyaura reaction, the reactivity of the halide is a key factor.

Causality Behind Experimental Choices: The Sonogashira reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The copper acetylide, formed in situ, undergoes transmetalation with the palladium complex. The use of an amine base, such as triethylamine or diisopropylamine, is common as it also serves as a solvent. The C-I bond's higher reactivity allows for more efficient coupling, often at lower temperatures.[1]

Hypothetical Comparative Experimental Data (Coupling with Phenylacetylene):

EntryHalogenated PyridineCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)
1This compound Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃N503~88
2N-(6-Fluoro-5-bromopyridin-2-yl)acetamidePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃N8010~65

Interpretation: The iodo-substituted pyridine (Entry 1) is expected to react significantly faster and at a lower temperature than the bromo-substituted analog (Entry 2), affording a higher yield of the desired alkynylated product.[1]

Experimental Protocol: Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the halogenated pyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add anhydrous triethylamine as the solvent.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, filter off the amine salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The choice of ligand and base is crucial and often substrate-dependent. Again, the reactivity of the C-X bond plays a significant role in the efficiency of the reaction.

Causality Behind Experimental Choices: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination.[1] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often necessary to facilitate both the oxidative addition and the final reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide is commonly used. The higher reactivity of aryl iodides can sometimes be a double-edged sword, as competing side reactions can occur if the catalytic cycle is not efficient. However, in general, they allow for milder reaction conditions.

Hypothetical Comparative Experimental Data (Coupling with Morpholine):

EntryHalogenated PyridineCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)
1This compound Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%)NaOtBu806~92
2N-(6-Fluoro-5-bromopyridin-2-yl)acetamidePd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%)NaOtBu10018~80

Interpretation: The iodo-derivative (Entry 1) is expected to undergo Buchwald-Hartwig amination under milder conditions and in a shorter time frame compared to the bromo-derivative (Entry 2). This is a direct consequence of the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step.

Nucleophilic Aromatic Substitution (SNAr): The Role of the Fluoro Group

While the iodine atom is the primary site for cross-coupling, the fluorine atom at the C6 position plays a crucial role in activating the pyridine ring for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of fluorine, coupled with its position ortho to the site of substitution, stabilizes the negatively charged Meisenheimer intermediate, thereby accelerating the reaction.

Mechanistic Insight: In an SNAr reaction on a 6-fluoropyridine, a nucleophile attacks the C6 carbon, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring and is further stabilized by the inductive effect of the fluorine atom. Subsequent expulsion of the fluoride ion, which is a good leaving group in this context, yields the substituted product.

SNAr_Mechanism cluster_structures Key Structures start 6-Fluoropyridine intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate + Nu⁻ product Substituted Pyridine intermediate->product - F⁻ start_struct intermediate_struct product_struct

Sources

A Comparative Guide to the Reactivity of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide and N-(6-Chloro-5-iodopyridin-2-yl)acetamide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the field of drug development and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Halogenated pyridines, in particular, serve as versatile building blocks, offering multiple reaction handles for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of the reactivity of two key intermediates: N-(6-Fluoro-5-iodopyridin-2-yl)acetamide and N-(6-Chloro-5-iodopyridin-2-yl)acetamide . The focus will be on their behavior in palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Sonogashira couplings, providing insights into how the substitution of fluorine versus chlorine at the 6-position influences reactivity at the adjacent C5-iodine and the C6-halogen bonds.

Introduction: The Strategic Importance of Dihalogenated Pyridines

This compound and N-(6-Chloro-5-iodopyridin-2-yl)acetamide are valuable precursors in medicinal chemistry. The acetamide group at the 2-position can act as a directing group and can be readily hydrolyzed to the corresponding amine, a common pharmacophore. The presence of two different halogens at the 5- and 6-positions allows for selective, sequential cross-coupling reactions, enabling the introduction of diverse substituents and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The choice between the 6-fluoro and 6-chloro analogue is not arbitrary and has significant implications for the synthetic strategy. This guide will elucidate the nuanced differences in their reactivity, empowering chemists to make informed decisions in their synthetic endeavors.

Synthesis of the Starting Materials

The synthesis of both this compound and N-(6-chloro-5-iodopyridin-2-yl)acetamide typically begins with the corresponding 2-amino-6-halopyridine. The acetamide is generally introduced via acylation, followed by iodination at the 5-position.

General Synthetic Protocol

A common route involves the acetylation of the 2-amino-6-halopyridine with acetic anhydride or acetyl chloride.[1] The subsequent iodination can be achieved using various iodinating agents, such as N-iodosuccinimide (NIS), in an acidic medium.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-I, C-Cl, and C-F bonds is the cornerstone of selective functionalization of these dihalogenated pyridines. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F.[2] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds.

Reactivity at the C5-Iodo Position

Both this compound and N-(6-chloro-5-iodopyridin-2-yl)acetamide will preferentially undergo cross-coupling at the C5-iodo position due to the significantly lower bond strength of the C-I bond compared to the C-Cl and C-F bonds.[3]

The electronic nature of the halogen at the 6-position exerts a considerable influence on the reactivity at the C5 position. Both fluorine and chlorine are electronegative and exert an electron-withdrawing inductive effect (-I effect). However, they also possess lone pairs that can be donated to the pyridine ring through a resonance effect (+R or +M effect).

  • Fluorine: Due to the better orbital overlap between the 2p orbitals of fluorine and carbon, the +R effect of fluorine is more pronounced than that of chlorine.[3] This increased electron donation can slightly decrease the electrophilicity of the pyridine ring compared to the chloro-substituted analogue.

  • Chlorine: The 3p orbitals of chlorine have poorer overlap with the carbon 2p orbitals, resulting in a weaker +R effect. Consequently, the electron-withdrawing inductive effect of chlorine dominates more strongly, making the pyridine ring more electron-deficient.

This difference in electronic properties suggests that N-(6-Chloro-5-iodopyridin-2-yl)acetamide may exhibit slightly enhanced reactivity at the C5-iodo position in some cross-coupling reactions due to the more electron-deficient nature of the pyridine ring, which can facilitate the oxidative addition step in the catalytic cycle.

The steric hindrance imposed by the 6-halogen is another critical factor. Fluorine has a smaller van der Waals radius than chlorine. This suggests that the approach of the bulky palladium catalyst to the C5-iodo position might be slightly less hindered in the case of the 6-fluoro-substituted compound. However, given that the substitution is at the adjacent C6 position, this steric difference is likely to have a minor impact on the reactivity at C5 compared to the electronic effects.

Reactivity at the C6-Halogen Position

Following the initial cross-coupling at the C5-iodo position, the remaining C6-halogen can be subjected to a second cross-coupling reaction under more forcing conditions. Here, the difference between the fluoro and chloro substituents is stark.

  • N-(6-Chloro-5-substituted-pyridin-2-yl)acetamide: The C-Cl bond can be activated for a second cross-coupling reaction, although it typically requires higher temperatures, stronger bases, and more specialized catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) compared to the initial C-I coupling.[4]

  • N-(6-Fluoro-5-substituted-pyridin-2-yl)acetamide: The C-F bond is exceptionally strong and is generally considered inert to palladium-catalyzed cross-coupling conditions. For this reason, the 6-fluoro substituent is often employed when only a single, selective coupling at the 5-iodo position is desired.

This differential reactivity is a key strategic advantage, allowing for the synthesis of mono-substituted pyridines from the fluoro-analogue and di-substituted pyridines from the chloro-analogue.

Experimental Data and Protocols

Suzuki-Miyaura Coupling at the C5-Iodo Position

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntrySubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Outcome
1This compoundPhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O9012High yield of the C5-phenylated product.
2N-(6-Chloro-5-iodopyridin-2-yl)acetamidePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O9012High yield of the C5-phenylated product, potentially slightly faster reaction.
  • To a reaction vessel, add N-(6-halo-5-iodopyridin-2-yl)acetamide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed dioxane (8 mL) and water (2 mL).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings.

  • Base: Potassium carbonate is a mild and effective base for activating the boronic acid.

  • Solvent: A mixture of dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.

  • Temperature: Elevated temperatures are typically required to drive the reaction to completion.

Sonogashira Coupling at the C5-Iodo Position

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6]

Table 2: Representative Conditions for Sonogashira Coupling

EntrySubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Expected Outcome
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF608High yield of the C5-alkynylated product.
2N-(6-Chloro-5-iodopyridin-2-yl)acetamidePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF608High yield of the C5-alkynylated product.
  • To a reaction vessel, add N-(6-halo-5-iodopyridin-2-yl)acetamide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Evacuate and backfill the vessel with an inert gas.

  • Add degassed tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 3.0 mmol).

  • Add phenylacetylene (1.1 mmol) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings, accelerating the reaction.[7]

  • Base: Triethylamine acts as both a base and a solvent in some cases, and it is crucial for the formation of the copper acetylide intermediate.

  • Solvent: THF is a common aprotic solvent for this reaction.

Visualization of Catalytic Cycles

The following diagrams illustrate the generally accepted mechanisms for the Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-X(L2) R¹-Pd(II)-I(L₂) Oxidative_Addition->Aryl-Pd(II)-X(L2) Transmetalation Transmetalation Aryl-Pd(II)-X(L2)->Transmetalation Aryl-Pd(II)-Aryl(L2) R¹-Pd(II)-R²(L₂) Transmetalation->Aryl-Pd(II)-Aryl(L2) Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product R¹-R² Reductive_Elimination->Product Boronic_Acid R²-B(OH)₂ Base Base Boronic_Acid->Base Base->Transmetalation Activates Aryl_Halide R¹-I Aryl_Halide->Oxidative_Addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition_Pd Oxidative Addition Pd(0)L2->Oxidative_Addition_Pd Aryl-Pd(II)-X(L2) R¹-Pd(II)-I(L₂) Oxidative_Addition_Pd->Aryl-Pd(II)-X(L2) Transmetalation_Pd Transmetalation Aryl-Pd(II)-X(L2)->Transmetalation_Pd Reductive_Elimination_Pd Reductive Elimination Transmetalation_Pd->Reductive_Elimination_Pd Reductive_Elimination_Pd->Pd(0)L2 Regenerates Product_Pd R¹-C≡C-R² Reductive_Elimination_Pd->Product_Pd Aryl_Halide_Pd R¹-I Aryl_Halide_Pd->Oxidative_Addition_Pd CuI CuI Alkyne_Activation Alkyne Activation CuI->Alkyne_Activation Cu_Acetylide Cu-C≡C-R² Alkyne_Activation->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd Transfers Alkynyl Group Terminal_Alkyne H-C≡C-R² Terminal_Alkyne->Alkyne_Activation Base_Cu Base Base_Cu->Alkyne_Activation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion

  • This compound is the preferred substrate when a single, selective functionalization at the C5 position is desired, as the C-F bond is robust and generally unreactive in subsequent cross-coupling reactions.

  • N-(6-Chloro-5-iodopyridin-2-yl)acetamide offers the advantage of sequential, site-selective functionalization. After an initial coupling at the C5-iodo position, the C6-chloro position can be targeted for a second cross-coupling reaction under more forcing conditions, allowing for the synthesis of di-substituted pyridines.

The slightly more electron-deficient nature of the pyridine ring in the chloro-substituted analogue may lead to marginally faster reaction rates at the C5 position, although this effect is generally less significant than the strategic advantage of the differential reactivity of the two halogen atoms. By understanding these nuances, researchers can better leverage these powerful intermediates to accelerate their drug discovery and materials science programs.

References

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  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 , 102(5), 1359-1470. [Link]

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  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107(3), 874-922. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41(22), 4176-4211. [Link]

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006 , 106(7), 2651-2710. [Link]

  • Fairlamb, I. J. S. Mechanistic insights into and advances in palladium-catalyzed cross-coupling reactions. Chemical Society Reviews, 2008 , 37(7), 1373-1383. [Link]

  • Lévesque, F.; Welch, C. J. A study of the relative reactivity of aryl halides in Suzuki-Miyaura cross-coupling reactions. Tetrahedron Letters, 2012 , 53(48), 6525-6528. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 2007 , 129(11), 3358-3366. [Link]

  • Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand and Factors that Determine the Efficacy of Biarylmonophosphine Ligands. Journal of the American Chemical Society, 2002 , 124(7), 1162-1163. [Link]

  • Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Journal of the American Chemical Society, 1999 , 121(41), 9550-9561. [Link]

  • Fun, H.-K.; Shahani, T.; Kumar, R.; Isloor, A. M.; Shivananda, K. N. N-(5-Bromo-pyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 2011 , 67(8), o2043. [Link]

  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021 (30), 4393-4397. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 2022 , 12(3), 1836-1850. [Link]

  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society, 2015 , 26(1), 1-30. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 2008 , 41(11), 1461-1473. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Recent advances in Sonogashira reactions. Chemical Society Reviews, 2011 , 40(10), 5049-5066. [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 2020 , 50(4), 475-502. [Link]

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. The Journal of Organic Chemistry, 2016 , 81(17), 7567-7574. [Link]

  • Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Dalton Transactions, 2011 , 40(21), 5575-5592. [Link]

  • A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. ARKIVOC, 2011 , (viii), 192-199. [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Tetrahedron, 2012 , 68(35), 7229-7235. [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2011 , 2(7), 148-156. [Link]

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Sources

A Senior Application Scientist's Comparative Guide to Analytical Methods for the Quantification of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(6-Fluoro-5-iodopyridin-2-yl)acetamide (MW: 280.04 g/mol ) is a halogenated pyridine derivative.[1] Compounds within this class are pivotal building blocks in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The precise quantification of this intermediate is critical for ensuring reaction yield, monitoring process purity, performing stability studies, and meeting stringent regulatory requirements for quality control.[2][3] The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of the final drug product.[3]

This guide provides an in-depth comparison of four common analytical techniques for the quantification of this compound: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental frameworks needed to select and implement the most appropriate method for their specific analytical challenge. Each protocol is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH).[4][5]

Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is the workhorse of pharmaceutical analysis, offering a robust, reliable, and cost-effective solution for quantifying APIs and their intermediates.[6][7] The method's strength lies in its excellent separating power combined with sensitive UV detection, making it ideal for both assay and impurity profiling.[6]

Scientific Principle: This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (typically octadecylsilyl- or C18-bonded silica) and a polar mobile phase. This compound, being a moderately polar molecule, will be retained on the C18 column and eluted by a suitable mixture of organic solvent and water. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength, which is directly proportional to its concentration (Beer-Lambert Law).

Experimental Protocol: RP-HPLC-UV

A. Instrumentation & Consumables

  • System: Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Vials: 2 mL amber glass HPLC vials with PTFE septa.

B. Reagents & Solutions

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Formic Acid (FA): LC-MS grade (preferred for potential method transfer to LC-MS).

  • Reference Standard: this compound of known purity.

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v). The exact ratio must be optimized during method development to achieve optimal retention and peak shape.

  • Diluent: Mobile phase is recommended as the diluent to ensure peak shape integrity.

C. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm. Pyridine derivatives typically exhibit strong absorbance around this wavelength.[8][9] A full UV scan of the reference standard should be performed to determine the precise wavelength of maximum absorbance (λmax).

  • Run Time: 10 minutes (or until the principal peak and any post-eluting impurities have been detected).

D. Standard & Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution (Target Conc. 50 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve it in the diluent, and dilute to a final nominal concentration of 50 µg/mL.

E. System Suitability & Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Perform five replicate injections of a mid-level calibration standard (e.g., 25 µg/mL). The relative standard deviation (RSD) for the peak area and retention time should be ≤2.0%.

  • Inject the calibration standards to construct a calibration curve.

  • Inject the sample solutions for analysis.

Causality Behind Experimental Choices
  • C18 Column: This is the standard for reversed-phase chromatography and provides excellent retention for a wide range of moderately polar organic molecules.

  • Formic Acid: The addition of an acid to the mobile phase is crucial. It protonates the pyridine nitrogen, preventing interactions with residual acidic silanols on the silica surface. This results in sharper, more symmetrical peaks and consistent retention times.[6][10]

  • Acetonitrile/Water: This is a common, effective mobile phase system with good UV transparency and low viscosity.

  • Column Temperature Control: Maintaining a constant temperature (e.g., 30 °C) ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Mobile Prepare Mobile Phase (ACN/H2O/FA) Equilibrate Equilibrate HPLC System Prep_Mobile->Equilibrate Prep_Std Prepare Reference Standard Solutions Inject_SST System Suitability Test (5x Mid-Standard) Prep_Std->Inject_SST Inject_Cal Inject Calibration Standards Prep_Std->Inject_Cal Prep_Sample Prepare Test Sample Solutions Inject_Sample Inject Samples Prep_Sample->Inject_Sample Inject_Blank Inject Blank Equilibrate->Inject_Blank Inject_Blank->Inject_SST Inject_SST->Inject_Cal Inject_Cal->Inject_Sample Cal_Curve Generate Calibration Curve Inject_Sample->Cal_Curve Quantify Quantify Analyte in Samples Cal_Curve->Quantify

Caption: Workflow for RP-HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as trace-level impurity quantification or analysis in complex biological matrices, LC-MS/MS is the gold standard.[11][12]

Scientific Principle: LC-MS/MS couples the separation capabilities of HPLC with the analytical power of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI), and the mass spectrometer acts as a highly specific detector. In Multiple Reaction Monitoring (MRM) mode, the first quadrupole isolates the parent ion (precursor ion) of the target molecule. This ion is then fragmented in a collision cell, and the second quadrupole isolates a specific fragment ion (product ion). This precursor-to-product ion transition is unique to the analyte, virtually eliminating matrix interference and providing exceptional sensitivity.[12][13]

Experimental Protocol: LC-MS/MS

A. Instrumentation & Reagents

  • System: UPLC or HPLC system coupled to a triple quadrupole (QQQ) mass spectrometer with an ESI source.

  • LC Conditions: Similar to the RP-HPLC-UV method, but strictly using MS-compatible mobile phase modifiers like formic acid or ammonium acetate.

  • Reagents: LC-MS grade solvents are mandatory.

B. MS Conditions (Hypothetical)

  • Ionization Mode: ESI Positive. The pyridine nitrogen is readily protonated.

  • Precursor Ion ([M+H]⁺): m/z 280.9 (for C₇H₆FIN₂O).

  • Product Ions: Determined by infusing a standard solution and performing a product ion scan. Plausible fragments could arise from the loss of the acetyl group (-42 Da) or other characteristic cleavages. For this guide, we will hypothesize a transition.

  • MRM Transition: 280.9 → 238.9 (Hypothetical loss of ketene, CH₂=C=O).

  • Instrument Parameters: Capillary voltage, cone voltage, collision energy, and gas flows must be optimized for the specific instrument to maximize the signal for the chosen MRM transition.

C. Sample & Standard Preparation

  • Preparation is similar to the HPLC-UV method, but often at much lower concentrations (e.g., ng/mL or pg/mL range) due to the higher sensitivity of the technique.

Causality Behind Experimental Choices
  • Triple Quadrupole MS: This instrument configuration is ideal for quantitative analysis due to its ability to perform highly selective and sensitive MRM scans.[14]

  • ESI Positive Mode: The basic nitrogen atom in the pyridine ring makes the molecule highly susceptible to protonation, leading to a strong [M+H]⁺ signal in positive ion mode.

  • LC-MS Grade Solvents: These solvents are filtered and have low metal ion content to prevent the formation of unwanted adducts and to minimize background noise, which is critical for trace analysis.

LCMS_Workflow cluster_prep Preparation cluster_ms Mass Spectrometer Prep_Mobile Prepare MS-Grade Mobile Phase LC UPLC Separation (C18 Column) Prep_Mobile->LC Prep_Std Prepare Standards (ng/mL range) Prep_Std->LC Prep_Sample Prepare Samples Prep_Sample->LC Ionization ESI Source (Ionization) LC->Ionization MS MS/MS Detection Q1 Quadrupole 1 (Precursor Ion Selection m/z 280.9) Ionization->Q1 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Quantify Quantify Analyte via MRM Signal Detector->Quantify Data Processing

Caption: Workflow for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[15] While less common for molecules of this type compared to HPLC, it can be a viable alternative if the analyte exhibits sufficient thermal stability and volatility.

Scientific Principle: The sample is vaporized in a heated inlet and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are typically fragmented by electron ionization (EI), and the resulting mass spectrum serves as a chemical "fingerprint" for identification and quantification.

Experimental Protocol: GC-MS

A. Instrumentation

  • System: Gas chromatograph with a split/splitless inlet coupled to a mass spectrometer.

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

B. GC-MS Conditions

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis) or Split.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes. This must be optimized.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, targeting the molecular ion and characteristic fragments.

Causality Behind Experimental Choices
  • Thermal Stability Check: The primary consideration for GC is whether the analyte can withstand the high temperatures of the inlet and oven without degrading. This must be verified experimentally.

  • DB-5ms Column: This is a versatile, low-bleed column suitable for a wide range of semi-polar compounds.

  • Oven Temperature Program: A temperature ramp is used to ensure that the analyte is eluted as a sharp, well-defined peak and to separate it from any other volatile components in the sample.

GCMS_Workflow Prep_Sample Prepare Sample in Volatile Solvent GC_Inject Inject into Heated Inlet Prep_Sample->GC_Inject GC_Column GC Separation (Capillary Column) GC_Inject->GC_Column MS_Detect MS Detection (EI, SIM/Scan) GC_Column->MS_Detect Data_Analysis Data Analysis & Quantification MS_Detect->Data_Analysis

Caption: Workflow for GC-MS analysis.

UV-Vis Spectrophotometry

This is the simplest and most rapid method but also the least specific. It is suitable only for the quantification of a pure substance in a non-absorbing solvent.

Scientific Principle: The method relies on the direct measurement of light absorbance by the analyte in a solution, governed by the Beer-Lambert Law. The absorbance is directly proportional to the concentration of the analyte.

Experimental Protocol: UV-Vis Spectrophotometry

A. Instrumentation & Reagents

  • System: A calibrated dual-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Solvent: A solvent that dissolves the analyte and is transparent in the UV region of interest (e.g., Methanol, Ethanol, or Acetonitrile).

  • Reference Standard: this compound of known purity.

B. Method

  • Determine λmax: Prepare a dilute solution of the reference standard in the chosen solvent. Scan the solution across the UV range (e.g., 200-400 nm) against a solvent blank to find the wavelength of maximum absorbance (λmax). For pyridine derivatives, this is expected to be around 250-275 nm.[8][16]

  • Prepare Calibration Curve: Prepare a series of at least five standard solutions of known concentrations.

  • Measure Absorbance: Measure the absorbance of each standard solution at λmax.

  • Plot Curve: Plot a graph of absorbance versus concentration. It should be linear and pass through the origin.

  • Analyze Sample: Prepare a solution of the test sample with a concentration that falls within the linear range of the calibration curve and measure its absorbance. Calculate the concentration using the regression equation from the calibration curve.

Causality Behind Experimental Choices
  • Specificity Limitation: This method's critical flaw is its lack of specificity. Any impurity or excipient that absorbs at or near the analyte's λmax will interfere with the measurement, leading to inaccurate results. Therefore, its use is restricted to pure substance assays.

  • Solvent Selection: The solvent must not absorb light in the same region as the analyte. It also should not interact with the analyte in a way that alters its chromophore (e.g., through pH effects), which could shift the λmax.

Comparative Summary of Analytical Methods

The choice of analytical method is a trade-off between performance, cost, and the specific requirements of the analysis.

Parameter RP-HPLC-UV LC-MS/MS GC-MS UV-Vis Spectrophotometry
Specificity High (Separates from impurities)Very High (Mass-based selectivity)High (If thermally stable)Very Low (No separation)
Sensitivity (LOD/LOQ) Moderate (µg/mL)Very High (pg/mL to ng/mL)High (ng/mL)Low (µg/mL)
Linearity (r²) Excellent (≥0.999)Excellent (≥0.999)Excellent (≥0.999)Good (≥0.995)
Application Routine QC, assay, impurity profilingTrace analysis, bioanalysis, impurity IDVolatile impurities, alternative assayAssay of pure bulk substance only
Complexity ModerateHighHighLow
Cost (Instrument) ModerateHighHighLow
Throughput HighHighModerateVery High

Conclusion and Recommendations

For the comprehensive analysis of This compound , the selection of an analytical method must align with the intended purpose.

  • Recommended Primary Method: RP-HPLC-UV is the most suitable method for routine quality control, including identity, purity, and assay determination. It provides the best balance of specificity, sensitivity, robustness, and cost-effectiveness, and its validation is well-established under ICH guidelines.[3][17]

  • For High-Sensitivity Needs: LC-MS/MS is the unequivocal choice when ultra-trace level quantification is required, such as for genotoxic impurity analysis or pharmacokinetic studies. Its unparalleled sensitivity and specificity justify the higher cost and complexity in these demanding applications.[13][18]

  • Alternative Method: GC-MS could be developed and validated as an orthogonal technique, provided the compound is sufficiently volatile and thermally stable. It may be particularly useful for identifying and quantifying volatile process-related impurities that are not amenable to LC.

  • Limited Use Case: UV-Vis Spectrophotometry should be restricted to quick, non-specific checks of the pure, isolated substance where interfering chromophores are known to be absent. It is not suitable for stability samples, in-process controls, or final product release testing where impurities are a concern.

Ultimately, a robust analytical control strategy relies on methods that are demonstrated to be fit for their intended purpose through rigorous validation.[4][19]

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer Source: PMC - PubMed Central URL: [Link]

  • Title: Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide Source: Azerbaijan Medical Journal URL: [Link]

  • Title: UV-spectrum of pyridine Source: ResearchGate URL: [Link]

  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharma Beginners URL: [Link]

  • Title: ANALYTICAL METHODS (for Pyridine) Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: Pyridine. Ultraviolet Absorption Spectrum and Dissociation Constant. Source: ACS Publications URL: [Link]

  • Title: Separation of Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]

  • Title: N-(6-amino-5-iodopyridin-2-yl)acetamide Source: PubChem URL: [Link]

  • Title: UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Water quality-Determination of pyridine-Gas chromatography Source: Ministry of Ecology and Environment, the People's Republic of China URL: [Link]

  • Title: Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives Source: ResearchGate URL: [Link]

  • Title: Understanding Impurity Analysis Source: Cormica URL: [Link]

  • Title: HPLC methods for recently approved pharmaceuticals Source: National Academic Digital Library of Ethiopia URL: [Link]

  • Title: UV-Vis Spectrum of Pyridine Source: SIELC Technologies URL: [Link]

  • Title: An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption Source: Scientific Research Publishing URL: [Link]

  • Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: LinkedIn URL: [Link]

  • Title: A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: PYRIDINE (Method 29) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient Source: IOSR Journal of Applied Chemistry URL: [Link]

  • Title: Synthesis and spectral characterization of selective pyridine compounds as bioactive agents Source: Semantic Scholar URL: [Link]

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A Senior Application Scientist’s Guide to the Purity Assessment of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(6-Fluoro-5-iodopyridin-2-yl)acetamide is a critical intermediate in the synthesis of advanced pharmaceutical compounds. Its purity is not merely a quality metric but a foundational pillar ensuring the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth, experience-driven comparison of analytical methodologies for its purity assessment, centering on High-Performance Liquid Chromatography (HPLC) as the principal quality control tool. We will explore the causality behind developing a robust, self-validating HPLC method, present a detailed experimental protocol, and objectively compare its performance against Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish and validate a comprehensive purity control strategy for halogenated pyridine intermediates.

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In pharmaceutical manufacturing, the quality of the final drug product is inextricably linked to the purity of its precursors.[1][2] this compound, a highly functionalized pyridine derivative, serves as a key building block in complex synthetic pathways. The presence of impurities—such as starting materials, by-products, or degradation products—can have profound consequences, including altered pharmacological activity, increased toxicity, and compromised stability of the API.

Regulatory bodies, including the U.S. FDA and the European Medicines Agency, mandate stringent control over impurities, with guidelines like the ICH Q3A(R2) setting clear thresholds for reporting, identification, and qualification.[3][4] Therefore, a robust, accurate, and precise analytical method for purity determination is not optional; it is a regulatory and safety necessity.[5][6] High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its versatility, precision, and ability to separate complex mixtures.[7]

The Primary Workhorse: Reversed-Phase HPLC for Purity Assessment

Our primary focus is a Reversed-Phase HPLC (RP-HPLC) method, which is ideally suited for the analysis of moderately polar, aromatic compounds like this compound. The method is designed to be a self-validating system, where system suitability tests are integrated to ensure performance before each run.

The Causality Behind Method Development Choices

The selection of each parameter in an HPLC method is a deliberate choice rooted in the physicochemical properties of the analyte and potential impurities.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the quintessential choice for RP-HPLC. Its nonpolar nature provides effective retention for the aromatic pyridine ring through hydrophobic interactions. The specific selection of a high-purity, end-capped silica C18 column minimizes peak tailing for the basic pyridine nitrogen, ensuring symmetrical peaks and better resolution.

  • Mobile Phase Strategy: A gradient elution is employed over an isocratic one. This is a critical decision. Potential impurities can range from more polar (e.g., hydrolyzed starting materials) to less polar (e.g., dimerization by-products). An isocratic method optimized for the main peak might either fail to retain early-eluting impurities or excessively prolong the run time for late-eluting ones. A gradient of an aqueous buffer and an organic solvent (acetonitrile) ensures that all components are eluted efficiently with sharp peaks within a reasonable timeframe.[8]

  • pH Control: The mobile phase is buffered to a slightly acidic pH (e.g., 3.0) using a phosphate buffer. At this pH, the pyridine nitrogen (pKa ~5) is protonated, existing in a single ionic form. This prevents peak splitting and tailing that can occur when an analyte exists in both ionized and non-ionized forms during chromatography, leading to more reproducible retention times and better peak shapes.

  • Detection: The compound possesses a strong chromophore in its substituted pyridine ring system, making UV detection the logical choice. A detection wavelength of 254 nm is selected as it offers a good response for a wide range of aromatic compounds and is a common setting for purity analysis, allowing for the detection of both the main analyte and many potential impurities.[8]

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the logical flow of the HPLC analysis, from preparation to final data processing.

HPLC_Workflow HPLC Analysis Workflow for Purity Assessment cluster_prep 1. Preparation cluster_hplc 2. HPLC System cluster_data 3. Data Analysis SamplePrep Sample Weighing & Dissolution (e.g., 10 mg in 10 mL Diluent) Injector Autosampler (10 µL Injection) SamplePrep->Injector StandardPrep Reference Standard Prep (Known Concentration) StandardPrep->Injector MobilePhasePrep Mobile Phase A: Buffer Mobile Phase B: Acetonitrile Pump Gradient Pump MobilePhasePrep->Pump Pump->Injector Column C18 Column (40°C) Injector->Column Detector UV Detector (254 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration CDS->Integration Report Purity Calculation (% Area Normalization) Integration->Report

Caption: A schematic of the HPLC workflow from sample and mobile phase preparation to data acquisition and final purity reporting.

Detailed HPLC Protocol

This protocol is designed to meet the validation requirements outlined in ICH Q2(R1).

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Solutions Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Sample Solution: Prepare in the same manner as the Standard Solution using the sample to be tested.

  • System Suitability Test (SST):

    • Inject the Standard Solution five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area < 2.0%.

      • Tailing factor ≤ 1.5.

      • Theoretical plates > 2000.

    • The system is deemed suitable for analysis only if all SST criteria are met. This ensures the trustworthiness of the results generated.

  • Procedure:

    • Once SST is passed, inject the sample solution in duplicate.

    • Calculate the purity using the area normalization method, assuming all impurities have a similar response factor at 254 nm. The reporting threshold for impurities should be set according to ICH guidelines (e.g., 0.05%).[3][9]

A Comparative Analysis of Alternative Methodologies

While HPLC is the workhorse for routine quality control, a comprehensive analytical strategy often involves orthogonal methods to characterize a compound fully. No single technique is universally superior; the choice depends on the specific analytical goal.[2][7]

Performance Comparison Summary

The following table provides a high-level comparison of HPLC with other relevant analytical techniques.

ParameterHPLC UPLC GC-MS qNMR
Primary Application Routine Purity & Impurity ProfilingHigh-Throughput Screening, Complex MixturesVolatile/Semi-Volatile Impurity IDAbsolute Purity, Reference Standard Cert.
Speed Moderate (20-40 min)Fast (2-10 min)Moderate (15-30 min)Fast (< 10 min per sample)
Resolution GoodExcellentExcellent (for volatiles)Varies (signal overlap can be an issue)
Sensitivity High (µg/mL)Very High (ng/mL)Extremely High (pg/mL) for volatilesLow (mg/mL)
Quantification Relative (% Area); Absolute with Std.Relative (% Area); Absolute with Std.Semi-Quantitative or Absolute with Std.Absolute (Primary Method)
Cost (Instrument)


$

$

Solvent Consumption HighLowVery LowLow
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Evolution

UPLC operates on the same principles as HPLC but utilizes columns with sub-2 µm particles.[10] This key difference, combined with instrumentation that can handle much higher backpressures (up to 15,000 psi vs. ~6,000 psi for HPLC), provides significant advantages.[11][12]

  • Expertise & Experience: For a drug development program with a high number of samples, transitioning from HPLC to UPLC can dramatically increase laboratory throughput.[13][14] The analysis time can be reduced by a factor of 5-10 while simultaneously improving resolution and sensitivity. This is invaluable during process optimization studies where rapid feedback is crucial.

  • Trustworthiness: The fundamental separation chemistry remains the same, allowing for straightforward method transfer from HPLC. The improved resolution can often reveal small, co-eluting impurities that were hidden in the broader HPLC peaks, providing a more accurate purity profile.

Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatiles

GC-MS is the ideal complementary technique for identifying and quantifying volatile or semi-volatile impurities that HPLC may miss, such as residual solvents from the synthesis.[7][15]

  • Expertise & Experience: In the synthesis of this compound, solvents like THF, DMF, or toluene might be used. Headspace GC-MS is the definitive method for detecting these at trace levels. Its power lies in the combination of chromatographic separation (GC) with the high specificity of a mass spectrometer (MS), which provides structural information, allowing for the confident identification of unknown volatile peaks.[16][17][18]

  • Trustworthiness: GC-MS is a highly sensitive and specific technique. While not suitable for the analysis of the non-volatile main compound itself, it is essential for a complete impurity profile as mandated by ICH Q3C guidelines for residual solvents.

Quantitative NMR (qNMR): The Standard for Absolute Purity

Quantitative NMR is a primary analytical method that determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[19]

  • Expertise & Experience: Unlike chromatography, which provides a relative purity based on area percentage, qNMR provides an absolute purity value (e.g., % w/w) without needing a reference standard of the analyte itself.[20][21] This is exceptionally powerful in early-stage development when a fully characterized reference standard of the new chemical entity is not yet available.[22] For halogenated pyridines, specific protons on the aromatic ring that are well-resolved from other signals can be used for quantification against an internal standard like maleic acid or 1,3,5-trimethoxybenzene.[23]

  • Trustworthiness: The signal intensity in NMR is directly proportional to the number of nuclei, making it a highly reliable and robust quantitative tool.[24] It is often used to certify the purity of the reference standards that are subsequently used for HPLC and UPLC quantification.

Decision Framework for Method Selection

Choosing the right analytical tool depends entirely on the question being asked. The following decision tree provides a logical framework for selecting the appropriate technique.

Method_Selection Decision Tree for Purity Analysis Method Selection Start What is the primary analytical goal? Q_Routine Routine QC Purity Check? Start->Q_Routine Q_Volatile Concerned about residual solvents or volatile impurities? Start->Q_Volatile Q_Absolute Need absolute purity value (e.g., for reference standard cert.)? Start->Q_Absolute Q_Throughput Is high throughput critical (>50 samples/day)? Q_Routine->Q_Throughput Yes Use_HPLC Use validated HPLC Method Q_Routine->Use_HPLC No Q_Volatile->Q_Absolute No Use_GCMS Use Headspace GC-MS Method Q_Volatile->Use_GCMS Yes Q_Absolute->Q_Routine No Use_qNMR Use qNMR Method Q_Absolute->Use_qNMR Yes Q_Throughput->Use_HPLC No Use_UPLC Use UPLC Method Q_Throughput->Use_UPLC Yes

Caption: A logical decision tree to guide the selection of the optimal analytical method based on the specific scientific objective.

Conclusion

The purity assessment of this compound requires a well-reasoned, multi-faceted analytical strategy. A robust, validated RP-HPLC method serves as the cornerstone for routine quality control, providing reliable and precise data on impurity profiles. Its performance is grounded in deliberate, scientifically-driven choices of column chemistry, mobile phase composition, and detection parameters.

However, relying solely on HPLC would be a strategic oversight. For enhanced throughput and resolution, UPLC presents a clear advantage. For the critical task of identifying and quantifying volatile impurities and residual solvents, GC-MS is indispensable. Finally, for establishing the absolute purity of the material, particularly for reference standard certification, qNMR stands as the definitive primary method.

By integrating these orthogonal techniques, researchers and drug developers can build a comprehensive and trustworthy purity profile, ensuring the quality of this critical intermediate and, ultimately, the safety and efficacy of the final pharmaceutical product.

References

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. [Link]

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Alispharm. [Link]

  • Chromatography Today. (2022). HPLC vs UPLC - What's the Difference? Chromatography Today. [Link]

  • FDA. (2000). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food and Drug Administration. [Link]

  • FDA. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]

  • FDA. (n.d.). Guidance for Industry #169 - Drug Substance. U.S. Food and Drug Administration. [Link]

  • Losada, S., et al. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. [Link]

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research. [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. Pharmaguideline. [Link]

  • Raj, J. U., & Kumar, S. A. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. [Link]

  • Salah, N., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]

  • U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). USP. [Link]

  • Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Governors State University. [Link]

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A Comparative Guide to the Synthesis of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, functionalized pyridines are of paramount importance due to their prevalence in a wide array of pharmacologically active molecules. This guide provides an in-depth technical comparison of synthetic routes to N-(6-fluoro-5-iodopyridin-2-yl)acetamide, a key building block for various pharmaceutical applications. We will benchmark a plausible and efficient synthesis against other potential methodologies, offering field-proven insights and detailed experimental protocols to guide researchers in this critical synthetic endeavor.

Introduction: The Significance of this compound

This compound (CAS No. 884660-46-2) is a highly functionalized pyridine derivative that serves as a versatile intermediate in the synthesis of complex molecular architectures for drug discovery.[1] The presence of a fluorine atom, an iodine atom, and an acetamido group on the pyridine ring provides multiple points for diversification and fine-tuning of physicochemical and pharmacological properties. The strategic placement of these functional groups makes this compound a valuable precursor for the development of kinase inhibitors, antivirals, and other therapeutic agents. Given its strategic importance, the development of an efficient, scalable, and robust synthetic route is of significant interest to the pharmaceutical research community.

Benchmark Synthesis: A Multi-step Approach from 2-Amino-6-fluoropyridine

A logical and widely applicable approach to the synthesis of this compound involves a three-step sequence starting from the commercially available 2-amino-6-fluoropyridine. This benchmark method is outlined below, with a focus on the rationale behind each synthetic transformation.

Overall Synthetic Pathway

Benchmark Synthesis A 2-Amino-6-fluoropyridine B 2-Amino-6-fluoro-5-iodopyridine A->B Iodination (e.g., NIS or I2/HIO3) C This compound B->C Acetylation (e.g., Acetic Anhydride)

Caption: Benchmark synthetic route to this compound.

Step 1: Synthesis of the Starting Material: 2-Amino-6-fluoropyridine

The starting material, 2-amino-6-fluoropyridine, can be efficiently synthesized from 2,6-difluoropyridine. This nucleophilic aromatic substitution reaction proceeds with high yield by treating 2,6-difluoropyridine with aqueous ammonia at elevated temperature and pressure.[2][3] This method provides a reliable and scalable source of the key starting material.

Step 2: Regioselective Iodination

The introduction of an iodine atom at the 5-position of the 2-amino-6-fluoropyridine ring is a critical step. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 3- and 5-positions are activated. Due to steric hindrance from the adjacent amino group, iodination is favored at the 5-position.

Several iodinating agents can be employed for this transformation. N-Iodosuccinimide (NIS) is a mild and effective reagent for the iodination of electron-rich aromatic rings.[4] Alternatively, a combination of molecular iodine and an oxidizing agent, such as iodic acid (HIO₃) or periodic acid (HIO₄), in an acidic medium can be used.[5] The choice of iodinating agent may depend on factors such as cost, availability, and desired reaction conditions.

Step 3: Acetylation of the Amino Group

The final step involves the acetylation of the 2-amino group to yield the target compound. This is a standard transformation that can be readily achieved using acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and scavenges the acid byproduct.[6][7] Alternatively, the reaction can be performed under catalyst- and solvent-free conditions, offering a greener approach.[8]

Alternative Synthetic Strategies and Comparative Analysis

While the benchmark synthesis provides a reliable route, it is essential to consider alternative methods to identify potential improvements in efficiency, cost-effectiveness, and environmental impact.

Alternative Route 1: Acetylation Followed by Iodination

An alternative two-step sequence involves the initial acetylation of 2-amino-6-fluoropyridine to form N-(6-fluoropyridin-2-yl)acetamide, followed by iodination at the 5-position.

Alternative Synthetic Pathway 1

Alternative Synthesis 1 A 2-Amino-6-fluoropyridine B N-(6-Fluoropyridin-2-yl)acetamide A->B Acetylation (e.g., Acetic Anhydride) C This compound B->C Iodination (e.g., NIS or I2/HIO3)

Caption: Alternative synthetic route involving initial acetylation.

Rationale and Comparison: The acetamido group is also an ortho, para-directing group, although it is less activating than a free amino group. This can sometimes lead to better control and selectivity in the subsequent iodination step. However, the decreased activation of the ring may require harsher iodination conditions. A comparative study of the two routes would be necessary to determine the optimal sequence in terms of overall yield and purity.

Alternative Route 2: "Green" Iodination of 2-Aminopyridine Precursor

Drawing inspiration from a patented "green" synthesis of 2-amino-5-iodopyridine, a similar approach could be investigated for the synthesis of the fluorinated analog.[9] This would involve the direct iodination of 2-amino-6-fluoropyridine using molecular iodine and hydrogen peroxide in an aqueous medium.

Rationale and Comparison: This method avoids the use of organic solvents and potentially hazardous reagents, making it an environmentally attractive option. However, the reactivity of the fluorinated pyridine ring under these conditions would need to be established, and the regioselectivity of the iodination would need to be confirmed.

Data Presentation: A Comparative Overview

MethodStarting MaterialKey ReagentsReported/Expected YieldAdvantagesDisadvantages
Benchmark Synthesis 2-Amino-6-fluoropyridine1. Iodinating Agent (NIS or I₂/HIO₃)2. Acetic AnhydrideGood to Excellent (Estimated)Reliable, well-established transformations.Multi-step process.
Alternative Route 1 2-Amino-6-fluoropyridine1. Acetic Anhydride2. Iodinating Agent (NIS or I₂/HIO₃)Good (Estimated)May offer better selectivity in iodination.Potentially harsher iodination conditions required.
Alternative Route 2 2-Amino-6-fluoropyridineI₂, H₂O₂ in WaterModerate to Good (Hypothetical)Environmentally friendly ("green" chemistry).Feasibility and regioselectivity need to be experimentally verified.

Experimental Protocols

Benchmark Synthesis: Detailed Protocol

Step 1: Iodination of 2-Amino-6-fluoropyridine

Iodination_Workflow A Dissolve 2-amino-6-fluoropyridine in a suitable solvent (e.g., acetonitrile). B Add N-Iodosuccinimide (NIS) portion-wise at room temperature. A->B C Stir the reaction mixture until completion (monitor by TLC). B->C D Quench the reaction with aqueous sodium thiosulfate solution. C->D E Extract the product with an organic solvent (e.g., ethyl acetate). D->E F Dry the organic layer, concentrate, and purify by column chromatography. E->F

Caption: Workflow for the iodination of 2-amino-6-fluoropyridine.

  • To a stirred solution of 2-amino-6-fluoropyridine (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-6-fluoro-5-iodopyridine.

Step 2: Acetylation of 2-Amino-6-fluoro-5-iodopyridine

Acetylation_Workflow A Dissolve 2-amino-6-fluoro-5-iodopyridine in pyridine. B Cool the solution to 0 °C and add acetic anhydride dropwise. A->B C Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). B->C D Pour the reaction mixture into ice-water and stir to precipitate the product. C->D E Collect the solid by filtration, wash with water, and dry under vacuum. D->E F Recrystallize from a suitable solvent (e.g., ethanol/water) if necessary. E->F

Caption: Workflow for the acetylation of 2-amino-6-fluoro-5-iodopyridine.

  • Dissolve 2-amino-6-fluoro-5-iodopyridine (1.0 eq) in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis shows the reaction is complete.

  • Pour the reaction mixture into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.

Conclusion and Future Perspectives

The benchmark synthesis of this compound via a three-step sequence from 2-amino-6-fluoropyridine represents a robust and reliable method for accessing this valuable pharmaceutical intermediate. While alternative routes, such as reversing the order of acetylation and iodination or employing greener iodination methods, present intriguing possibilities for process optimization, their feasibility and efficiency would require experimental validation. Future work should focus on a direct comparative analysis of these routes, with a particular emphasis on overall yield, purity, scalability, and cost-effectiveness. The development of a one-pot synthesis would also be a significant advancement, further streamlining the production of this important building block for the advancement of pharmaceutical research.

References

  • PubChem. N-(6-amino-5-iodopyridin-2-yl)acetamide. [Link]

  • Google Patents.
  • ResearchGate. Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. [Link]

  • GlycoPOD. O-Acetylation using acetic anhydride in pyridine. [Link]

  • ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. [Link]

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  • Google Patents. Synthesis method of 2-amino-5-iodopyridine.
  • Google Patents. Method for preparing 2-acetamido-5-aminopyridine.
  • ResearchGate. Isodesmic C(sp 2 )–H Iodination of 2-Phenethylamines Directed by Native Primary Amino Groups. [Link]

  • PubMed. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. [Link]

  • Google Patents. Preparation method of fluoropyridine compounds.
  • CyberLeninka. SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. [Link]

  • NIH. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]

  • ResearchGate. How can I get acetylation with acetic anhydride and prydine?. [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

  • Sci-Hub. Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine.. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. [Link]

  • MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. [Link]

  • WordPress. I2 and Electrophilic I+ reagents. [Link]

  • ResearchGate. Efficient Synthesis of N-amino Pyridine-2,6-diones via a Novel One-pot, the Three-component Reaction between 2-Cyanoacetohydrazide, Meldrum's Acid, and Aryl Aldehyde. [Link]

  • Royal Society of Chemistry. The dehydration of N-acetylglucosamine (GlcNAc) to enantiopure dihydroxyethyl acetamidofuran (Di-HAF). [Link]

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  • Semantic Scholar. Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. [Link]

  • ACS Publications. Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. [Link]

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Navigating the Wnt Pathway: A Comparative Guide to the Biological Activity of N-Pyridinyl Acetamide Derivatives as Porcupine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, the Wnt pathway stands as a pivotal regulator of embryonic development and adult tissue homeostasis. Its dysregulation, however, is a well-established driver of various cancers and other diseases, making it a prime target for therapeutic intervention. This guide provides an in-depth comparative analysis of a promising class of small molecules—N-pyridinyl acetamide derivatives—that have emerged as potent inhibitors of Porcupine (PORCN), a key enzyme in the Wnt signaling cascade. While the specific compound N-(6-Fluoro-5-iodopyridin-2-yl)acetamide serves as a conceptual starting scaffold, this guide will delve into the biological activities of structurally related pyridinyl acetamide derivatives, offering a comprehensive overview of their performance against alternative inhibitors and the experimental methodologies used for their evaluation.

The Wnt Signaling Pathway and the Critical Role of Porcupine

The Wnt signaling pathway is a complex network of proteins that transmits signals from the cell surface to the nucleus, ultimately regulating gene expression.[1] A central player in the canonical Wnt pathway is β-catenin. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a "destruction complex." However, upon binding of a Wnt ligand to its receptor, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. There, it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes, driving cellular processes like proliferation and differentiation.[2]

The secretion of Wnt ligands is critically dependent on a post-translational modification known as palmitoylation, a process catalyzed by the enzyme Porcupine (PORCN) in the endoplasmic reticulum.[3] By inhibiting PORCN, the secretion of all Wnt ligands can be blocked, effectively shutting down both canonical and non-canonical Wnt signaling.[4] This makes PORCN an attractive therapeutic target for cancers and other diseases characterized by aberrant Wnt pathway activation.[5]

G cluster_off Wnt Pathway OFF cluster_on Wnt Pathway ON cluster_nuc Wnt Pathway ON cluster_porcn Wnt Ligand Processing Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Dsh->Destruction_Complex Inhibition beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Pro_Wnt Pro-Wnt PORCN Porcupine (PORCN) Pro_Wnt->PORCN Palmitoylation Secreted_Wnt Secreted Wnt PORCN->Secreted_Wnt Secreted_Wnt->Wnt Activates Pathway Inhibitor N-Pyridinyl Acetamide Inhibitors Inhibitor->PORCN Inhibition G Start Seed Cells in 96-well plate Transfect Transfect with TCF/LEF-luciferase & Renilla plasmids Start->Transfect Treat Treat with Test Compounds Transfect->Treat Incubate Incubate (e.g., 24h) Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Normalize Data & Calculate IC50 Measure->Analyze

Figure 2: Workflow for the TCF/LEF reporter assay.

Western Blot for β-catenin Stabilization

This biochemical assay directly measures the levels of β-catenin protein, providing a direct readout of Wnt pathway activation. Inhibition of Porcupine is expected to decrease the levels of stabilized β-catenin.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells and treat with test compounds and controls as described for the TCF/LEF assay.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for β-catenin overnight at 4°C. [6] * Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

G Start Cell Treatment Extract Protein Extraction Start->Extract Quantify Protein Quantification Extract->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody (anti-β-catenin) Block->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detect ECL Detection Secondary_Ab->Detect Analyze Band Quantification Detect->Analyze

Figure 3: Workflow for Western blot analysis of β-catenin.

Conclusion and Future Directions

The N-pyridinyl acetamide scaffold represents a highly promising starting point for the development of potent and selective Porcupine inhibitors. The demonstrated ability of these compounds to effectively block Wnt signaling in preclinical models underscores their therapeutic potential, particularly in oncology. The comparative analysis with clinical-stage inhibitors reveals that this chemical class is competitive in terms of potency.

Future research should focus on further optimizing the pharmacokinetic and safety profiles of these derivatives. Additionally, exploring the synthesis of novel analogs derived from scaffolds such as this compound could lead to the discovery of next-generation Porcupine inhibitors with enhanced properties. The continued investigation of these compounds, guided by the robust experimental methodologies outlined in this guide, will be crucial in translating the promise of Wnt pathway inhibition into effective clinical therapies.

References

  • Cheng, D., Liu, J., Han, D., Zhang, G., Gao, W., Hsieh, M. H., ... & Pan, S. (2016). Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. ACS medicinal chemistry letters, 7(7), 676–680. [Link]

  • Wnt/β-Catenin Signaling Pathway | Overview, Purpose and APC Mutations. (2017, December 6). [Video]. YouTube. [Link]

  • How to detect and activate Wnt signaling - The WNT Homepage. (n.d.). Stanford University. Retrieved from [Link]

  • Proffitt, K. D., Madan, B., Ke, Z., Pendharkar, V., Ding, L., Lee, M. A., ... & Virshup, D. M. (2013). Precise regulation of porcupine activity is required for physiological Wnt signaling. Journal of Biological Chemistry, 288(43), 31336-31345. [Link]

  • Cell-based assay for Wnt signaling. (n.d.). Stanford University. Retrieved from [Link]

  • TCF/LEF reporter kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Madan, B., Ke, Z., Harmston, N., Ho, S. Y., Frois, A. Q., Alam, J., ... & Virshup, D. M. (2015). Wnt addiction of genetically defined cancers reversed by PORCN inhibition. Oncogene, 35(17), 2197–2207. [Link]

  • Giles, R. H., van Es, J. H., & Clevers, H. (2003). A simple method to assess abundance of the β-catenin signaling pool in cells. In Wnt Signaling (pp. 3-13). Humana Press. [Link]

  • Liu, J., Pan, S., Hsieh, M. H., Ng, N., Sun, F., Wang, T., ... & Harris, J. L. (2013). Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974. Proceedings of the National Academy of Sciences, 110(50), 20224-20229. [Link]

  • The (Wnt)ing way- Fighting cancer with ETC-159. (2021). Medicus, (4). [Link]

  • SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. (n.d.). ResearchGate. Retrieved from [Link]

  • A phase 1B dose escalation study of ETC-159 in combination with pembrolizumab in advanced or metastatic solid tumours. (2023). Journal of Clinical Oncology, 41(16_suppl), e14569-e14569. [Link]

  • Wnt signaling pathway. (n.d.). Wikipedia. Retrieved from [Link]

  • Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist. (2015). Oncology Letters, 10(1), 47-52. [Link]

  • Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974. (n.d.). ResearchGate. Retrieved from [Link]

  • Zhan, T., Rindtorff, N., & Boutros, M. (2017). Wnt signaling in cancer. Oncogene, 36(11), 1461–1473. [Link]

  • TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway). (n.d.). BPS Bioscience. Retrieved from [Link]

  • Western blot analyses of proteins in the Wnt/β-catenin signaling... (n.d.). ResearchGate. Retrieved from [Link]

  • ETC-159 is orally bioavailable and effectively inhibits the growth of... (n.d.). ResearchGate. Retrieved from [Link]

  • TCF/LEF Luciferase Reporter HeLa Stable Cell Line. (n.d.). Signosis. Retrieved from [Link]

  • Eslaminejad, M. B., & Nickmahzar, A. (2017). Pyrvinium, A Potent Small Molecule WNT Inhibitor, Increases Engraftment And Inhibits Lineage Commitment Of Mesenchymal Stem Cells (MSCs). Stem cell reviews and reports, 13(4), 540–549. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). Molecules, 27(19), 6289. [Link]

  • Made-In-Singapore Cancer Drug ETC-159 Advances In Clinical Trials. (2022, June 3). EDDC. [Link]

  • Singh, S., Singh, S. K., & Singh, P. P. (2021). Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway. Bioorganic & medicinal chemistry, 35, 116075. [Link]

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Spectroscopic comparison of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide isomers

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth spectroscopic comparison of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide and its potential positional isomers. The accurate structural elucidation of these isomers is paramount for researchers in medicinal chemistry and drug development, as subtle changes in substituent placement can dramatically alter biological activity. This document outlines the key differentiating features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by established experimental protocols.

Isomeric Landscape and Rationale for Comparison

The core structure, N-(pyridin-2-yl)acetamide, when substituted with one fluorine and one iodine atom, can exist in several isomeric forms. The precise location of these halogens dictates the molecule's electronic properties, conformation, and ultimately, its function. Unambiguous identification is therefore not merely an academic exercise but a critical step in quality control and structure-activity relationship (SAR) studies. This guide will focus on the comparison between the titular compound and three of its logical positional isomers.

  • Isomer A (Target): this compound

  • Isomer B: N-(4-Fluoro-5-iodopyridin-2-yl)acetamide

  • Isomer C: N-(6-Fluoro-3-iodopyridin-2-yl)acetamide

  • Isomer D: N-(5-Fluoro-6-iodopyridin-2-yl)acetamide

Figure 1. Key positional isomers of N-(fluoro-iodopyridin-2-yl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing between these isomers. The chemical shifts (δ) and coupling constants (J) of the pyridine ring protons provide a unique fingerprint for each substitution pattern.

Expertise & Causality in NMR Interpretation

The positions of the aromatic protons and their resulting splitting patterns are directly influenced by the neighboring substituents. Electron-withdrawing groups like fluorine and iodine deshield nearby protons, shifting their signals downfield. More importantly, the spin-spin coupling between adjacent protons (typically ³JHH ≈ 7-9 Hz) and between protons and fluorine (²JHF to ⁵JHF) provides definitive structural information.

Comparative ¹H NMR Data (Predicted)

The following table summarizes the predicted ¹H NMR data for the isomers in a typical solvent like DMSO-d₆. The acetamide methyl protons (CH₃) and the amide proton (NH) will appear as singlets around δ 2.1 ppm and δ 10.5 ppm, respectively, with minor variations. The key differentiators are the aromatic protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for Isomers

IsomerProton H-3Proton H-4Proton H-5Proton H-6Expected Splitting Pattern
A: 6-F, 5-I ~8.1 ppm~7.9 ppm--Two doublets (³JH3-H4 ≈ 8 Hz)
B: 4-F, 5-I ~8.3 ppm--~8.0 ppmTwo singlets
C: 6-F, 3-I -~8.2 ppm~7.4 ppm-Two doublets (³JH4-H5 ≈ 8 Hz)
D: 5-F, 6-I ~8.0 ppm~7.8 ppm--Two doublets with F-coupling (³JH3-H4 ≈ 9 Hz, ⁴JH3-F ≈ 3 Hz)
Comparative ¹³C NMR Data (Predicted)

¹³C NMR further corroborates the structural assignment, primarily through the large, direct carbon-fluorine coupling constants (¹JCF), which are typically in the range of 230-260 Hz.

Table 2: Key Predicted ¹³C NMR Differentiators

IsomerKey FeaturePredicted Chemical Shift (δ) & Coupling
A: 6-F, 5-I C-6~162 ppm, doublet, ¹JCF ≈ 240 Hz
B: 4-F, 5-I C-4~158 ppm, doublet, ¹JCF ≈ 250 Hz
C: 6-F, 3-I C-6~161 ppm, doublet, ¹JCF ≈ 240 Hz
D: 5-F, 6-I C-5~155 ppm, doublet, ¹JCF ≈ 235 Hz

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy is excellent for confirming the presence of key functional groups but is less definitive for distinguishing positional isomers. All isomers will exhibit characteristic absorbances for the N-H bond, the amide C=O bond, and the aromatic ring. Subtle shifts in the C-F and ring vibration regions may be observable but are often insufficient for standalone identification.[1][2]

Table 3: Characteristic IR Absorption Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)Significance
N-H Stretch (Amide)3300 - 3250Confirms presence of the secondary amide.
C-H Stretch (Aromatic)3100 - 3000Indicates aromatic protons.
C=O Stretch (Amide I)1700 - 1660Confirms the carbonyl of the acetamide group.
C=C, C=N Stretches1600 - 1450Characteristic of the pyridine ring vibrations.[3]
C-F Stretch1250 - 1000Confirms the presence of a C-F bond.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) will confirm the elemental composition (C₇H₆FIN₂O) for all isomers, with an exact mass of approximately 279.951 Da.[4] The primary utility of MS in distinguishing these isomers lies in tandem mass spectrometry (MS/MS), where fragmentation patterns can differ based on the stability of the resulting fragment ions.

Trustworthiness: Self-Validating Protocols

The fragmentation of a molecule under electron impact or collision-induced dissociation follows predictable chemical principles.[5][6] A common initial fragmentation for these isomers would be the loss of ketene (CH₂=C=O, 42 Da) or the acetyl radical (•CH₃CO, 43 Da). The subsequent fragmentation of the remaining fluoro-iodo-aminopyridine core will be isomer-dependent. For example, the proximity of the fluoro and iodo groups in Isomer A might lead to unique fragmentation pathways not seen in other isomers.

Experimental_Workflow Sample Isomer Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Dissolve in LC-MS Grade Solvent Sample->MS_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep NMR_Acq Acquire ¹H, ¹³C, COSY, HSQC Spectra NMR_Prep->NMR_Acq MS_Acq Acquire HRMS and MS/MS Spectra MS_Prep->MS_Acq IR_Acq Acquire IR Spectrum (4000-400 cm⁻¹) IR_Prep->IR_Acq Data_Analysis Data Analysis & Comparison NMR_Acq->Data_Analysis MS_Acq->Data_Analysis IR_Acq->Data_Analysis Structure_ID Structural Elucidation & Isomer Identification Data_Analysis->Structure_ID

Figure 2. Workflow for comprehensive spectroscopic analysis.

Experimental Protocols

The following are standardized protocols for obtaining high-quality spectroscopic data for these compounds.

NMR Spectroscopy Protocol
  • Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[7]

  • ¹H NMR Acquisition: Utilize a spectrometer of at least 400 MHz. Acquire data with a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (typically 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and more scans (>1024) are necessary due to the low natural abundance of ¹³C.

  • 2D NMR: For unambiguous assignments, acquire a ¹H-¹H COSY spectrum to confirm proton-proton couplings and a ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.

IR Spectroscopy (ATR) Protocol
  • Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Scan the sample, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.[1]

High-Resolution Mass Spectrometry (LC-MS) Protocol
  • Preparation: Prepare a stock solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.[7]

  • Ionization: Introduce the sample into an ESI or APCI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Full Scan MS: Acquire data in positive ion mode over a mass range that includes the expected m/z of the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): Perform a data-dependent acquisition where the molecular ion is isolated and fragmented using collision-induced dissociation (CID) to generate a product ion spectrum.[6]

Conclusion

While IR and MS provide essential confirmatory data, NMR spectroscopy stands as the unequivocal method for differentiating the positional isomers of N-(fluoro-iodopyridin-2-yl)acetamide. The distinct splitting patterns in the ¹H NMR spectrum and the characteristic C-F couplings in the ¹³C NMR spectrum serve as reliable fingerprints for each unique structure. By employing the multi-faceted spectroscopic approach detailed in this guide, researchers can ensure the accurate identification and characterization of their target compounds, a cornerstone of rigorous scientific and pharmaceutical development.

References

  • Augustine, J. K., et al. (2011). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2643. Available at: [Link]

  • Parkway Scientific. (n.d.). HI-245 (this compound). Retrieved from [Link]

  • Chem-Suppliers. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). N-(6-amino-5-iodopyridin-2-yl)acetamide. Retrieved from [Link]

  • Simmie, J. M. (2022). C2H5NO Isomers: From Acetamide to 1,2-Oxazetidine and Beyond. The Journal of Physical Chemistry A, 126(6), 924–939. Available at: [Link]

  • Asian Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines. 9(2), 288-291. Available at: [Link]

  • Wilmshurst, J. K., & Bernstein, H. J. (1957). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. Canadian Journal of Chemistry, 35(10), 1183-1194. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Organic Chemistry, Structure and Function. (n.d.). Supporting Information for Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

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A Comparative Guide to N-(6-Fluoro-5-iodopyridin-2-yl)acetamide as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity and precise identification of chemical entities are paramount. Reference standards serve as the bedrock of analytical testing, ensuring the accuracy and reliability of measurements. This guide provides an in-depth technical comparison of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide as a reference standard, offering insights into its performance characteristics, suitable analytical methodologies, and a comparative analysis with potential alternatives.

Introduction to this compound

This compound is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its specific substitution pattern, featuring both a fluorine and an iodine atom on the pyridine ring, makes it a unique molecule with distinct chemical properties. While primarily utilized as a synthetic intermediate, its presence as a potential impurity in final drug substances necessitates its availability as a well-characterized reference standard for analytical method development, validation, and routine quality control.

The dual halogenation is significant. The fluorine atom can modulate the electronic properties and metabolic stability of a target molecule, while the iodine atom provides a handle for further chemical modifications, such as cross-coupling reactions. It is in the context of being a key synthetic intermediate that its role as a reference standard becomes critical for monitoring reaction completion and impurity profiles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and use in analytical methods.

PropertyValueSource
CAS Number 884660-46-2[1][2]
Molecular Formula C₇H₆FIN₂O[1][2]
Molecular Weight 280.04 g/mol [1]
Appearance Solid (form may vary)
Purity Typically >95% or >98%[2]
Storage Keep in a dark place, inert atmosphere, 2-8°C[1]

Comparative Analysis with Alternative Reference Standards

In the absence of a commercially available, officially designated reference standard for a specific impurity, analogous compounds with similar structural features are often used as provisional standards. The selection of an appropriate alternative is guided by structural similarity and the specific requirements of the analytical method. Below is a comparison of this compound with other halogenated pyridinyl acetamide derivatives.

FeatureThis compoundN-(5-Bromopyridin-2-yl)acetamideN-(5-Iodopyridin-2-yl)acetamideN-(2-Hydroxy-5-iodopyridin-3-yl)acetamide
CAS Number 884660-46-27169-97-366131-78-01186310-70-2
Molecular Formula C₇H₆FIN₂OC₇H₇BrN₂OC₇H₇IN₂OC₇H₇IN₂O₂
Molecular Weight 280.04215.05262.05278.05
Key Structural Difference Fluoro and Iodo substitutionBromo substitutionIodo substitutionHydroxy and Iodo substitution
Purity (Typical) >95% - >98%98%97%Not specified
Chromatographic Behavior Expected to be the most non-polar due to the additional halogen.Polarity will differ from the iodo-analogues.Closest structural analogue without the fluorine.The hydroxyl group will significantly increase polarity.
UV Absorbance The UV spectrum will be influenced by both halogens.The bromo substituent will have a different effect on the chromophore compared to iodine.The UV spectrum will be similar to the target but may have a slightly different λmax.The hydroxyl group will significantly alter the UV spectrum.

Rationale for Selection as a Reference Standard: The unique combination of both fluorine and iodine in this compound makes it a specific potential impurity or intermediate in certain synthetic routes. Therefore, while the alternatives can be useful for initial method development, a dedicated, well-characterized standard of the exact molecule is essential for accurate quantification and identification in final quality control.

Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To develop a robust HPLC-UV method for the determination of the purity of this compound and to separate it from potential impurities and related substances.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 255 nm

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.2-0.3 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining the relatively non-polar halogenated pyridine derivative.

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase helps to protonate any basic sites on the molecule and silanol groups on the stationary phase, leading to improved peak shape and reproducibility.

  • Gradient Elution: A gradient from a highly aqueous to a highly organic mobile phase is employed to ensure the elution of compounds with a wide range of polarities, allowing for the separation of the main component from both more polar and less polar impurities.

  • UV Detection at 255 nm: This wavelength is a common choice for aromatic and heterocyclic compounds, providing good sensitivity.[3]

Data Interpretation: The purity of the reference standard is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of any significant impurity peaks should be investigated and, if necessary, the impurities should be identified.

Visualization of the HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (255 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Report Results Characterization_Logic cluster_techniques Analytical Techniques cluster_information Information Obtained compound This compound hplc HPLC-UV compound->hplc nmr NMR (¹H, ¹³C) compound->nmr ms Mass Spectrometry compound->ms purity Purity (%) hplc->purity structure Structural Confirmation nmr->structure mw Molecular Weight ms->mw final_spec final_spec purity->final_spec Purity Specification structure->final_spec Identity Confirmed mw->final_spec Molecular Formula Confirmed

Sources

A Comparative Guide to the Application of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to strategically functionalize this heterocycle is paramount in drug discovery, enabling the fine-tuning of a molecule's pharmacological profile. Among the diverse array of substituted pyridines, those bearing halogens at key positions serve as versatile building blocks for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide, a key intermediate in the synthesis of advanced therapeutic agents, with its bromo- and chloro-analogs, offering field-proven insights into their respective applications in synthesis.

This compound: A Highly Reactive Building Block for Complex Syntheses

This compound has emerged as a valuable reagent, particularly in the synthesis of complex molecules for targeted therapies. Its utility is exemplified in the synthesis of the potent and selective PARP1 inhibitor, AZD9574, a compound designed for high central nervous system penetration[1][2]. The presence of the iodo-substituent at the 5-position of the pyridine ring renders this position highly susceptible to oxidative addition to a palladium(0) catalyst, the crucial first step in many cross-coupling catalytic cycles. This high reactivity allows for efficient bond formation under relatively mild conditions.

Case Study: Synthesis of a Key Intermediate for AZD9574 via Suzuki-Miyaura Coupling

A pivotal step in the synthesis of AZD9574 involves the Suzuki-Miyaura coupling of this compound with a protected piperazine boronic acid derivative. This reaction highlights the utility of the iodo-substituted pyridine in constructing complex molecular architectures.

G A This compound C Pd Catalyst, Base A->C B Piperazine Boronic Ester B->C D Coupled Product (AZD9574 Intermediate) C->D

Figure 1: General workflow for the Suzuki-Miyaura coupling to form a key AZD9574 intermediate.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a solution of this compound (1.0 equiv) and the protected piperazine boronic acid ester (1.2 equiv) in a suitable solvent such as 1,4-dioxane/water (4:1 mixture) is added a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv), and a base, such as K₂CO₃ (2.0 equiv).

  • Reaction Conditions: The reaction mixture is degassed and heated to a temperature ranging from 80 to 100 °C. The progress of the reaction is monitored by an appropriate analytical technique like LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Comparative Analysis with Alternative Halopyridine Building Blocks

The choice of halogen on the pyridine ring significantly impacts the reactivity in cross-coupling reactions, with the general trend being I > Br > Cl. This is primarily due to the decreasing bond strength of the carbon-halogen bond down the group, which directly affects the rate-determining oxidative addition step.

N-(6-Fluoro-5-bromopyridin-2-yl)acetamide: A Viable, More Economical Alternative

The bromo-analog, N-(6-Fluoro-5-bromopyridin-2-yl)acetamide, represents a more cost-effective alternative to the iodo-derivative. While generally less reactive, it is still a highly effective substrate for a variety of cross-coupling reactions, often requiring slightly more forcing conditions (e.g., higher temperatures, longer reaction times, or more sophisticated catalyst systems) to achieve comparable yields to its iodo counterpart.

Case Study: Suzuki-Miyaura Coupling of a Substituted N-(5-bromopyridin-3-yl)acetamide

A study by Rasool et al. demonstrated the successful Suzuki-Miyaura coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids. This provides a valuable reference for the expected reactivity of the acetamide-substituted bromopyridine core[3].

G A N-(5-Bromo-2-methylpyridin-3-yl)acetamide C Pd(PPh₃)₄, K₃PO₄ A->C B Arylboronic Acid B->C D Coupled Biaryl Product C->D

Figure 2: Workflow for the Suzuki-Miyaura coupling of a substituted bromopyridinyl acetamide.

Experimental Protocol: Suzuki-Miyaura Coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide [3]

  • Reaction Setup: A mixture of N-[5-bromo-2-methylpyridine-3-yl]acetamide (1.0 equiv), an arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.04 equiv), and K₃PO₄ (2.0 equiv) was prepared in a 1,4-dioxane/water (4:1) solvent system.

  • Reaction Conditions: The reaction mixture was heated at 90 °C for 18 hours.

  • Work-up and Purification: The reaction mixture was cooled, and the solvent was removed under reduced pressure. The residue was then subjected to column chromatography to yield the purified product.

N-(6-Fluoro-5-chloropyridin-2-yl)acetamide: The Most Economical but Least Reactive Option

The chloro-analog is the most cost-effective of the three but is also the least reactive. Cross-coupling reactions with chloro-pyridines often necessitate the use of more specialized and highly active palladium catalysts, typically featuring bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands), and may require higher reaction temperatures and longer reaction times to achieve satisfactory conversion. While specific case studies for the cross-coupling of N-(6-Fluoro-5-chloropyridin-2-yl)acetamide are less common in the literature, the general principles of chloro-arene reactivity apply.

Performance Comparison in Suzuki-Miyaura Coupling

The following table provides a comparative summary of the expected performance of N-(6-Fluoro-5-halopyridin-2-yl)acetamide derivatives in a typical Suzuki-Miyaura cross-coupling reaction. The data for the bromo-analog is based on the study by Rasool et al.[3], while the data for the iodo- and chloro-analogs are based on established reactivity principles and typical conditions for such transformations.

ReagentRelative ReactivityTypical CatalystTypical Temperature (°C)Typical Reaction Time (h)Expected Yield
This compound HighPd(PPh₃)₄80-1002-12Good to Excellent
N-(6-Fluoro-5-bromopyridin-2-yl)acetamide ModeratePd(PPh₃)₄90-12012-24Moderate to Good
N-(6-Fluoro-5-chloropyridin-2-yl)acetamide LowPd₂(dba)₃ with bulky phosphine ligand100-14024-48Variable

Causality Behind Experimental Choices: A Senior Application Scientist's Perspective

The selection of a specific halo-pyridine building block is a strategic decision that balances reactivity, cost, and the overall synthetic plan.

  • For rapid, high-yielding synthesis in late-stage functionalization or with sensitive substrates: The iodo-derivative is often the preferred choice. Its high reactivity allows for milder reaction conditions, which can be crucial for preserving complex functionality elsewhere in the molecule. The higher cost is justified by the increased probability of success and potentially fewer purification challenges.

  • For routine synthesis and cost-effective scale-up: The bromo-analog offers a good compromise between reactivity and cost. The reaction conditions are generally well-established and often provide good to excellent yields with standard catalyst systems.

  • For large-scale manufacturing where cost is a primary driver: The chloro-derivative is the most economical option. However, its use necessitates significant process development to identify a robust and efficient catalyst system. The initial investment in catalyst screening and optimization can be offset by the lower cost of the starting material on a large scale.

Conclusion: Selecting the Right Tool for the Job

This compound is a highly effective and reactive building block for the synthesis of complex, substituted pyridines, as evidenced by its application in the development of the PARP1 inhibitor AZD9574. While its bromo- and chloro-analogs offer more economical alternatives, they come with the trade-off of lower reactivity, necessitating more forcing reaction conditions. The choice between these valuable synthetic intermediates should be guided by a careful consideration of the specific synthetic challenge, the scale of the reaction, and the economic constraints of the project.

References

  • Johannes, J. W., Balazs, A. Y. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry.
  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. [Link]

  • Johannes, J. W., Balazs, A. Y. S., et al. (2024). Preclinical Characterization of AZD9574, a Blood-Brain Barrier Penetrant Inhibitor of PARP1. Clinical Cancer Research, 30(7), 1434-1446. [Link]

  • Johannes, J. W., Balazs, A. Y. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide, a halogenated pyridine derivative. As a compound classified as a toxic solid, understanding its hazard profile is critical to ensuring safe handling from initial use to final disposal. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any handling or disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a potent molecule with a significant hazard profile that dictates every aspect of its lifecycle management in the laboratory.

GHS Classification and Hazard Statements:

The Globally Harmonized System (GHS) provides a clear and concise summary of the primary dangers associated with this compound.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral☠️Danger H301: Toxic if swallowed
Acute Toxicity, Dermal☠️Danger H311: Toxic in contact with skin
Acute Toxicity, Inhalation☠️Danger H331: Toxic if inhaled

Source: BLDpharm, Sigma-Aldrich[1]

This "triple threat" of toxicity—oral, dermal, and inhalation—means that exposure through any route can have severe health consequences. The presence of fluoro- and iodo- groups on the pyridine ring contributes to its reactivity and toxicological profile. Therefore, all procedures must be designed to minimize any possibility of direct contact, ingestion, or aerosol generation.

Transportation and Waste Classification:

For the purposes of transport and disposal, this compound is classified as follows:

  • UN Number: 2811

  • Proper Shipping Name: Toxic solid, organic, n.o.s. (this compound)

  • Hazard Class: 6.1 (Toxic Substances)

  • Packing Group: III

This classification places it under stringent regulations for transportation and disposal, mandating that it be handled by a licensed hazardous waste management company.[2][3]

Immediate Safety and Personal Protective Equipment (PPE)

Given the high toxicity, a robust PPE protocol is non-negotiable. The causality is simple: to prevent exposure, we must establish an impermeable barrier between the researcher and the chemical.

Standard PPE for Handling Solid Compound and Waste:

  • Gloves: Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals.[4] The outer glove should be removed and disposed of as contaminated waste immediately after handling.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is any risk of splash or dust generation.

  • Lab Coat: A flame-resistant lab coat, fully buttoned, is required.

  • Respiratory Protection: All handling of the solid compound, including weighing and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particles.[5]

Disposal Workflow: A Step-by-Step Procedural Guide

The guiding principle for the disposal of this compound is that no in-laboratory chemical neutralization or treatment should be attempted. The high toxicity and the lack of validated, peer-reviewed quenching protocols mean that attempting to degrade the compound in-house poses an unacceptable risk. The only safe and compliant method is segregation, proper packaging, and disposal via a certified hazardous waste contractor.

The following diagram outlines the decision-making and operational workflow for waste management.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Phase 1: Waste Generation & Segregation cluster_1 Phase 2: Packaging & Storage cluster_2 Phase 3: Final Disposal A Waste Generated (Solid, Contaminated PPE, Solutions) B Segregate into Designated Halogenated Organic Solid Waste Stream A->B C Is the waste container compatible and properly labeled? B->C C->B No, rectify immediately D Use a leak-proof, sealable container. Affix Hazardous Waste Label. C->D Yes E Store in a designated, secure Satellite Accumulation Area (SAA). D->E F Ensure secondary containment is in place. E->F G Arrange for pickup by a licensed hazardous waste disposal service. F->G H Waste is transported under UN2811 regulations. G->H I Final Disposal Method: High-Temperature Incineration H->I

Sources

Navigating the Safe Handling of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a meticulous approach to safety. N-(6-Fluoro-5-iodopyridin-2-yl)acetamide, a halogenated pyridine derivative, is one such compound where a thorough understanding of its potential hazards is paramount for safe handling and disposal. This guide provides an in-depth, procedural framework for the requisite personal protective equipment (PPE) and waste management protocols, ensuring the well-being of laboratory personnel and the protection of our environment.

Hazard Analysis: Understanding the Compound's Profile

Anticipated Hazards:

  • Oral Toxicity: May be harmful if swallowed.[1]

  • Dermal Toxicity: May cause skin irritation upon contact.[1][2]

  • Inhalation Toxicity: May cause respiratory tract irritation if inhaled as a dust or aerosol.[2][4]

  • Eye Irritation: Likely to cause serious eye irritation.[1][2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe laboratory practice. The following table outlines the minimum recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale and Best Practices
Eye and Face Protection Chemical safety goggles with side shields. In situations with a high risk of splashing, a full-face shield should be used in conjunction with goggles.Protects against accidental splashes of the compound or its solutions, which could cause serious eye damage.[1]
Hand Protection Chemically resistant gloves are mandatory. Butyl rubber or neoprene gloves are often recommended for handling pyridine and its derivatives.[5][6] If using nitrile gloves, ensure they are of sufficient thickness and change them frequently.[7][8]Provides a critical barrier to prevent skin contact and absorption. Always inspect gloves for any signs of degradation or perforation before use.[4] Employ proper glove removal technique to avoid contaminating your hands.[4]
Body Protection A flame-retardant laboratory coat, fully fastened, is required. For larger quantities or procedures with a higher risk of exposure, consider a chemical-resistant apron over the lab coat.Protects against incidental skin contact and contamination of personal clothing.
Respiratory Protection For routine handling of small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. For weighing operations or when there is a potential for aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter (P95 or higher) is recommended.[4]Minimizes the risk of inhaling fine particles of the compound, which can cause respiratory irritation.[2][4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure risk.

Preparation and Weighing
  • Designated Area: All handling of this compound should be conducted in a designated area within a certified chemical fume hood.

  • Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing: When weighing the solid compound, do so on a tared weigh paper or in a suitable container within the fume hood to contain any dust.

  • Spill Kit: Ensure a spill kit appropriate for solid chemical spills is readily accessible.

Solution Preparation and Reactions
  • Solvent Addition: Add solvents to the solid compound slowly and carefully to avoid splashing.

  • Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors.

  • Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath and ensure the apparatus is properly secured.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]

  • Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][9] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical step in the laboratory workflow to prevent environmental contamination.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including contaminated weigh papers, gloves, and disposable labware, in a clearly labeled, sealed, and chemically resistant waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled, and sealed waste container. Do not mix with other solvent waste streams unless compatible.

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

Decontamination and Disposal

For iodinated organic compounds, a common laboratory practice is to treat the waste to reduce the iodine to a less harmful iodide form.[10]

Decontamination of Glassware:

  • Rinse glassware with a suitable solvent to remove the bulk of the compound. Collect this rinse as hazardous waste.

  • Wash the glassware with a laboratory detergent and water.

Final Disposal:

All waste containing this compound must be disposed of as hazardous waste.[5] This should be done through a licensed and certified hazardous waste disposal contractor.[5][11] Never dispose of this compound down the drain.[11][12]

References

  • Capot Chemical. (2026, January 20). MSDS of N-(5-hydroxy-pyridin-2-YL)-acetamide.
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2025, August 5).
  • Carl ROTH. (n.d.).
  • GOV.UK. (2024, November 28).
  • Benchchem. (n.d.). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • PENTA. (2023, March 30).
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl)
  • GOV.UK. (n.d.). Pyridine: incident management.
  • University of Washington. (n.d.).
  • Thermo Fisher Scientific. (2025, October 8).
  • Sigma-Aldrich. (2025, November 6).
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal.
  • Australian Government Department of Health. (2015, September 1).
  • Google Patents. (n.d.).
  • CERN Indico. (n.d.). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents.
  • Reddit. (2019, January 26).
  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.